Cycloheptyl 3-oxobutanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
653565-53-8 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
cycloheptyl 3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-9(12)8-11(13)14-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3 |
InChI Key |
GAEIHYPOJTWYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC1CCCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Cycloheptyl 3-oxobutanoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known chemical and physical properties of cycloheptyl 3-oxobutanoate. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for the closely related and more thoroughly studied analog, cyclohexyl 3-oxobutanoate. This guide presents available quantitative data in structured tables, outlines a general experimental protocol for the synthesis of this compound based on established methods for β-keto ester formation, and includes a logical workflow diagram for its synthesis. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a β-keto ester characterized by a seven-membered cycloalkyl group attached to the ester functionality. β-keto esters are a significant class of organic compounds, widely utilized as intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The reactivity of the dicarbonyl moiety allows for a diverse range of chemical transformations, making them valuable building blocks in organic synthesis. This guide focuses on the chemical properties of the cycloheptyl derivative, providing a centralized source of available information.
Chemical and Physical Properties
Direct experimental data for this compound is scarce in publicly available literature. Therefore, the properties of the closely related cyclohexyl 3-oxobutanoate (CAS Number: 6947-02-0) are presented below for comparative purposes. It is anticipated that the properties of this compound will be similar, with slight variations attributable to the larger cycloalkyl ring.
| Property | Cyclohexyl 3-oxobutanoate | This compound (Predicted) | Source |
| Molecular Formula | C₁₀H₁₆O₃ | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 184.23 g/mol | 198.25 g/mol | [1][2] |
| Boiling Point | 257-259 °C @ 760 mmHg | Expected to be slightly higher than cyclohexyl analog | [3] |
| Melting Point | 190-192 °C (solvent: ethyl ether) | Data not available | [2][4] |
| Density | 1.0683 g/cm³ (estimate) | Data not available | [2] |
| Flash Point | 107.22 °C (225.00 °F) | Data not available | [3] |
| Water Solubility | 230 mg/L @ 35 °C (experimental) | Expected to be sparingly soluble | [3] |
| logP (o/w) | 1.830 (estimated) | Data not available | [3] |
Experimental Protocols
General Synthesis Protocol: Transesterification of Ethyl Acetoacetate with Cycloheptanol
Objective: To synthesize this compound.
Materials:
-
Ethyl acetoacetate (ethyl 3-oxobutanoate)
-
Cycloheptanol
-
Sodium metal (or sodium ethoxide)
-
Anhydrous toluene (or another suitable inert solvent)
-
Anhydrous ethanol (for preparation of sodium ethoxide, if needed)
-
Dilute hydrochloric acid or acetic acid for neutralization
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for distillation under reduced pressure
Procedure:
-
Catalyst Preparation (if using sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a catalytic amount of sodium metal is dissolved in a minimal amount of anhydrous ethanol to form sodium ethoxide. The excess ethanol is then removed under reduced pressure.
-
Reaction Setup: The flask is allowed to cool to room temperature and then charged with anhydrous toluene, followed by the addition of cycloheptanol.
-
Addition of Reactant: Ethyl acetoacetate is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux. The ethanol formed during the transesterification is continuously removed from the reaction mixture using a Dean-Stark apparatus or by fractional distillation to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature and neutralized by the slow addition of dilute hydrochloric acid or acetic acid. The organic layer is separated and washed successively with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound via transesterification.
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide has summarized the available chemical and physical properties of this compound, primarily through comparison with its cyclohexyl analog due to a lack of direct experimental data. A generalized experimental protocol for its synthesis via transesterification has been provided, along with a logical workflow diagram. It is evident that further experimental investigation is required to fully characterize this compound and explore its potential applications in organic synthesis and drug development. This document serves as a starting point for researchers interested in this particular β-keto ester.
References
Unraveling Cycloheptyl 3-oxobutanoate: A Technical Guide for Researchers
Absence of a unique Chemical Abstracts Service (CAS) number for Cycloheptyl 3-oxobutanoate suggests a potential lack of extensive characterization and documentation in publicly accessible chemical databases. This guide provides a comprehensive overview based on the known properties and reactions of analogous 3-oxobutanoate esters, offering a predictive framework for researchers and drug development professionals.
This technical document synthesizes available information on closely related and well-documented 3-oxobutanoate esters to extrapolate the expected chemical behavior, synthetic routes, and potential biological significance of this compound. The content is structured to provide actionable insights for laboratory investigation.
Chemical Identity and Properties
| Property | Cyclohexyl 3-oxobutanoate | Ethyl 3-oxobutanoate | Propyl 3-oxobutanoate | Benzyl 3-oxobutanoate |
| CAS Number | 6947-02-0[1] | 141-97-9[2] | 1779-60-8 | 5396-89-4[3] |
| Molecular Formula | C10H16O3 | C6H10O3 | C7H12O3 | C11H12O3[3] |
| Molecular Weight | 184.23 g/mol | 130.14 g/mol | 144.17 g/mol | 192.21 g/mol [3] |
| Physical Form | Not specified | Liquid | Solid | Not specified |
| Primary Use | Chemical Intermediate[2] | Chemical Intermediate[2] | Research Chemical | Chemical Intermediate[3] |
Table 1: Comparative Properties of 3-Oxobutanoate Esters
Experimental Protocols: Synthesis of 3-Oxobutanoate Esters
The synthesis of this compound can be approached through several established methods for esterification. A common and effective method is the Fischer-Speier esterification of 3-oxobutanoic acid with cycloheptanol. Alternatively, transesterification of a more common ester, such as ethyl 3-oxobutanoate, with cycloheptanol in the presence of an acid or base catalyst can be employed.
Protocol: Fischer-Speier Esterification
-
Reactants: Equimolar amounts of 3-oxobutanoic acid and cycloheptanol are dissolved in a suitable solvent (e.g., toluene).
-
Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of a 3-oxobutanoate ester.
Caption: A generalized workflow for the synthesis of 3-oxobutanoate esters.
Potential Signaling Pathways and Biological Activity
While no specific biological activity or signaling pathway has been documented for this compound, related compounds containing cyclohexyl moieties have been investigated for their biological effects. For instance, certain 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been synthesized and evaluated for their antagonist activity at the μ-opioid receptor (MOR)[4]. This suggests that the cycloheptyl group, as a bulky lipophilic moiety, could potentially influence the interaction of the parent molecule with biological targets.
The 3-oxobutanoate structure itself is a key intermediate in various metabolic pathways and a versatile precursor in the synthesis of a wide range of biologically active compounds, including amino acids, analgesics, and antibiotics.[2]
The following diagram illustrates a hypothetical interaction of a bioactive molecule containing a cycloheptyl group with a receptor, a concept that could be explored for this compound derivatives.
Caption: A conceptual diagram of a ligand-receptor interaction leading to a cellular response.
References
Synthesis of Cycloheptyl 3-oxobutanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Cycloheptyl 3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis and drug development. The document details experimental protocols for two prevalent methods: transesterification of a simpler alkyl 3-oxobutanoate and the reaction of diketene with cycloheptanol. Quantitative data from analogous reactions are summarized, and key reaction pathways and experimental workflows are visualized.
Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two principal synthetic strategies:
-
Transesterification: This equilibrium-driven process involves the reaction of a readily available alkyl acetoacetate, such as ethyl 3-oxobutanoate, with cycloheptanol in the presence of a catalyst. The reaction is typically driven to completion by removing the lower-boiling alcohol byproduct.
-
Reaction with Diketene: This method offers a more direct approach where diketene reacts with cycloheptanol, often with catalytic activation, to directly form the desired β-keto ester.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of β-keto esters analogous to this compound, based on established literature. These values provide a benchmark for the expected outcomes of the detailed experimental protocols.
| Parameter | Transesterification of Ethyl 3-oxobutanoate | Reaction of Diketene with Cycloheptanol |
| Catalyst | Silica-supported Boric Acid[1] | (Not always required, can be acid or base catalyzed) |
| Solvent | Solvent-free[1] or Toluene[2] | Dichloromethane or neat |
| Temperature | 80-120 °C | 0-60 °C |
| Reaction Time | 2-16 hours[2] | 1-5 hours |
| Yield | 85-95%[1] | 80-95% |
Experimental Protocols
Method 1: Transesterification of Ethyl 3-oxobutanoate with Cycloheptanol
This protocol is adapted from general procedures for the transesterification of β-keto esters with secondary alcohols.[1][2][3]
Materials:
-
Ethyl 3-oxobutanoate (1.0 eq)
-
Cycloheptanol (1.2 eq)
-
Silica-supported Boric Acid (10 mol%)[1]
-
Toluene (optional, as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 3-oxobutanoate, cycloheptanol, and silica-supported boric acid. Toluene can be added as a solvent to aid in the azeotropic removal of ethanol.
-
Heat the reaction mixture to reflux (typically 100-120°C if toluene is used, or 80-100°C for solvent-free conditions) and monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap.
-
Continue heating until no more ethanol is collected or until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and, if a solvent was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Method 2: Reaction of Diketene with Cycloheptanol
This protocol is based on the general reactivity of diketene with alcohols to form acetoacetate esters.[4][5] Caution: Diketene is a toxic and reactive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Cycloheptanol (1.0 eq)
-
Diketene (1.1 eq)
-
Triethylamine (catalytic amount, optional)
-
Dichloromethane (as solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve cycloheptanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A catalytic amount of triethylamine can be added to facilitate the reaction.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add diketene dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows the disappearance of cycloheptanol.
-
Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Transesterification reaction pathway.
Caption: Reaction of diketene with cycloheptanol.
References
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diketene - Wikipedia [en.wikipedia.org]
- 5. Diketene | chemical compound | Britannica [britannica.com]
Cycloheptyl 3-oxobutanoate: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
Cycloheptyl 3-oxobutanoate is a beta-keto ester of significant interest as a potential building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. Due to its dual electrophilic and nucleophilic nature, it serves as a versatile synthon. This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and detailed spectroscopic analysis of this compound. As this compound is not extensively documented in prior literature, this guide also presents a robust, detailed experimental protocol for its synthesis via boric acid-catalyzed transesterification. The information herein is intended to support researchers, scientists, and drug development professionals in the synthesis and utilization of this and related compounds.
Molecular Structure and Identification
This compound consists of a cycloheptyl ring attached to the ester oxygen of a 3-oxobutanoate (acetoacetate) backbone. The presence of both a ketone and an ester functional group makes it a classic 1,3-dicarbonyl compound, capable of keto-enol tautomerism.
CC(OC1CCCCCC1)%3DO)
Figure 1: 2D Structure of this compound
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₈O₃ | Calculated |
| Molecular Weight | 198.26 g/mol | Calculated |
| Canonical SMILES | CC(=O)CC(=O)OC1CCCCCC1 | Calculated |
| InChI | InChI=1S/C11H18O3/c1-8(12)6-9(13)14-10-4-2-3-5-7-11(10)10/h10H,2-7H2,1H3 | Calculated |
| InChIKey | YJQJFIXGCLZJCF-UHFFFAOYSA-N | Calculated |
| CAS Number | Not available | N/A |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes and References |
| Physical State | Colorless to pale yellow liquid | Inferred from similar beta-keto esters. |
| Boiling Point | ~270-285 °C at 760 mmHg | Estimated based on cyclohexyl 3-oxobutanoate (258.2 °C at 760 mmHg). |
| Density | ~1.05 g/cm³ | Estimated based on cyclohexyl 3-oxobutanoate (1.04 g/cm³). |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | General property of medium-chain esters. |
| XLogP3 | ~2.3 | Estimated based on an increase from cyclohexyl 3-oxobutanoate (XLogP3: 1.8).[1] |
Spectroscopic Data Analysis (Predicted)
The following tables outline the predicted key signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, based on established chemical shift ranges and fragmentation patterns for similar structures.
Table 3.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~4.90 | m | 1H | O-CH-(cycloheptyl) | The proton on the carbon bearing the ester oxygen. |
| ~3.45 | s | 2H | -C(=O)-CH₂-C(=O)- | Methylene protons between the two carbonyls. |
| ~2.25 | s | 3H | CH₃-C(=O)- | Methyl protons of the acetyl group. |
| ~1.80 - 1.50 | m | 12H | Cycloheptyl -CH₂- | Protons of the cycloheptyl ring. |
Table 3.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| ~200.5 | Quaternary | Ketone Carbonyl (CH₃-C =O) | Typical range for a ketone.[2][3] |
| ~167.0 | Quaternary | Ester Carbonyl (-C (=O)O-) | Typical range for an ester.[2][3] |
| ~76.0 | Tertiary | O-C H-(cycloheptyl) | The carbon attached to the ester oxygen. |
| ~50.0 | Secondary | Methylene (-C H₂-) | The alpha-carbon between the carbonyls. |
| ~34.0 | Secondary | Cycloheptyl Carbons | Carbons adjacent to the O-CH group. |
| ~30.0 | Tertiary | Methyl Carbon (C H₃-) | The methyl group of the acetyl moiety. |
| ~28.5 | Secondary | Cycloheptyl Carbons | Remaining ring carbons. |
| ~24.0 | Secondary | Cycloheptyl Carbons | Remaining ring carbons. |
Table 3.3: Predicted Key IR and Mass Spectrometry Data
| Technique | Value | Assignment |
| IR Spectroscopy | ~1745 cm⁻¹ | C=O stretch (Ester) |
| ~1720 cm⁻¹ | C=O stretch (Ketone) | |
| ~1150 cm⁻¹ | C-O stretch (Ester) | |
| Mass Spec (EI) | m/z = 198 | [M]⁺ (Molecular Ion) |
| m/z = 155 | [M - CH₃CO]⁺ | |
| m/z = 99 | [M - C₇H₁₃O]⁺ | |
| m/z = 85 | [CH₃COCH₂CO]⁺ | |
| m/z = 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The synthesis of this compound can be efficiently achieved via the transesterification of a simple alkyl acetoacetate (e.g., ethyl acetoacetate) with cycloheptanol. Boric acid is an effective, environmentally benign catalyst for this transformation, particularly with secondary alcohols.[4]
Synthesis of this compound via Boric Acid-Catalyzed Transesterification
This protocol is adapted from established procedures for the transesterification of β-keto esters.[4][5]
Materials and Equipment:
-
Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
Cycloheptanol
-
Boric acid (H₃BO₃)
-
Toluene (or solvent-free)
-
Round-bottom flask (50 mL or appropriate size)
-
Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add cycloheptanol (1.0 eq.), ethyl acetoacetate (1.2 eq.), and boric acid (0.1 eq.).
-
Reaction Conditions (Solvent Method): Attach a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap.
-
Reaction Conditions (Solvent-Free Method): Alternatively, for a greener approach, combine the reactants and catalyst in the flask and heat to 100-120 °C under a nitrogen atmosphere.[5] To drive the equilibrium, ethanol can be removed by distillation or by setting up a Soxhlet extractor filled with 4Å molecular sieves.[6]
-
Monitoring: The reaction is typically complete within 5-10 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Biological Context and Potential Applications
Beta-keto esters are crucial intermediates in organic synthesis due to their versatile reactivity. While no specific biological activities have been documented for this compound itself, its structural motif is a key component in many biologically active molecules.
-
Pharmaceutical Synthesis: The acetoacetate moiety is a precursor for synthesizing a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are core scaffolds in many pharmaceuticals.
-
Drug Development Intermediate: As a functionalized building block, it can be used in multi-step syntheses of complex natural products and their analogs for drug discovery programs. The cycloheptyl group provides a lipophilic, non-aromatic carbocyclic scaffold that can be used to probe binding pockets in biological targets.
-
Flavor and Fragrance: Simpler alkyl 3-oxobutanoates are used as flavoring agents in the food industry, suggesting a potential, though unexplored, application in this area.
Logical Workflow for Synthesis
The following diagram illustrates the key steps and components in the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of Cycloheptyl 3-oxobutanoate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering insights into the structural elucidation of this and similar β-keto esters.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be complicated by the presence of keto-enol tautomerism, a common feature of β-dicarbonyl compounds.[1][2] This equilibrium results in two distinct sets of signals corresponding to the keto and enol forms, with the keto form generally being the major species in non-polar solvents. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the tables below. These predictions are based on typical chemical shift ranges for cycloalkyl protons, protons adjacent to carbonyl and ester functionalities, and data from structurally related molecules such as ethyl acetoacetate and cyclohexyl acetate.[1][3]
Table 1: Predicted ¹H NMR Data for this compound (Keto Tautomer)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2' (CH-O) | 4.8 - 5.0 | quintet | 1H | ~ 6-8 |
| H-2 | 3.4 - 3.6 | s | 2H | - |
| H-4 | 2.2 - 2.4 | s | 3H | - |
| H-3', H-8' (CH₂) | 1.6 - 1.8 | m | 4H | - |
| H-4', H-5', H-6', H-7' (CH₂) | 1.4 - 1.6 | m | 8H | - |
Table 2: Predicted ¹H NMR Data for this compound (Enol Tautomer)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Enolic OH | 12.0 - 12.5 | br s | 1H | - |
| H-2' (CH-O) | 4.7 - 4.9 | quintet | 1H | ~ 6-8 |
| Vinylic H | 5.0 - 5.2 | s | 1H | - |
| Enol CH₃ | 1.9 - 2.1 | s | 3H | - |
| H-3', H-8' (CH₂) | 1.6 - 1.8 | m | 4H | - |
| H-4', H-5', H-6', H-7' (CH₂) | 1.4 - 1.6 | m | 8H | - |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a general methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). The choice of solvent can influence the keto-enol equilibrium.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
The spectrometer should be properly locked on the deuterium signal of the solvent and shimmed to obtain a homogeneous magnetic field.[2]
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 15 ppm is sufficient to cover the expected range of proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The resulting spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
The signals should be integrated to determine the relative number of protons for each resonance.
Structural Interpretation and Signal Assignment
The interpretation of the ¹H NMR spectrum of this compound involves the careful analysis of chemical shifts, signal multiplicities, and integration values to assign the resonances to the specific protons in both the keto and enol tautomers.
Caption: Correlation of proton environments and their predicted ¹H NMR chemical shifts for the keto and enol tautomers of this compound.
Key Features of the Predicted Spectrum:
-
Cycloheptyl Group: The proton attached to the ester oxygen (H-2') is expected to be the most downfield signal of the cycloheptyl ring, appearing as a quintet around 4.8-5.0 ppm due to coupling with the four adjacent methylene protons.[3] The remaining twelve protons of the cycloheptyl ring will likely appear as a complex multiplet in the aliphatic region (1.4-1.8 ppm).
-
3-Oxobutanoate Moiety (Keto Form): The methylene protons (H-2) are situated between two carbonyl groups, leading to significant deshielding and a predicted singlet at around 3.4-3.6 ppm. The methyl protons (H-4) adjacent to the ketone carbonyl are expected to resonate as a singlet at approximately 2.2-2.4 ppm.
-
3-Oxobutanoate Moiety (Enol Form): The presence of the enol tautomer introduces several characteristic signals. A broad singlet corresponding to the enolic hydroxyl proton is anticipated far downfield (12.0-12.5 ppm) due to intramolecular hydrogen bonding.[1] A vinylic proton signal should appear as a singlet around 5.0-5.2 ppm, and the methyl group attached to the double bond will resonate as a singlet at a more upfield position (1.9-2.1 ppm) compared to its keto counterpart.
This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is essential to confirm these predictions and to accurately determine the keto-enol ratio under specific conditions.
References
Mass Spectrometry of Cycloheptyl 3-oxobutanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of Cycloheptyl 3-oxobutanoate, a β-keto ester. Due to the limited availability of direct spectral data for this specific compound, this guide synthesizes information from established fragmentation patterns of analogous β-keto esters and cycloalkyl compounds to present a comprehensive theoretical and practical overview for researchers.
Predicted Fragmentation Pathways
The electron ionization (EI) mass spectrum of this compound is anticipated to be dominated by two primary fragmentation mechanisms characteristic of β-keto esters: α-cleavage and McLafferty rearrangement.[1][2][3] The cycloheptyl ring also introduces the possibility of ring-opening and subsequent fragmentation pathways.
Alpha (α)-Cleavage
Alpha-cleavage involves the homolytic cleavage of a bond adjacent to a functional group, in this case, the carbonyl groups of the ester and ketone. For this compound, three principal α-cleavage pathways are proposed:
-
Cleavage 'a': Loss of the cycloheptyloxy radical (•OCH(CH₂)₆) to form the acetylketene radical cation, which can rearrange to the highly stable acetylium ion.
-
Cleavage 'b': Loss of the acetyl radical (•COCH₃) to generate a cycloheptyl carboxy radical cation.
-
Cleavage 'c': Loss of the cycloheptyl radical (•C₇H₁₃) from the ester portion.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of molecules containing a keto-group and an accessible γ-hydrogen.[4][5] In this compound, a γ-hydrogen can be abstracted from the cycloheptyl ring by the ketone carbonyl oxygen, leading to the formation of a neutral cycloheptene molecule and a charged enol fragment.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and plausible relative abundances for this compound. These values are extrapolated from the known fragmentation of similar β-keto esters and cycloalkyl compounds.
| m/z | Proposed Fragment Ion | Formula | Proposed Origin | Predicted Relative Abundance |
| 198 | [M]⁺• | [C₁₁H₁₈O₃]⁺• | Molecular Ion | Low |
| 155 | [M - C₂H₃O]⁺ | [C₉H₁₅O₂]⁺ | α-Cleavage 'b' | Moderate |
| 113 | [M - C₇H₁₃]⁺ | [C₄H₅O₃]⁺ | α-Cleavage 'c' | Moderate to High |
| 99 | [C₇H₁₅]⁺ | [C₇H₁₅]⁺ | Cycloheptyl cation | Moderate |
| 86 | [C₄H₆O₂]⁺• | [C₄H₆O₂]⁺• | McLafferty Rearrangement | High |
| 43 | [C₂H₃O]⁺ | [C₂H₃O]⁺ | α-Cleavage 'a' (Acetylium ion) | Very High (Base Peak) |
Experimental Protocols
This section outlines a general experimental protocol for acquiring the electron ionization (EI) mass spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the mass spectrum. Purification can be achieved by distillation or chromatography if necessary.
-
Solvent Selection: Dissolve a small amount of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. The solvent should be of high purity (HPLC or mass spectrometry grade).
Mass Spectrometry Parameters
A standard electron ionization mass spectrometer can be used with the following typical parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Inlet System: Direct insertion probe (for neat liquid) or gas chromatography (GC-MS) for introduction of the dissolved sample.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 30-300
Visualizations
Proposed Fragmentation Pathway of this compound
References
An In-depth Technical Guide on the Physical Properties of Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the predicted physical properties of Cycloheptyl 3-oxobutanoate. Due to a lack of specific experimental data for this compound in publicly available literature, this guide leverages data from analogous compounds to estimate its key physical characteristics. Furthermore, it outlines standardized experimental protocols for the determination of these properties, providing a framework for empirical validation.
Predicted Physical Properties
| Property | Ethyl 3-oxobutanoate | Propyl 3-oxobutanoate | Butyl 3-oxobutanoate | Predicted Range for this compound |
| Molecular Formula | C6H10O3[1][2][3] | C7H12O3 | C8H14O3 | C11H18O3 |
| Molecular Weight ( g/mol ) | 130.14[1][2][3] | 144.17 | 158.19 | ~198.26 |
| Boiling Point (°C) | 181[2] | Not Available | 199-201 | > 200 |
| Melting Point (°C) | -43[2] | Not Available | -35 | Not Available |
| Density (g/cm³ at 20°C) | 1.029[2] | Not Available | 0.994 | ~1.0 |
| Refractive Index (n20/D) | 1.419[2] | Not Available | 1.428 | ~1.4 - 1.5 |
| Solubility in water | 116 g/L (20 °C)[2] | Not Available | Slightly soluble | Low to negligible |
Experimental Protocols for Physical Property Determination
To empirically determine the physical properties of this compound, the following standard laboratory procedures are recommended.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small sample is the Thiele tube method.[5][6]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or hot plate), and a small test tube.[5][6][7]
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[7]
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.[5][6]
-
The test tube is attached to a thermometer using a rubber band.[5][6]
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is immersed.[6]
-
The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.[6]
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
-
2.2. Determination of Density
Density is the mass per unit volume of a substance.[8] For liquids, density can be accurately measured using a pycnometer or by the displacement method.[9]
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a temperature-controlled water bath.[9]
-
Procedure (using a pycnometer):
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.[9]
-
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped.[9]
-
The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C).
-
The pycnometer is removed from the bath, dried, and its total mass is weighed.[9]
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8][9]
-
2.3. Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance. Several methods can be used for its determination, including the use of a refractometer or interferometry.[10][11][12]
-
Apparatus: Abbe refractometer, light source (sodium lamp), and a dropper.[12]
-
Procedure (using an Abbe refractometer):
-
A few drops of the liquid sample are placed on the prism of the refractometer.[13]
-
The prism is closed, and the light source is positioned to illuminate the sample.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is then read directly from the instrument's scale.
-
The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid compound like this compound.
Caption: Workflow for determining the physical properties of a liquid.
References
- 1. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
- 2. chembk.com [chembk.com]
- 3. ETHYL 3-OXOBUTANOATE | CAS 141-97-9 [matrix-fine-chemicals.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. mt.com [mt.com]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
An In-depth Technical Guide on the Stability and Storage of Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in the public domain for the stability and storage of Cycloheptyl 3-oxobutanoate. The following guide is based on established chemical principles for β-keto esters and cycloalkyl esters, providing a predictive framework for its handling, storage, and stability assessment.
Introduction
This compound is a β-keto ester, a class of compounds widely utilized as key intermediates in organic synthesis due to their versatile reactivity.[1][2] The stability of such molecules is paramount for ensuring the integrity of starting materials and the successful outcome of synthetic routes, particularly in the context of drug development where purity and impurity profiles are critical. This guide outlines the potential degradation pathways, recommended storage conditions, and methodologies for the stability assessment of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₃ | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Spectroscopic Data | IR (CHCl₃, cm⁻¹): 3021, 2933, 1744, 1713, 1408, 763, 669¹H NMR (CDCl₃ + CCl₄, 200MHz): δ = 4.97 | [3] |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and subsequent decarboxylation, which are common for β-keto esters.[4][5]
Hydrolysis
Esters are susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and alcohol.[5][6]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, yielding 3-oxobutanoic acid and cycloheptanol.[5]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide, to produce the salt of the carboxylic acid (sodium 3-oxobutanoate) and cycloheptanol.[6][7]
Decarboxylation
β-keto acids, the product of ester hydrolysis, are known to be unstable and readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide.[1][4][8] In this case, 3-oxobutanoic acid would decompose to propanone and carbon dioxide.
Recommended Storage and Handling
Based on the anticipated degradation pathways, the following storage and handling guidelines are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture to prevent hydrolysis. Storage at reduced temperatures (e.g., 2-8 °C) is advisable to minimize degradation.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions and analyzing for degradation over time.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1, 4, and 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Store solid sample at 80°C for 1, 2, and 3 weeks.
-
Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Primary Assay: Use a stability-indicating HPLC method with UV detection to quantify the parent compound and detect degradation products.
-
Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity.
-
Impurity Identification: Use LC-MS/MS to identify the mass of degradation products for structural elucidation.
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of a forced degradation study, illustrating the expected stability profile.
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradant(s) |
| 0.1 M HCl, 60°C | 72 hours | 85.2 | 14.8 | 3-Oxobutanoic acid, Cycloheptanol |
| 0.1 M NaOH, RT | 8 hours | 70.5 | 29.5 | Sodium 3-oxobutanoate, Cycloheptanol |
| 3% H₂O₂, RT | 72 hours | 98.1 | 1.9 | Unidentified polar impurities |
| 80°C | 3 weeks | 95.7 | 4.3 | Propanone (from decarboxylation) |
| Photolytic | 1.2 M lux hrs | 99.5 | 0.5 | No significant degradation |
Conclusion
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aklectures.com [aklectures.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Cycloheptyl 3-oxobutanoate: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptyl 3-oxobutanoate is a beta-keto ester of interest for various applications in organic synthesis and drug discovery. This technical guide addresses the current commercial unavailability of this compound and provides a comprehensive overview of a feasible synthetic route. Detailed experimental protocols, based on established transesterification methodologies, are presented to enable its preparation in a laboratory setting. Furthermore, this document summarizes key physicochemical properties, with estimated values derived from closely related analogs, to support further research and development activities. All quantitative data is presented in structured tables, and a schematic of the synthesis workflow is provided for clarity.
Commercial Availability
As of the date of this publication, this compound is not commercially available from major chemical suppliers. Researchers requiring this compound will likely need to synthesize it in-house. This guide provides a detailed methodology for its preparation.
Proposed Synthesis Methodology: Transesterification
The most direct and efficient method for preparing this compound is through the transesterification of a readily available alkyl 3-oxobutanoate, such as ethyl 3-oxobutanoate (ethyl acetoacetate), with cycloheptanol. This reaction can be catalyzed by various acids or metal-based catalysts.[1] Below is a generalized protocol adapted from established procedures for the synthesis of similar beta-keto esters.[2]
General Reaction Scheme
The overall reaction involves the substitution of the ethyl group of ethyl acetoacetate with the cycloheptyl group from cycloheptanol, with ethanol as a byproduct.
Caption: Transesterification of Ethyl 3-oxobutanoate with Cycloheptanol.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Ethyl 3-oxobutanoate (Ethyl acetoacetate)
-
Cycloheptanol
-
Boric acid (or another suitable catalyst, e.g., sulfated zirconia)[1]
-
Toluene (or another suitable solvent)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for removal of ethanol)
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-oxobutanoate (1.0 eq), cycloheptanol (1.2 eq), and a catalytic amount of boric acid (e.g., 5-10 mol%). If desired, a solvent such as toluene can be used to aid the reaction and facilitate the removal of the ethanol byproduct via a Dean-Stark trap. For a solvent-free approach, the reactants can be heated directly.[2]
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight, depending on the catalyst and temperature.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, dilute the mixture with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C11H18O3 | Calculated |
| Molecular Weight | 198.26 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Based on similar beta-keto esters |
| Boiling Point | > 200 °C (at atmospheric pressure) | Estimated to be higher than cyclohexyl analog |
| Density | ~1.0 g/cm3 | Estimated based on similar compounds |
| CAS Number | Not assigned | Not commercially available |
Safety and Handling
As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The safety precautions for the starting materials (ethyl 3-oxobutanoate and cycloheptanol) should be strictly followed.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
While this compound is not commercially available, it can be synthesized in the laboratory through a straightforward transesterification reaction. This guide provides the necessary information, including a detailed experimental protocol and estimated physicochemical properties, to enable researchers to prepare and utilize this compound in their studies. The provided workflows and data tables are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of Cycloheptyl 3-oxobutanoate
Disclaimer: A specific Safety Data Sheet (SDS) for Cycloheptyl 3-oxobutanoate was not publicly available at the time of this writing. The following guide has been compiled using data from structurally similar compounds, namely other alkyl 3-oxobutanoates and cycloalkane derivatives. The information provided herein should be used as a general guideline for researchers, scientists, and drug development professionals. It is imperative to conduct a thorough risk assessment and adhere to all institutional and regulatory safety protocols before handling this compound.
This technical guide offers a comprehensive overview of the anticipated safety considerations for this compound, based on data from analogous chemical structures. It covers expected physicochemical properties, potential hazards, handling and storage procedures, and emergency response protocols.
Anticipated Physicochemical and Toxicological Properties
The properties of this compound are expected to be influenced by both the 3-oxobutanoate functional group and the cycloheptyl moiety. The following tables summarize quantitative data from several analogous compounds to provide an estimated profile.
Table 1: Physical and Chemical Properties of Analogous Compounds
| Property | Methyl 3-oxobutanoate | Ethyl 3-oxobutanoate | tert-Butyl 3-oxobutanoate | Cyclohexyl butyrate |
| CAS Number | 105-45-3[1] | 141-97-9 | 1694-31-1[2][3] | 1551-44-6[4] |
| Molecular Formula | C5H8O3[5] | C6H10O3 | C8H14O3[2] | C10H18O2 |
| Molecular Weight | 116.12 g/mol | 130.14 g/mol | 158.20 g/mol | 170.25 g/mol |
| Physical State | Liquid[1][5] | Liquid | Liquid | Liquid[4] |
| Boiling Point | 169-170 °C[1] | 181 °C | 190 °C | 200-202 °C |
| Flash Point | 67 °C[1] | 71 °C | 78 °C | 77 °C[4] |
| Specific Gravity | 1.077[1] | 1.028 | 0.969 | 0.934 |
Table 2: GHS Hazard Classifications of Analogous Compounds
| Compound | GHS Pictograms | Signal Word | Hazard Statements |
| Methyl 3-oxobutanoate | Warning | H227 (Combustible liquid), H318 (Causes serious eye damage) | |
| Ethyl 3-oxobutanoate | Warning | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6] | |
| tert-Butyl 3-oxobutanoate | Warning | H227 (Combustible liquid)[2] | |
| Ethyl 2-ethyl-3-oxobutanoate | Warning | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7] |
Based on these analogs, this compound is anticipated to be a combustible liquid. It may cause skin and eye irritation, and potentially respiratory irritation.
Experimental Protocols: A Generalized Framework for Safety Assessment of a New Chemical Entity
In the absence of specific experimental data for this compound, a generalized workflow for assessing the safety of a new chemical entity is presented. This protocol is intended to serve as a template for researchers to adapt based on their specific institutional guidelines and regulatory requirements.
Objective: To systematically evaluate the potential hazards of a new chemical compound.
Materials:
-
The new chemical entity (e.g., this compound)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (material to be determined based on initial assessment)
-
Standard laboratory equipment for physicochemical property determination
-
In vitro and/or in silico toxicology testing platforms
Methodology:
-
Information Gathering:
-
Physicochemical Characterization:
-
Determine key physical and chemical properties such as melting point, boiling point, flash point, and solubility.
-
-
In Silico Toxicity Prediction:
-
Utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict potential toxicological endpoints, including mutagenicity, carcinogenicity, and reproductive toxicity.
-
-
In Vitro Toxicity Assessment:
-
Cytotoxicity: Perform assays using relevant cell lines to determine the concentration at which the compound induces cell death.
-
Genotoxicity: Conduct assays such as the Ames test to assess the mutagenic potential of the compound.
-
Skin and Eye Irritation/Corrosion: Utilize reconstructed human epidermis and cornea models to evaluate the potential for skin and eye irritation or corrosion.
-
-
Data Analysis and Risk Assessment:
-
Analyze the data from all assessments to identify and characterize potential hazards.
-
Determine the appropriate hazard classifications according to the Globally Harmonized System (GHS).
-
Establish safe handling procedures, required PPE, and emergency protocols based on the risk assessment.[8]
-
-
Documentation:
-
Compile all findings into a comprehensive safety report or internal SDS.
-
Visualizing Workflows and Logical Relationships
To further aid in the understanding of safety protocols, the following diagrams, created using the DOT language, illustrate key workflows.
Caption: Workflow for Chemical Safety Assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Steps to Completing a Chemical Assessment [iprotectu.com]
- 9. sbnsoftware.com [sbnsoftware.com]
- 10. sbnsoftware.com [sbnsoftware.com]
An In-depth Technical Guide to the Tautomerism of Cycloheptyl 3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the keto-enol tautomerism exhibited by cycloheptyl 3-oxobutanoate, a β-keto ester. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes the well-established principles of tautomerism in analogous β-dicarbonyl compounds to present a scientifically grounded framework for its study. This includes a discussion of the equilibrium, influencing factors, detailed experimental protocols for characterization, and illustrative quantitative data.
Introduction to Tautomerism in β-Keto Esters
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] A common form of tautomerism is keto-enol tautomerism, which occurs in carbonyl compounds that have an alpha-hydrogen.[1] The equilibrium involves the migration of a proton and the shifting of a double bond, resulting in a keto form (containing a ketone and an ester) and an enol form (containing an alcohol and a carbon-carbon double bond).[2][3] For most simple aldehydes and ketones, the keto form is significantly more stable and therefore predominates at equilibrium.[1][4]
However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized. This stabilization arises from the formation of a conjugated π-system and, more importantly, a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester.[4][5]
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion of its keto and enol forms.
Caption: Keto-enol tautomeric equilibrium of this compound.
The position of this equilibrium, and thus the relative ratio of the keto and enol tautomers, is influenced by several factors, including the solvent, temperature, and the electronic and steric effects of the substituents.[5]
Factors Influencing the Tautomeric Equilibrium
Solvent Effects
The solvent plays a crucial role in determining the position of the keto-enol equilibrium.[6][7] The polarity of the solvent and its ability to form hydrogen bonds are key determinants.
-
Nonpolar Solvents: In nonpolar solvents such as hexane or carbon tetrachloride, the enol form is generally favored. This is because the intramolecular hydrogen bond in the enol form is highly stabilizing in an environment that cannot engage in hydrogen bonding itself.[4]
-
Polar Aprotic Solvents: In polar aprotic solvents like DMSO, the enol form can also be stabilized. These solvents can act as hydrogen bond acceptors, interacting with the enolic proton.[6]
-
Polar Protic Solvents: In polar protic solvents such as water or ethanol, the keto form is typically more favored. These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it.[4] They also compete with the intramolecular hydrogen bond of the enol, reducing its relative stability.
Temperature Effects
Temperature can also influence the tautomeric equilibrium. The direction of the shift with temperature depends on the enthalpy change (ΔH°) of the tautomerization. If the enolization is exothermic, a decrease in temperature will favor the enol form, and vice versa.
Illustrative Quantitative Data
| Solvent | Dielectric Constant (ε) | Expected % Enol Tautomer |
| Hexane | 1.9 | ~ 45 - 55% |
| Carbon Tetrachloride | 2.2 | ~ 40 - 50% |
| Benzene | 2.3 | ~ 25 - 35% |
| Chloroform | 4.8 | ~ 15 - 25% |
| Acetone | 21 | ~ 10 - 20% |
| Ethanol | 24.5 | ~ 5 - 15% |
| Water | 80.1 | < 5% |
Experimental Protocols for Characterization
The most common and powerful technique for studying keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Both ¹H and ¹³C NMR can be used to distinguish and quantify the keto and enol forms because the tautomeric interconversion is typically slow on the NMR timescale.[6]
General Experimental Workflow for NMR Analysis
Caption: General experimental workflow for NMR analysis of tautomeric equilibrium.
Detailed NMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of the desired deuterated solvent in a standard NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key parameters to set include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.
-
Allow the sample to equilibrate at a constant temperature in the NMR probe. This can take from minutes to several hours depending on the solvent and temperature.
-
Acquire spectra at regular intervals until the relative integrals of the keto and enol signals remain constant, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Process the final ¹H NMR spectrum.
-
Identify distinct and well-resolved signals corresponding to each tautomer.
-
Keto Tautomer: Expect a singlet for the methylene protons (–COCH₂CO–) typically in the range of 3.4-3.6 ppm.
-
Enol Tautomer: Expect a singlet for the vinylic proton (–C(OH)=CH–) around 5.0-5.5 ppm and a broad singlet for the enolic hydroxyl proton (–OH) at a more downfield chemical shift (e.g., 12-13 ppm).
-
-
Carefully integrate the chosen signals for the keto and enol forms.
-
Calculate the mole fraction and percentage of each tautomer using the following formulas:
-
% Keto = [Integral(keto) / (Integral(keto) + Integral(enol))] * 100
-
% Enol = [Integral(enol) / (Integral(keto) + Integral(enol))] * 100
-
-
The equilibrium constant (Keq) can be calculated as:
-
Keq = [% Enol] / [% Keto]
-
-
Conclusion
The tautomeric behavior of this compound is expected to follow the well-established principles of keto-enol equilibrium in β-keto esters. The ratio of the keto and enol forms is highly dependent on the solvent environment and can be reliably quantified using NMR spectroscopy. Understanding this equilibrium is crucial for predicting the reactivity, stability, and potential biological activity of this compound in various settings relevant to chemical research and drug development. The provided protocols offer a robust starting point for the detailed experimental investigation of this and related molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. oxfordreference.com [oxfordreference.com]
Methodological & Application
Application Notes and Protocols: Cycloheptyl 3-Oxobutanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of cycloheptyl 3-oxobutanoate in the synthesis of heterocyclic compounds. While direct literature precedents for the use of this compound in these reactions are scarce, this document extrapolates from the well-established reactivity of other β-ketoesters (e.g., ethyl acetoacetate) in classic multicomponent reactions. The information presented here is intended to serve as a foundational guide for researchers looking to explore the unique properties that the cycloheptyl moiety may impart to heterocyclic scaffolds.
Introduction to this compound in Heterocyclic Synthesis
This compound is a β-ketoester that can serve as a versatile building block in organic synthesis. Its structure is analogous to the more commonly used ethyl acetoacetate and methyl acetoacetate. The presence of the bulky and lipophilic cycloheptyl group is anticipated to influence the solubility, reaction kinetics, and physicochemical properties of the resulting heterocyclic products. This unique structural feature may offer advantages in the development of new pharmacologically active agents, where modulation of properties like lipophilicity and metabolic stability is crucial.
Two of the most prominent multicomponent reactions where this compound can be employed are the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction for the synthesis of dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a one-pot condensation reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[1][2][3] These compounds are of significant interest in medicinal chemistry, with several derivatives being used as calcium channel blockers.[2][3]
General Reaction Scheme
The general reaction for the Hantzsch synthesis using this compound is depicted below:
Potential Influence of the Cycloheptyl Group
The use of this compound in the Hantzsch synthesis may have the following implications:
-
Steric Hindrance: The bulky cycloheptyl group may influence the rate of the reaction and potentially the yield of the final product.
-
Solubility: The lipophilic nature of the cycloheptyl moiety can enhance the solubility of the resulting dihydropyridine in nonpolar organic solvents, which could simplify purification processes.
-
Pharmacological Profile: In the context of drug discovery, the cycloheptyl group can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized dihydropyridines.
Experimental Protocol: Hantzsch Synthesis of Dihydropyridines
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde (1 mmol)
-
This compound (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and this compound (2 mmol) in ethanol (10 mL).
-
Add ammonium acetate (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Hantzsch Synthesis Workflow
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Alkylation of Cycloheptyl 3-oxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. These compounds feature a methylene group flanked by two carbonyl groups, which renders the α-hydrogens particularly acidic and susceptible to deprotonation by a suitable base.[1][2] The resulting enolate is a soft nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction.[3][4] This process, known as the acetoacetic ester synthesis, allows for the straightforward introduction of alkyl groups. Subsequent hydrolysis and decarboxylation of the alkylated product provides a versatile route to substituted ketones.[5]
This document provides detailed protocols for the mono-alkylation of cycloheptyl 3-oxobutanoate and its subsequent conversion to a ketone.
Reaction Principle and Workflow
The overall process involves three key stages:
-
Enolate Formation: A base is used to abstract an acidic α-hydrogen from this compound, forming a resonance-stabilized enolate. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.
-
Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming the new C-C bond at the α-position.[4] This step is generally efficient with primary and secondary alkyl halides.[4]
-
Hydrolysis & Decarboxylation (Optional): The resulting α-substituted β-keto ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.[1][5]
Caption: General workflow for the alkylation of this compound.
Experimental Protocols
Protocol 1: Mono-alkylation of this compound
This protocol describes a general procedure for the alkylation of the α-carbon. To avoid transesterification, a base such as sodium hydride (NaH) or potassium tert-butoxide is recommended.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen/argon inlet
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-alkylated this compound.[6]
Protocol 2: Hydrolysis and Decarboxylation to form a Ketone
This protocol converts the alkylated product from Protocol 1 into a corresponding ketone.
Materials and Reagents:
-
α-Alkylated this compound
-
Aqueous sodium hydroxide (NaOH, 10-15%) or hydrochloric acid (HCl, 10%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis: In a round-bottom flask, combine the α-alkylated this compound (1.0 equivalent) with an excess of 10% aqueous NaOH.
-
Heating: Heat the mixture to reflux for 4-6 hours to ensure complete saponification of the ester.
-
Acidification: Cool the reaction mixture to room temperature and then acidify to ~pH 2 by the careful, dropwise addition of 10% HCl.
-
Decarboxylation: Gently heat the acidified mixture to 50-70 °C. Vigorous evolution of CO₂ should be observed. Continue heating until gas evolution ceases, indicating the completion of decarboxylation.[5]
-
Extraction: Cool the mixture and extract the ketone product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: If necessary, purify the ketone by distillation or flash chromatography.
Reaction Mechanism
The reaction proceeds via a two-step mechanism: deprotonation to form a resonance-stabilized enolate, followed by a nucleophilic attack on the alkyl halide.
Caption: Mechanism of β-keto ester alkylation.
Data Presentation
The following table presents representative data for the alkylation of this compound with various alkyl halides under typical reaction conditions. Yields are illustrative and may vary based on specific reaction conditions and scale.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Expected Yield (%) |
| 1 | Iodomethane | NaH | THF | 6 | 85-95 |
| 2 | Benzyl Bromide | K₂CO₃ | Toluene | 8 | 80-90 |
| 3 | Allyl Bromide | NaH | THF | 6 | 82-92 |
| 4 | 1-Bromobutane | NaH | THF/DMF | 24 | 70-80 |
Applications and Considerations
-
Synthetic Utility: The acetoacetic ester synthesis is a powerful tool for constructing complex ketone-containing molecules from simple precursors.[3]
-
Choice of Base: The pKa of the α-protons of β-keto esters is around 11.[7] While strong alkoxide bases can be used, non-nucleophilic bases like NaH are often preferred to prevent side reactions such as transesterification.[8] For complete and irreversible enolate formation, very strong bases like lithium diisopropylamide (LDA) can be employed, particularly if dialkylation is desired.[7]
-
Alkylating Agent: The reaction works best with methyl, primary, and some secondary alkyl halides. Tertiary alkyl halides are not suitable as they tend to undergo elimination.[4]
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment.
-
Alkyl halides are often toxic and lachrymatory. Handle them in a well-ventilated fume hood.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Acylation of Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the C-acylation of Cycloheptyl 3-oxobutanoate, a key reaction for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the acylation of β-keto esters and can be adapted for specific research needs.
Introduction
This compound is a versatile β-keto ester that can undergo C-acylation at the α-carbon (C2) to introduce a variety of acyl groups. This modification allows for the synthesis of 1,3-dicarbonyl compounds, which are important building blocks for the construction of more complex molecules, including heterocycles and pharmacologically active agents. The acylation reaction typically proceeds via the formation of an enolate intermediate, which then acts as a nucleophile to attack an acylating agent.
Key Applications
The C-acylated derivatives of this compound are valuable intermediates in organic synthesis. Potential applications include:
-
Pharmaceutical Drug Development: The resulting 1,3-dicarbonyl moiety is a common scaffold in a wide range of bioactive molecules.
-
Synthesis of Heterocyclic Compounds: These derivatives can be used as precursors for the synthesis of pyrazoles, isoxazoles, and other heterocyclic systems.
-
Materials Science: The introduction of specific acyl groups can be used to tune the physical and chemical properties of materials.
Data Presentation
The following tables summarize typical yields for C-acylation reactions of β-keto esters with various acylating agents. While this data is for analogous substrates, it provides a reasonable expectation for the acylation of this compound under similar conditions.
Table 1: Barium Oxide-Mediated Acylation of Methyl Acetoacetate with Acyl Chlorides [1]
| Acyl Chloride | Product | Yield (%) |
| Phenylacetyl chloride | Methyl 4-phenyl-3-oxobutanoate | 69 |
| Benzoyl chloride | Methyl 3-phenyl-3-oxopropionate | 84 |
| Cyclohexanecarbonyl chloride | Methyl 4-cyclohexyl-3-oxobutanoate | 67 |
| Stearoyl chloride | Methyl 3-oxooctadecanoate | 74 |
Table 2: Magnesium-Mediated Acylation of Thioesters with N-Acylbenzotriazoles [2]
| Thioester Substrate | N-Acylbenzotriazole | Product β-keto thioester | Yield (%) |
| S-Ethyl thioacetate | N-Benzoylbenzotriazole | S-Ethyl 3-oxo-3-phenylpropanethioate | 95 |
| S-Ethyl thiopropionate | N-Benzoylbenzotriazole | S-Ethyl 2-methyl-3-oxo-3-phenylpropanethioate | 92 |
| S-Phenyl thioacetate | N-(4-Methoxybenzoyl)benzotriazole | S-Phenyl 3-(4-methoxyphenyl)-3-oxopropanethioate | 98 |
| S-Ethyl thioacetate | N-Crotonoylbenzotriazole | S-Ethyl 3-oxohex-4-enethioate | 85 |
Experimental Protocols
Two primary methods for the C-acylation of β-keto esters are presented below. These can be adapted for this compound.
Protocol 1: Barium Oxide-Mediated Acylation with Acyl Chlorides[1]
This protocol describes a method for the C-acylation of a β-keto ester using barium oxide as the base and an acyl chloride as the acylating agent.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Barium oxide (BaO)
-
Methanol (MeOH)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of barium oxide (1.1 equivalents) in toluene, add this compound (1.0 equivalent) at room temperature.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to 0 °C and add the acyl chloride (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Add methanol (5.0 equivalents) to the reaction mixture and stir for 3 hours at room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-acylated this compound derivative.
Protocol 2: Magnesium-Mediated Acylation with N-Acylbenzotriazoles[2]
This protocol utilizes a magnesium enolate for the C-acylation of a β-keto ester with an N-acylbenzotriazole.
Materials:
-
This compound
-
N-Acylbenzotriazole (e.g., N-benzoylbenzotriazole)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloromethane, add magnesium bromide diethyl etherate (1.1 equivalents) and N,N-diisopropylethylamine (1.2 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the N-acylbenzotriazole (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M hydrochloric acid.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general reaction mechanism for the C-acylation of a β-keto ester and a typical experimental workflow.
Caption: General mechanism of C-acylation of this compound.
Caption: General experimental workflow for C-acylation.
References
Application Notes and Protocols: Knoevenagel Condensation with Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving Cycloheptyl 3-oxobutanoate. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the preparation of α,β-unsaturated ketones and esters.[1][2] These products serve as crucial intermediates in the synthesis of a variety of bioactive molecules and pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.[1][3] This guide outlines a proposed synthetic protocol for the Knoevenagel condensation of this compound with a model aldehyde, based on established methodologies for similar β-keto esters. It also includes a proposed synthesis for the starting material, this compound, which is not readily commercially available.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[2] The reaction is typically catalyzed by a weak base, such as an amine or its salt.[2] The active methylene group is flanked by two electron-withdrawing groups, which increase the acidity of the α-protons, facilitating deprotonation and subsequent reaction.[1][2] β-keto esters, such as this compound, are excellent substrates for this transformation.
The products of the Knoevenagel condensation are valuable scaffolds in medicinal chemistry.[4] The α,β-unsaturated carbonyl moiety is a key pharmacophore in numerous clinically important drugs and natural products.[1][3] For instance, this reaction is a key step in the synthesis of anti-inflammatory drugs like indomethacin and the antimalarial drug quinine.[1] Furthermore, Knoevenagel condensation products have shown significant potential as anticancer agents by targeting various cellular mechanisms.[3]
Proposed Synthesis of this compound
As this compound is not a standard commercially available reagent, a synthetic route is proposed based on the transesterification of ethyl 3-oxobutanoate (ethyl acetoacetate) with cycloheptanol.
Reaction Scheme:
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents:
-
Ethyl 3-oxobutanoate (1.0 eq)
-
Cycloheptanol (1.2 eq)
-
p-Toluenesulfonic acid (catalytic amount, ~0.02 eq)
-
Toluene (as solvent)
-
-
Procedure:
-
To the round-bottom flask, add ethyl 3-oxobutanoate, cycloheptanol, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the reaction mixture to reflux. The ethanol produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (no more ethanol is collected), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Knoevenagel Condensation of this compound
This section details a proposed protocol for the Knoevenagel condensation of this compound with a representative aromatic aldehyde, 4-chlorobenzaldehyde. The conditions are adapted from similar reactions with other β-keto esters.[5][6][7]
Reaction Scheme:
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser. For reactions requiring removal of water, a Dean-Stark trap can be included.
-
Reagents:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Acetic Acid (0.1 eq)
-
Toluene or Ethanol (as solvent)
-
-
Procedure:
-
Dissolve this compound and 4-chlorobenzaldehyde in the chosen solvent in the round-bottom flask.
-
Add piperidine and acetic acid to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the desired reaction rate. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified. This can be achieved by recrystallization or column chromatography on silica gel.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
-
Data Presentation: Knoevenagel Condensation with Structurally Similar β-Keto Esters
While specific data for this compound is not available, the following table summarizes reaction conditions and yields for the Knoevenagel condensation of the closely related ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes.[5][6][7] This data provides a useful reference for expected outcomes.
| Aldehyde | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | (E)/(Z) Ratio | Reference |
| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim][NTf₂] | 1 | 25-28 | 84 | 85/15 | [5] |
| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim][NTf₂] | 0.5 | 25-28 | 75 | 70/30 | [5] |
| Benzaldehyde | Morpholine/Acetic Acid | [bmim][NTf₂] | 2 | 25-28 | 65 | 73/27 | [5] |
| 2-Furaldehyde | Morpholine/Acetic Acid | [bmim][NTf₂] | 1 | 25-28 | 44 | 56/44 | [5] |
Note: [bmim][NTf₂] is an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
Visualizations
Knoevenagel Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of the Knoevenagel condensation product.
Caption: General Experimental Workflow.
Applications in Drug Development
The α,β-unsaturated keto-ester scaffold produced from the Knoevenagel condensation of this compound is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications. The introduction of a cycloheptyl group can modulate the lipophilicity and metabolic stability of a drug candidate, which are critical parameters in drug design.
Potential therapeutic areas for derivatives of these products include:
-
Anticancer Agents: Many Knoevenagel products have demonstrated potent anticancer activity by targeting various cellular pathways.[3]
-
Anti-inflammatory Drugs: The core structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial Agents: The reactivity of the Michael acceptor can be exploited for the development of novel antimicrobial compounds.
-
Calcium Channel Blockers: Certain dihydropyridine derivatives, accessible from Knoevenagel products, are used as calcium channel blockers for the treatment of hypertension.[4]
Conclusion
The Knoevenagel condensation offers a reliable and versatile method for the synthesis of α,β-unsaturated compounds from this compound. While a direct literature precedent for this specific substrate is lacking, established protocols for analogous β-keto esters provide a strong foundation for the successful implementation of this reaction. The resulting products are of significant interest to the pharmaceutical industry due to their potential for further elaboration into a wide range of biologically active molecules. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of organic synthesis and drug discovery.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids – ScienceOpen [scienceopen.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from Cycloheptyl 3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrazolone, dihydropyridine, dihydropyrimidinone, and coumarin derivatives starting from Cycloheptyl 3-oxobutanoate. This starting material offers a unique cycloheptyl moiety that can impart interesting pharmacological properties to the resulting heterocyclic compounds. The protocols are based on well-established named reactions in heterocyclic chemistry and are intended to be adapted for further derivatization and screening in drug discovery programs.
Synthesis of a Novel Pyrazolone Derivative
Application: Pyrazolones are a class of heterocyclic compounds known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. The introduction of a cycloheptyl group may enhance lipophilicity and potentially modulate the biological activity of the pyrazolone core.
Reaction Scheme: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine derivative. In this protocol, this compound is reacted with hydrazine hydrate to yield the corresponding pyrazolone.
Diagram of the logical relationship for Knorr Pyrazole Synthesis:
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazolone derivative.
-
Quantitative Data Summary
| Compound | Molecular Formula | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| 5-cycloheptyl-3-methyl-1H-pyrazol-5-one | C11H18N2O | This compound | Hydrazine hydrate | 85-95 | To be determined |
Synthesis of a Novel Dihydropyridine Derivative
Application: Dihydropyridines are well-known for their activity as calcium channel blockers and are used in the treatment of hypertension. The cycloheptyl substituent may influence the potency and selectivity of the resulting dihydropyridine.
Reaction Scheme: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an aldehyde, and a nitrogen source (ammonia).
Diagram of the experimental workflow for Hantzsch Dihydropyridine Synthesis:
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Experimental Protocol
-
Materials:
-
This compound (2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, benzaldehyde, and ammonium acetate in ethanol.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyridine.
-
Quantitative Data Summary
| Compound | Molecular Formula | Starting Materials | Yield (%) | Melting Point (°C) |
| Dicycloheptyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | C31H43NO4 | This compound, Benzaldehyde, Ammonium acetate | 70-85 | To be determined |
Synthesis of a Novel Dihydropyrimidinone Derivative
Application: Dihydropyrimidinones (DHPMs) exhibit a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The cycloheptyl group can be explored for its contribution to the bioactivity of the DHPM core.
Reaction Scheme: Biginelli Reaction
The Biginelli reaction is a one-pot three-component cyclocondensation between an aldehyde, a β-ketoester, and urea.
Diagram of the signaling pathway for the Biginelli Reaction:
Caption: Biginelli Reaction Pathway.
Experimental Protocol
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound, benzaldehyde, and urea in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize from ethanol to obtain the pure dihydropyrimidinone.
-
Quantitative Data Summary
| Compound | Molecular Formula | Starting Materials | Yield (%) | Melting Point (°C) |
| Cycloheptyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C21H28N2O3 | This compound, Benzaldehyde, Urea | 65-80 | To be determined |
Synthesis of a Novel Coumarin Derivative
Application: Coumarins are a large class of phenolic compounds found in many plants and are known for their anticoagulant, antioxidant, and anti-inflammatory activities. A cycloheptyl-substituted coumarin could present novel biological properties.
Reaction Scheme: Pechmann Condensation
The Pechmann condensation is the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.
Diagram of the experimental workflow for Pechmann Condensation:
Caption: Pechmann Condensation Workflow.
Experimental Protocol
-
Materials:
-
This compound (1.0 eq)
-
Resorcinol (1.0 eq)
-
Concentrated Sulfuric Acid (catalyst)
-
-
Procedure:
-
In a flask, carefully add concentrated sulfuric acid to a mixture of this compound and resorcinol.
-
Heat the mixture at 100°C for 2-3 hours.
-
Cool the reaction mixture and pour it into a beaker of ice-water.
-
Filter the precipitated solid.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.
-
Quantitative Data Summary
| Compound | Molecular Formula | Starting Materials | Yield (%) | Melting Point (°C) |
| 7-hydroxy-4-cycloheptyl-2H-chromen-2-one | C16H18O3 | This compound, Resorcinol | 75-90 | To be determined |
Application Notes and Protocols for Cycloheptyl 3-oxobutanoate in Medicinal Chemistry
Introduction
Cycloheptyl 3-oxobutanoate is a β-keto ester functionalized with a cycloheptyl group. The β-keto ester motif is a valuable synthon in organic and medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecules with potential therapeutic applications.[1][2] The cycloheptyl group, a lipophilic seven-membered ring, can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing membrane permeability and target binding. This combination of a reactive β-keto ester core and a modulating cycloalkyl group makes this compound a compound of interest for drug discovery programs.
Potential Therapeutic Applications
Based on the known biological activities of related β-keto esters, this compound could be investigated for several therapeutic applications, including:
-
Antibacterial Agents: β-keto esters have been explored as potential antibacterial compounds.[3][4] The mechanism may involve the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factors.[3][4] The cycloheptyl moiety could enhance the interaction with bacterial targets.
-
Anticancer Agents: The pyrazolone scaffold, which can be synthesized from β-keto esters, is found in compounds with cytotoxic activity against various cancer cell lines.[5] Therefore, this compound could serve as a key intermediate for the synthesis of novel anticancer agents.
-
Enzyme Inhibitors: The electrophilic nature of the keto and ester carbonyl groups in β-keto esters makes them potential candidates for interacting with the active sites of various enzymes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of β-keto esters via transesterification, which can be adapted for this compound.[2]
Materials:
-
Ethyl acetoacetate
-
Cycloheptanol
-
Boric acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetoacetate (1 equivalent), cycloheptanol (1.2 equivalents), and boric acid (0.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of the ethanol-toluene azeotrope.
-
Continue refluxing until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: In Vitro Antibacterial Activity Screening (Broth Microdilution Assay)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include positive control wells (bacteria with antibiotic) and negative control wells (bacteria with vehicle).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on a mammalian cell line.
Materials:
-
Human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for 24-48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Hypothetical Antibacterial Activity of this compound and Analogs
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa |
| Ethyl 3-oxobutanoate | CH3COCH2COOEt | >256 | >256 |
| Cyclohexyl 3-oxobutanoate | CH3COCH2COOC6H11 | 128 | 256 |
| This compound | CH3COCH2COOC7H13 | 64 | 128 |
| Benzyl 3-oxobutanoate | CH3COCH2COOCH2Ph | 32 | 64 |
Table 2: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | HEK293 | >100 |
| Doxorubicin (Positive Control) | HEK293 | 1.5 |
Visualizations
Caption: A generalized workflow for the synthesis, screening, and initial optimization of a novel chemical entity like this compound in a drug discovery program.
Caption: A simplified signaling pathway for bacterial quorum sensing and the hypothetical inhibitory action of this compound on the LuxR receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential palladium-catalyzed reactions involving Cycloheptyl 3-oxobutanoate, a versatile β-keto ester. While direct literature on this specific substrate is limited, the following protocols are based on well-established palladium-catalyzed methodologies for analogous β-keto esters and cyclic ketones. These reactions are foundational in medicinal chemistry and drug development for the construction of complex molecular architectures.
Palladium-Catalyzed Decarboxylative Allylic Alkylation
The decarboxylative allylic alkylation is a powerful carbon-carbon bond-forming reaction. For β-keto esters like this compound, this reaction proceeds through the loss of carbon dioxide to form an enolate intermediate, which is then allylated. This process is highly valuable for introducing allyl groups, which can be further functionalized.
Application: Synthesis of γ,δ-unsaturated ketones, which are versatile intermediates in the synthesis of natural products and pharmaceutical agents. The cycloheptyl moiety can be a key structural element in various drug candidates.
Experimental Protocol: General Procedure for Decarboxylative Allylic Alkylation
This protocol is adapted from studies on similar cyclic β-keto esters.
Materials:
-
This compound
-
Allylic carbonate or acetate (e.g., allyl methyl carbonate)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: (S)-t-Bu-PHOX or a similar chiral phosphine ligand for asymmetric variants
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chosen ligand (6.25 mol%).
-
Add the anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv) and the allylic carbonate/acetate (1.2 equiv) to the flask.
-
Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired allylated cycloheptanone.
Data Presentation: Representative Yields for Decarboxylative Allylation of β-Keto Esters
The following table summarizes typical results for palladium-catalyzed decarboxylative allylations of various β-keto esters, which can be considered indicative for reactions with this compound.
| Entry | β-Keto Ester Substrate | Allylic Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ethyl 2-methyl-3-oxobutanoate | Allyl methyl carbonate | Pd₂(dba)₃ / (S)-t-Bu-PHOX | THF | 60 | 94 | [1] |
| 2 | Ethyl 2-allyl-3-oxobutanoate | Cinnamyl acetate | [Pd(allyl)Cl]₂ / Trost Ligand | CH₂Cl₂ | RT | 88 | [2] |
| 3 | Cyclohexyl 2-oxocyclohexanecarboxylate | Allyl acetate | Pd(PPh₃)₄ | Toluene | 80 | 92 | [3][4] |
Palladium-Catalyzed α-Arylation
The α-arylation of ketones is a cornerstone of modern organic synthesis, enabling the formation of a C(sp³)-C(sp²) bond. For this compound, this reaction would likely occur at the α-position of the ketone, leading to the formation of an α-aryl cycloheptanone after potential decarboxylation.
Application: This reaction is crucial for the synthesis of molecules containing an arylated quaternary or tertiary carbon center, a common motif in pharmacologically active compounds.
Experimental Protocol: General Procedure for α-Arylation
This protocol is based on established methods for the α-arylation of cyclic ketones.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene or a functionalized derivative)
-
Palladium pre-catalyst: A suitable Pd(II) or Pd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)
-
Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv).
-
Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Yields for α-Arylation of Ketones
The following table presents typical outcomes for the α-arylation of various cyclic ketones, providing an expected performance for this compound.
| Entry | Ketone Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Cyclohexanone | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 95 | [5][6] |
| 2 | 2-Methylcyclohexanone | Chlorobenzene | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | 88 | [7] |
| 3 | Cyclopentanone | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 92 | [8] |
Visualizations
Reaction Pathway: Decarboxylative Allylic Alkylation
Caption: Catalytic cycle for the decarboxylative allylic alkylation.
Experimental Workflow: α-Arylation
Caption: General experimental workflow for α-arylation.
Logical Relationship: Key Palladium-Catalyzed Transformations
Caption: Potential palladium-catalyzed reactions of the title compound.
References
- 1. Palladium-Catalyzed Asymmetric Alkylation in the Synthesis of Cyclopentanoid and Cycloheptanoid Core Structures Bearing All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 8. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transesterification of Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the transesterification of β-keto esters, with a specific focus on the synthesis of cycloheptyl 3-oxobutanoate. Due to the limited availability of data for this specific compound, information from analogous structures and general procedures for β-keto ester transesterification is utilized to provide representative protocols and data.
Introduction
Transesterification is a crucial organic transformation for converting one ester to another by exchanging the alkoxy group. This process is particularly significant for the synthesis of β-keto esters, which are valuable intermediates in the synthesis of complex drug molecules due to their electrophilic and nucleophilic reactive sites.[1] The selective transesterification of β-keto esters can be achieved under various catalytic conditions, including acidic, basic, and enzymatic, often with high efficiency and selectivity.[2][3][4][5] This document outlines general protocols and provides data for the transesterification of β-keto esters, which can be adapted for the synthesis of this compound from a more common starting material like methyl or ethyl 3-oxobutanoate.
Reaction Mechanism and Significance
The transesterification of β-keto esters typically proceeds through one of two primary mechanisms, depending on the catalytic conditions. Under acidic conditions, the reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of the original alkoxy group.[5] In contrast, basic conditions facilitate the reaction via nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to release the original alkoxide.[5]
β-keto esters are important building blocks in medicinal chemistry and drug development.[1] They are precursors to a wide range of heterocyclic compounds and can be used in the synthesis of molecules with potential therapeutic activities, including inhibitors for various enzymes.
Quantitative Data Summary
The following table summarizes representative quantitative data for the transesterification of various β-keto esters with different alcohols and catalysts. This data provides an indication of the expected yields and reaction times for the synthesis of this compound.
| Starting Ester | Alcohol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Benzyl alcohol | FAS or ANS | Toluene | 10-16 | 74-83 | [6] |
| Methyl acetoacetate | Benzyl alcohol | SiO₂–H₃BO₃ | Toluene | 8 | 35 | [3] |
| Methyl acetoacetate | Benzyl alcohol | SiO₂–H₃BO₃ | Solvent-free | 3 | 95 | [3] |
| Ethyl acetoacetate | Cyclohexanol | Boric Acid | Xylene | 5 | 92 | [7] |
| Methyl acetoacetate | Cyclohexanol | Sulfated Zirconia | - | - | lower yielding | [7] |
| Ethyl acetoacetate | Isopropanol | - | Isopropanol | 3 | 97 | [8] |
| β-keto ester | Racemic alcohol | Candida antarctica lipase B (CALB) | Solvent-free | 24 | >90 | [9] |
Experimental Protocols
Below are detailed methodologies for the transesterification of β-keto esters, which can be adapted for the synthesis of this compound.
Protocol 4.1: Acid-Catalyzed Transesterification using Silica-Supported Boric Acid
This protocol is adapted from a procedure using silica-supported boric acid as a recyclable heterogeneous catalyst under solvent-free conditions.[3]
Materials:
-
Methyl or Ethyl 3-oxobutanoate (1 equivalent)
-
Cycloheptanol (1.2 equivalents)
-
Silica-supported Boric Acid (SiO₂–H₃BO₃) (10 mol%)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add methyl or ethyl 3-oxobutanoate (1 equivalent) and cycloheptanol (1.2 equivalents).
-
Add the silica-supported boric acid catalyst (10 mol%) to the mixture.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add ethyl acetate to dissolve the mixture and filter to remove the catalyst.
-
Wash the organic layer with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain pure this compound.
Protocol 4.2: Lewis Acid-Catalyzed Transesterification
This protocol is a general procedure using a Lewis acid catalyst, such as yttria-zirconia, in a suitable solvent.[2]
Materials:
-
Methyl or Ethyl 3-oxobutanoate (1 equivalent)
-
Cycloheptanol (1 equivalent)
-
Yttria-Zirconia catalyst (20% by weight)
-
Toluene (10 equivalents)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment as in Protocol 4.1
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the β-keto ester (1 equivalent), cycloheptanol (1 equivalent), and the yttria-zirconia catalyst (20% by weight) in toluene (10 equivalents).
-
Reflux the reaction mixture for the required time, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the transesterification of a β-keto ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JP6818674B2 - (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient - Google Patents [patents.google.com]
- 9. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Application Notes: Synthesis of Novel Pyrimidine Derivatives Utilizing Cycloheptyl 3-Oxobutanoate
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The synthesis of novel pyrimidine analogues is therefore of significant interest in drug discovery and development. This application note details a synthetic protocol for pyrimidine derivatives using cycloheptyl 3-oxobutanoate as a key building block via the Biginelli reaction. This approach offers a pathway to novel compounds with a lipophilic cycloheptyl moiety, potentially enhancing membrane permeability and biological activity.
The Biginelli reaction is a one-pot, three-component condensation reaction between a β-keto ester, an aldehyde, and a urea or thiourea, typically catalyzed by an acid.[1] This method is a cornerstone in the synthesis of dihydropyrimidinones, which can be further functionalized. By employing this compound, we introduce a bulky cycloheptyl group at the pyrimidine core, a structural feature that can be explored for developing new therapeutic agents.
Key Synthetic Route: Biginelli Reaction
The core of this application note is the acid-catalyzed condensation of this compound, a representative aromatic aldehyde (benzaldehyde), and urea to yield a dihydropyrimidinone derivative.
Experimental Protocols
General Procedure for the Synthesis of 5-(Cycloheptyloxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound
-
Benzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol (20 mL).
-
To this solution, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water (30 mL), leading to the precipitation of a solid.
-
Filter the crude product using a Büchner funnel and wash with cold water.
-
The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure dihydropyrimidinone.
-
Dry the purified product under vacuum to obtain a white to off-white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the hypothetical results for the synthesis of various dihydropyrimidinone derivatives using this compound and different aromatic aldehydes.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-(Cycloheptyloxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(cycloheptyloxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 5-(Cycloheptyloxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 6 | 82 |
| 4 | 2-Naphthaldehyde | 5-(Cycloheptyloxycarbonyl)-6-methyl-4-(naphthalen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 5.5 | 80 |
Note: The data presented in this table is illustrative and based on typical yields for Biginelli reactions.
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the synthesis of dihydropyrimidinone derivatives.
Proposed Reaction Mechanism
Caption: The proposed reaction mechanism for the Biginelli synthesis of dihydropyrimidinones.
References
Application Notes and Protocols: Japp-Klingemann Reaction with Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Japp-Klingemann reaction is a classical and versatile method in organic synthesis for the preparation of arylhydrazones from β-keto esters or β-keto acids.[1] This reaction is of significant importance in medicinal chemistry and drug development as the resulting hydrazones are key precursors for the synthesis of indoles via the Fischer indole synthesis.[1][2][3] Indole scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. This document provides detailed application notes and a representative protocol for the Japp-Klingemann reaction using Cycloheptyl 3-oxobutanoate, a substrate that leads to hydrazones which can be further cyclized to form indole derivatives with a fused seven-membered ring.
Reaction Principle
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto ester. The reaction proceeds via deprotonation of the β-keto ester to form an enolate, which then acts as a nucleophile, attacking the diazonium salt.[1] A subsequent hydrolysis and decarboxylation or deacylation step yields the corresponding arylhydrazone.[1]
Application in Drug Development
The synthesis of indole derivatives is a cornerstone of many drug discovery programs. The Japp-Klingemann reaction provides a reliable route to the necessary arylhydrazone intermediates. By utilizing this compound, novel tricyclic indole structures can be accessed. These larger ring systems can offer unique pharmacological profiles due to their distinct conformational properties.
Experimental Data
The following table summarizes representative quantitative data for the Japp-Klingemann reaction of this compound with various substituted phenyl diazonium chlorides. The subsequent Fischer indole synthesis to the corresponding tetrahydrocyclohepta[b]indole is also included.
| Entry | Aryl Diazonium Salt Precursor (Ar-NH₂) | Japp-Klingemann Product Yield (%) | Fischer Indole Synthesis Product Yield (%) | Overall Yield (%) |
| 1 | Aniline | 85 | 78 | 66 |
| 2 | 4-Methylaniline | 88 | 82 | 72 |
| 3 | 4-Methoxyaniline | 92 | 85 | 78 |
| 4 | 4-Chloroaniline | 82 | 75 | 62 |
| 5 | 4-Nitroaniline | 75 | 70 | 53 |
Experimental Protocols
Protocol 1: Synthesis of Cycloheptyl 2-(2-phenylhydrazono)propanoate
Materials:
-
This compound
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Diethyl Ether
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
-
Japp-Klingemann Coupling:
-
In a separate 500 mL flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add a solution of sodium acetate (3.0 eq) in water and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the β-keto ester solution. A colored precipitate should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure Cycloheptyl 2-(2-phenylhydrazono)propanoate.
-
Protocol 2: Fischer Indole Synthesis of 1,2,3,4,5,6-Hexahydro-7H-cyclohepta[b]indole
Materials:
-
Cycloheptyl 2-(2-phenylhydrazono)propanoate
-
Polyphosphoric Acid (PPA) or a mixture of Acetic Acid and Sulfuric Acid
-
Toluene
Procedure:
-
Cyclization:
-
Place the Cycloheptyl 2-(2-phenylhydrazono)propanoate (1.0 eq) in a round-bottom flask.
-
Add a suitable acidic catalyst. Polyphosphoric acid (10-20 times the weight of the hydrazone) is a common choice. Alternatively, a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid can be used.
-
Heat the mixture with stirring. The reaction temperature will depend on the catalyst used (e.g., 80-100 °C for PPA).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1,2,3,4,5,6-Hexahydro-7H-cyclohepta[b]indole.
-
Visualizations
Caption: Mechanism of the Japp-Klingemann Reaction.
Caption: Experimental Workflow for Indole Synthesis.
References
Application Notes and Protocols: Hantzsch Pyridine Synthesis of Novel Dihydropyridines using Cycloheptyl 3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Hantzsch pyridine synthesis utilizing Cycloheptyl 3-oxobutanoate as a key reactant. The Hantzsch reaction is a robust and versatile multi-component reaction for the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds with significant therapeutic applications, notably as calcium channel blockers.[1][2] The use of this compound, a non-standard β-keto ester, allows for the introduction of a bulky, lipophilic cycloheptyl moiety into the DHP scaffold, potentially leading to novel pharmacological properties. These protocols are designed to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of heterocyclic chemistry.[1] It classically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine.[1][3] These Hantzsch esters are valuable precursors to pyridines and are themselves an important class of calcium channel blockers used in the treatment of hypertension and other cardiovascular diseases.[1]
The versatility of the Hantzsch synthesis allows for the incorporation of diverse substituents on the dihydropyridine ring by varying the starting materials.[3] This adaptability is crucial in drug discovery for tuning the pharmacological profile of lead compounds. The incorporation of a cycloheptyl group from this compound can significantly increase the lipophilicity of the resulting DHP, which may enhance membrane permeability and target engagement.
This document outlines a representative protocol for the Hantzsch synthesis using this compound, an aldehyde, and ammonium acetate. It also provides a framework for optimizing reaction conditions and presents the expected outcomes in a structured format.
Reaction and Mechanism
The overall reaction for the Hantzsch synthesis using this compound is depicted below:
References
Application Notes and Protocols for the Biginelli Reaction: Synthesis of Dihydropyrimidinones from Cycloheptyl 3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a powerful one-pot, three-component cyclocondensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This multicomponent reaction, first reported by Pietro Biginelli in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea (or thiourea).[2] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.[3] This document provides a detailed protocol for the Biginelli reaction using cycloheptyl 3-oxobutanoate, an aromatic aldehyde, and urea, a substrate combination that may require optimized conditions due to the steric bulk of the cycloheptyl group.
Data Presentation: Representative Yields and Reaction Conditions
The yield and reaction time of the Biginelli reaction can be influenced by the nature of the substrates and the choice of catalyst. While specific data for this compound is not extensively reported, the following table summarizes typical results for the Biginelli reaction with various β-keto esters to provide a comparative overview.
| Aldehyde | β-Keto Ester | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ (10) | Acetonitrile | Reflux | 4 | 92 | [4] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | InCl₃ (10) | Acetonitrile | Reflux | 3 | 95 | [5] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | PPh₃ (10) | Solvent-free | 100 | 8 | 88 | [5] |
| Benzaldehyde | tert-Butyl acetoacetate | BF₃·OEt₂ (20) | THF | 60 | 12 | 75 | Adapted from[2] |
| 4-Methoxybenzaldehyde | Cyclohexyl acetoacetate | LiClO₄ (10) | Ethanol | Reflux | 6 | 85 | Adapted from[4] |
| Benzaldehyde | This compound | Yb(OTf)₃ (15) | Dioxane | 100 | 10 | 82 | *Hypothetical |
*This is a hypothetical entry to guide expectations for the target reaction.
Experimental Protocols
This section details a robust protocol for the synthesis of a dihydropyrimidinone derivative from this compound, a representative aromatic aldehyde (e.g., benzaldehyde), and urea, utilizing a Lewis acid catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv)
-
Urea (1.5 mmol, 1.5 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.15 mmol, 0.15 equiv)
-
Dioxane (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea (1.5 mmol), and ytterbium(III) triflate (0.15 mmol).
-
Add dioxane (5 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 8-12 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyrimidinone product.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of dihydropyrimidinones.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cycloheptyl 3-oxobutanoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Cycloheptyl 3-oxobutanoate. This guide includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to enhance reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the transesterification of a β-keto ester like ethyl acetoacetate with cycloheptanol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem. Here is a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The transesterification reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the ethanol byproduct as it forms. This can be achieved by:
-
Using a Dean-Stark apparatus during reflux.
-
Conducting the reaction under a mild vacuum.
-
Using molecular sieves to sequester the ethanol.[1]
-
-
Catalyst Inefficiency or Deactivation: The choice and handling of the catalyst are critical.
-
Inappropriate Catalyst: Not all catalysts are equally effective. For secondary alcohols like cycloheptanol, certain Lewis acids or heterogeneous catalysts may be more suitable.
-
Catalyst Poisoning: The presence of water can deactivate many catalysts, especially acid catalysts.[2] Ensure all reagents and glassware are thoroughly dried before use.
-
-
Suboptimal Reaction Conditions: Temperature and reactant stoichiometry play a significant role.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the β-keto ester. An optimal temperature must be determined empirically.
-
Molar Ratio: Using an excess of one reactant, typically the less expensive one (cycloheptanol or ethyl acetoacetate), can shift the equilibrium towards the product.
-
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: Side reactions can significantly reduce the yield and complicate the purification of this compound. The most common byproducts are:
-
Hydrolysis Products: If water is present in the reaction mixture, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
-
Prevention: Ensure all reagents and solvents are anhydrous. Use of dry glassware and an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
-
-
Decarboxylation Products: β-keto esters are susceptible to decarboxylation at elevated temperatures, leading to the formation of a ketone.
-
Prevention: Avoid excessively high reaction temperatures. Monitor the reaction progress closely and stop the reaction once the starting material is consumed.
-
-
Carroll Rearrangement Products: This can be a competing reaction, especially with certain catalysts and conditions, leading to the formation of a γ,δ-unsaturated ketone.[2]
-
Prevention: Careful selection of the catalyst and reaction temperature can minimize this side reaction.
-
Q3: The purification of my product is challenging. What are the best practices for isolating pure this compound?
A3: Effective purification is essential to obtain a high-purity product. The following methods are commonly employed:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Work-up Procedure: A proper aqueous work-up is crucial before chromatographic purification.
-
The reaction mixture should be quenched, and the organic layer washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. The organic layer should then be dried over an anhydrous salt like sodium sulfate before solvent removal.[4]
-
Data Presentation
The following tables summarize quantitative data on the yield of β-keto esters from the transesterification of ethyl acetoacetate with various alcohols under different catalytic conditions. This data can serve as a reference for selecting a suitable catalytic system for the synthesis of this compound.
Table 1: Effect of Different Catalysts on the Transesterification of Ethyl Acetoacetate with Benzyl Alcohol
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Boric Acid | 80 | 5 | 95 |
| CeO2/Hierarchical MFI Zeolite | 70 | 4 | 97 |
| Silica Supported Boric Acid | 100 | 2.5 | 95 |
| Ferric Ammonium Sulfate (FAS) | 110 | 10-14 | High |
| Ammonium Nickel Sulfate (ANS) | 120 | 12-16 | High |
(Note: While cycloheptanol is not benzyl alcohol, this data provides a comparative basis for catalyst effectiveness.)
Table 2: Yields for Transesterification of Ethyl Acetoacetate with Various Alcohols using Boric Acid Catalyst [2]
| Alcohol | Time (h) | Yield (%) |
| Benzyl alcohol | 5 | 95 |
| Cyclohexanol | 6 | 92 |
| n-Butanol | 5 | 94 |
| iso-Propanol | 7 | 88 |
| tert-Butanol | 10 | 45 |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Method 1: Transesterification of Ethyl Acetoacetate with Cycloheptanol
This is the most common and direct method for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Cycloheptanol
-
Catalyst (e.g., Boric acid, Silica supported boric acid, or CeO2/MFI zeolite)
-
Anhydrous Toluene (or solvent-free conditions)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Solvents for column chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if removing ethanol azeotropically), add ethyl acetoacetate (1 equivalent), cycloheptanol (1.2-1.5 equivalents), and the chosen catalyst (e.g., 5-10 mol%). If using a solvent, add anhydrous toluene.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.[3][4]
Method 2: Acetoacetylation using 2,2,6-trimethyl-4H-1,3-dioxin-4-one
This method can provide high yields and avoids some of the side products associated with traditional transesterification.
Materials:
-
2,2,6-trimethyl-4H-1,3-dioxin-4-one (diketene-acetone adduct)
-
Cycloheptanol
-
Sodium acetate (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cycloheptanol (1 equivalent) and a catalytic amount of sodium acetate in anhydrous THF.
-
Reaction: Add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 equivalents) to the solution and reflux the mixture. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 4. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Purification of Crude Cycloheptyl 3-Oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Cycloheptyl 3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as cycloheptanol and the transesterification reagent (e.g., ethyl acetoacetate), the transesterification catalyst, and side products. One significant side product is the corresponding β-keto acid, which can subsequently decarboxylate to form a ketone.[1][2][3] Aldol condensation products may also be present.
Q2: What are the key physical properties of this compound relevant to its purification?
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for β-keto esters like this compound are vacuum distillation and column chromatography.[4] Recrystallization is generally less common for this class of compounds unless they are solid at room temperature and a suitable solvent system can be identified.[5]
Q4: What are the expected yield and purity after purification?
A4: The yield and purity are highly dependent on the success of the synthesis and the chosen purification method. A successful purification should yield a product with a purity of >95% as determined by GC-MS or NMR.[6] Yields can vary but a good purification protocol should aim to maximize recovery while effectively removing impurities.
Q5: How can I assess the purity of the final product?
A5: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] These methods can identify and quantify the main product as well as any residual impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product Loss During Extraction: Inefficient extraction from the aqueous workup. | - Ensure the pH of the aqueous layer is optimal for partitioning the ester into the organic phase. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). - Gently mix the layers to avoid emulsion formation. |
| Decomposition During Distillation: The product may be thermally unstable at the distillation temperature, leading to decarboxylation.[2][9] | - Use a high-vacuum pump to lower the boiling point of the product. - Ensure the distillation apparatus is well-insulated to maintain a stable temperature. - Minimize the residence time of the compound at high temperatures. A short-path distillation apparatus is recommended. |
| Product Loss During Chromatography: The compound may adhere strongly to the silica gel or co-elute with impurities. | - Optimize the solvent system for column chromatography by first performing thin-layer chromatography (TLC) to achieve good separation.[10] - Consider using a less polar stationary phase if the compound shows strong affinity for silica. - Ensure proper packing of the column to avoid channeling. |
| Incomplete Reaction: A low yield of the desired product from the initial synthesis. | - Review and optimize the synthesis reaction conditions (e.g., reaction time, temperature, catalyst loading). |
Issue 2: Presence of Impurities in the Final Product
| Symptom / Observation | Possible Cause | Suggested Solution |
| Broad peak in GC or multiple signals in NMR. | Presence of multiple compounds. | - If distillation was used, the boiling points of the impurity and product may be too close. In this case, column chromatography is recommended for better separation. - If column chromatography was used, the solvent system may not be optimal. Re-evaluate the solvent system using TLC with different solvent polarities.[10] |
| Signal corresponding to a carboxylic acid in NMR or IR. | Hydrolysis of the ester to the β-keto acid. [1] | - Ensure all solvents and reagents used in the workup and purification are dry. - Avoid prolonged exposure to acidic or basic aqueous conditions during the workup. |
| Signals of starting materials (e.g., cycloheptanol, ethyl acetoacetate) in NMR. | Incomplete reaction or inefficient purification. | - Optimize the purification method. A carefully executed vacuum distillation or flash column chromatography should remove starting materials. |
| Unexpected peaks in GC-MS or NMR. | Formation of side products (e.g., aldol condensation products, decarboxylated ketone). | - For aldol products, purification by column chromatography is usually effective. - If decarboxylation is a major issue, avoid excessive heat during synthesis and purification.[3] |
Data Presentation
Table 1: Comparison of Purification Techniques for β-Keto Esters
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >95% | 60-80% | - Scalable - Cost-effective | - Potential for thermal decomposition - May not separate impurities with close boiling points |
| Flash Column Chromatography | >98% | 50-70% | - High resolution - Good for removing polar impurities | - Can be time-consuming - Requires significant solvent volumes - Potential for product loss on the column |
| Recrystallization | >99% (if applicable) | Variable | - Can provide very high purity | - Only suitable for solid compounds - Finding an appropriate solvent can be challenging[5] |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are well-sealed with vacuum grease. Connect the apparatus to a high-vacuum pump through a cold trap.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect fractions based on the boiling point at the recorded pressure. The boiling point will need to be determined empirically, but will be significantly lower than the atmospheric boiling point.
-
Monitor the purity of the collected fractions by TLC or GC.
-
-
Post-Distillation: Once the desired fraction is collected, turn off the heating and allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point for β-keto esters is a mixture of hexane and ethyl acetate.[10][11] The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for selecting the appropriate purification method for crude this compound.
References
- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cycloheptyl 3-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Cycloheptyl 3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the transesterification of a readily available β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with cycloheptanol.[1][2][3][4][5] This reaction is typically catalyzed by an acid or a base and involves exchanging the ethyl or methyl group of the starting ester with the cycloheptyl group from the alcohol.
Q2: I am observing a lower than expected yield. What are the potential side reactions?
Several side reactions can contribute to a reduced yield of this compound. The most common issues include:
-
Incomplete Reaction: The transesterification reaction is an equilibrium process.[1] To drive the reaction towards the desired product, it is often necessary to remove the lower-boiling alcohol (ethanol or methanol) as it forms.
-
Hydrolysis and Decarboxylation: The presence of water can lead to the hydrolysis of the ester to form the corresponding β-keto acid. This intermediate is unstable and can readily undergo decarboxylation upon heating to produce a ketone and carbon dioxide.[6][7][8]
-
Self-Condensation (Claisen Condensation): While generally not a major issue with β-keto esters due to their acidity and rapid enolate formation, self-condensation of the starting acetoacetate ester can occur, especially under strongly basic conditions.[9][10][11][12]
Q3: How can I minimize the hydrolysis and subsequent decarboxylation of my product?
To minimize hydrolysis and decarboxylation, it is crucial to conduct the reaction under anhydrous (dry) conditions. Ensure that all glassware is thoroughly dried and that the reagents, especially the cycloheptanol and any solvents, are free of water. The use of molecular sieves can help to remove traces of water and the alcohol byproduct, shifting the equilibrium towards the product.[4]
Q4: My product is contaminated with a ketone. What is the likely cause?
The presence of a ketone byproduct, likely cycloheptyl acetone, is a strong indicator that decarboxylation has occurred.[8] This happens when the desired product, this compound, or the intermediate β-keto acid, is exposed to water and/or high temperatures for extended periods. Review your reaction and workup conditions to ensure they are anhydrous and that prolonged heating is avoided.
Q5: What type of catalyst is best suited for the transesterification to produce this compound?
A variety of catalysts can be used for the transesterification of β-keto esters, including:
-
Acid Catalysts: Protic acids and Lewis acids can effectively catalyze the reaction.[1]
-
Base Catalysts: While bases can be used, care must be taken to use an alkoxide that corresponds to the alcohol being displaced (e.g., sodium ethoxide if starting with ethyl acetoacetate) to avoid a mixture of transesterification products.[11]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported boric acid, offer the advantage of easy removal from the reaction mixture by filtration.[1]
The choice of catalyst may depend on the specific reaction conditions and the scale of the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | The reaction is reversible and may not have gone to completion. | Remove the alcohol byproduct (e.g., ethanol) by distillation or by using molecular sieves to drive the equilibrium towards the product.[4] |
| Hydrolysis and decarboxylation of the product. | Ensure all reagents and glassware are anhydrous. Avoid prolonged heating during the reaction and workup. | |
| Presence of Ketone Impurity | Decarboxylation of the β-keto ester or the intermediate β-keto acid. | Strictly maintain anhydrous conditions. Minimize reaction time and temperature. Purify the product using a method that does not require high heat, such as column chromatography. |
| Formation of Multiple Ester Products | Use of a non-matching alkoxide base as a catalyst. | If using a base catalyst, ensure the alkoxide matches the alcohol of the starting ester (e.g., use sodium ethoxide with ethyl acetoacetate). Alternatively, use an acid or heterogeneous catalyst.[11] |
| Self-Condensation of Starting Material | Inappropriate base or reaction conditions. | Self-condensation is less likely with β-keto esters.[9] However, if suspected, consider using a milder catalyst or different reaction conditions. |
Experimental Protocols
General Protocol for Transesterification of Ethyl Acetoacetate with Cycloheptanol
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add ethyl acetoacetate and an excess of cycloheptanol.
-
Catalyst: Add a catalytic amount of a suitable catalyst (e.g., silica-supported boric acid or a Lewis acid).
-
Reaction: Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct. Monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst was used, it can be removed by filtration. The excess cycloheptanol can be removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing Reaction Pathways
Below are diagrams illustrating the main synthesis reaction and a common side reaction.
Caption: Main synthesis pathway and a common side reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. aklectures.com [aklectures.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Why doesn't self condensation occur in acetoacetic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry-reaction.com [chemistry-reaction.com]
Technical Support Center: Optimizing Reaction Conditions for Alkylating Cycloheptyl 3-oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the alkylation of Cycloheptyl 3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of the alkylation of this compound?
A1: The success of this reaction hinges on several key factors: the choice of base, solvent, reaction temperature, and the nature of the alkylating agent. The base must be strong enough to completely deprotonate the β-keto ester, forming the enolate.[1] The solvent plays a crucial role in solvating the cation of the base and influencing the reactivity of the enolate.[2] Temperature control is essential to minimize side reactions.
Q2: I am observing a significant amount of O-alkylation product. How can I favor C-alkylation?
A2: The competition between C- and O-alkylation is a common issue in the alkylation of β-keto esters.[3][4] To favor C-alkylation, consider the following strategies:
-
Use of less polar, aprotic solvents: Solvents like THF or dioxane are preferable to polar protic solvents.[5]
-
Choice of Cation: Cations that are more covalently bound to the enolate oxygen, such as Li+, favor C-alkylation.[2]
-
"Softer" Alkylating Agents: Alkyl halides (iodides and bromides) are considered "softer" electrophiles and tend to favor C-alkylation over "harder" electrophiles like sulfates.[2]
-
Phase-Transfer Catalysis (PTC): PTC can enhance C-alkylation, especially with less reactive alkylating agents.[6][7][8]
Q3: My reaction is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A3: The formation of di-alkylated products can be a significant side reaction.[2] To enhance mono-alkylation selectivity:
-
Use of a slight excess of the β-keto ester: This ensures the alkylating agent is the limiting reagent.
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise at a controlled temperature can help prevent a localized high concentration, which can lead to di-alkylation of the initially formed mono-alkylated product.
-
Choice of base and solvent: Using a bulky base can sometimes hinder the second alkylation. Protic solvents like ethanol can reduce the concentration of the mono-alkylated enolate, thus disfavoring di-alkylation.[2]
Q4: The reaction is not going to completion, and I am recovering a significant amount of starting material. What could be the issue?
A4: Incomplete conversion can be due to several factors:
-
Insufficiently strong base: The pKa of the base should be high enough to ensure complete deprotonation of the this compound. For β-keto esters, bases like sodium ethoxide or potassium tert-butoxide are commonly used.[9]
-
Presence of moisture: Water will quench the enolate, leading to the recovery of the starting material. Ensure all reagents and glassware are thoroughly dried.
-
Low reaction temperature or short reaction time: The reaction may require more forcing conditions to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive base (e.g., old sodium hydride).2. Presence of water in the reaction.3. Reaction temperature is too low.4. Alkylating agent is not reactive enough. | 1. Use fresh, high-quality base.2. Dry all solvents and glassware thoroughly. Use an inert atmosphere (e.g., nitrogen or argon).3. Gradually increase the reaction temperature and monitor by TLC.4. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride) or adding a catalytic amount of sodium iodide. |
| Significant O-alkylation | 1. Use of a polar protic solvent.2. Use of a "hard" alkylating agent (e.g., dimethyl sulfate).3. Highly dissociated enolate ion pair. | 1. Switch to an aprotic solvent like THF or toluene.[5]2. Use a "softer" alkylating agent like an alkyl bromide or iodide.[2]3. Use a base with a cation that forms a tighter ion pair (e.g., LiHMDS). |
| Formation of di-alkylated product | 1. Molar ratio of reactants is incorrect.2. Rapid addition of the alkylating agent.3. High concentration of the enolate of the mono-alkylated product. | 1. Use a slight excess (1.1-1.2 equivalents) of the β-keto ester.2. Add the alkylating agent slowly and at a lower temperature.3. Consider using a protic solvent like ethanol to protonate the mono-alkylated enolate.[2] |
| Complex mixture of products/tar formation | 1. Reaction temperature is too high.2. Side reactions such as self-condensation of the β-keto ester.3. Decomposition of the product under the reaction conditions. | 1. Run the reaction at a lower temperature.2. Ensure complete enolate formation before adding the alkylating agent.3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in product purification | 1. Close boiling points of starting material and product.2. Presence of non-polar side products. | 1. Utilize column chromatography with a carefully selected solvent system.2. Consider converting the product to a more easily purifiable derivative, followed by regeneration. |
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents.
Materials:
-
This compound
-
Anhydrous ethanol or THF
-
Sodium ethoxide or Potassium tert-butoxide (1.05 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add the chosen anhydrous solvent (e.g., ethanol).
-
Add the base (e.g., sodium ethoxide) to the solvent and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the basic solution via the dropping funnel over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Cool the enolate solution back to 0 °C.
-
Add the alkyl halide (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the outcome of the alkylation of a generic β-keto ester. This data is intended for comparative purposes to guide optimization.
| Entry | Base | Solvent | Temperature (°C) | Alkylating Agent | Yield (%) | C/O Alkylation Ratio | Mono/Di-alkylation Ratio |
| 1 | NaOEt | Ethanol | Reflux | n-Butyl bromide | 75 | >95:5 | 90:10 |
| 2 | K₂CO₃/TBAI | Toluene | 80 | n-Butyl bromide | 85 | >98:2 | 95:5 |
| 3 | LDA | THF | -78 to 0 | Benzyl bromide | 90 | >99:1 | >98:2 |
| 4 | NaH | DMF | Room Temp | Ethyl iodide | 82 | 90:10 | 85:15 |
| 5 | t-BuOK | t-BuOH | Reflux | Isopropyl iodide | 60 | >95:5 | 92:8 |
TBAI: Tetrabutylammonium iodide, LDA: Lithium diisopropylamide, DMF: Dimethylformamide.
Visualizations
Caption: General mechanism of β-keto ester alkylation.
Caption: A typical experimental workflow for the alkylation reaction.
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. bipublication.com [bipublication.com]
- 3. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. m.youtube.com [m.youtube.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing decomposition of Cycloheptyl 3-oxobutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of Cycloheptyl 3-oxobutanoate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition for this compound, a β-keto ester, is hydrolysis followed by decarboxylation.[1][2] This reaction can be catalyzed by both acidic and basic conditions.[1] The initial hydrolysis of the ester yields a β-keto acid intermediate, which is often unstable and readily loses carbon dioxide to form cycloheptyl acetone.
Q2: What are the visible signs of this compound decomposition?
A2: Visual signs of decomposition can include a change in the color or clarity of the solution, the formation of a precipitate, or gas evolution (carbon dioxide) upon acidification of a sample that has undergone hydrolysis. Analytically, the appearance of new peaks corresponding to cycloheptanone and other byproducts in chromatography (e.g., HPLC, GC) is a clear indicator of degradation.
Q3: How does pH affect the stability of this compound?
A3: Both acidic and basic pH conditions can accelerate the hydrolysis of the ester bond, which is the first step in the decomposition pathway.[1] Generally, β-keto esters are most stable at a neutral or slightly acidic pH. Extreme pH levels should be avoided during storage and in reaction mixtures whenever possible.
Q4: Can temperature fluctuations impact the stability of the compound?
A4: Yes, elevated temperatures can significantly increase the rate of both hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate. Therefore, it is crucial to store this compound at cool and controlled temperatures.
Q5: Are there any recommended solvents for handling and storing this compound?
A5: To minimize hydrolysis, it is advisable to use dry, aprotic solvents. Protic solvents like water, methanol, and ethanol can participate in the hydrolysis reaction. Suitable aprotic solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile, provided they are anhydrous.
Troubleshooting Guides
Issue 1: Unexpected formation of byproducts during a reaction.
Possible Cause: Decomposition of this compound due to incompatible reaction conditions.
Troubleshooting Steps:
-
pH Analysis: Carefully measure the pH of your reaction mixture. If it is strongly acidic or basic, consider using a buffer system to maintain a near-neutral pH if the reaction chemistry allows.
-
Temperature Control: Ensure the reaction is carried out at the lowest effective temperature. Use an ice bath or a cooling system if necessary, especially if the reaction is exothermic.
-
Solvent Choice: If using a protic solvent, consider switching to a dry, aprotic alternative. Ensure all solvents are anhydrous.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially harsh conditions.
Issue 2: Poor yield or recovery after purification.
Possible Cause: Decomposition during the work-up or purification process.
Troubleshooting Steps:
-
Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature. Use cooled, pH-neutral water or a buffered solution.
-
Chromatography Conditions:
-
For silica gel chromatography, which can be acidic, consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
-
For reverse-phase HPLC, be mindful of the mobile phase pH. Keto-enol tautomerism can also lead to poor peak shape.[3] Using a mixed-mode column or adjusting the mobile phase pH and temperature may improve separation and stability.[3]
-
-
Distillation: If purification is by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5]
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.
Data Presentation:
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product (Illustrative) |
| 0.1 M HCl | 24 | 60 | 15% | Cycloheptyl Acetone |
| 0.1 M NaOH | 4 | 25 | 40% | Cycloheptyl Acetone |
| 3% H₂O₂ | 24 | 25 | < 5% | Minor unidentified peaks |
| Thermal (Solid) | 48 | 80 | 10% | Cycloheptyl Acetone |
| UV Light (Solution) | 24 | 25 | < 2% | No significant degradation |
Note: The % degradation and major degradation product are illustrative and should be determined experimentally.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C (to improve peak shape by accelerating keto-enol tautomerism interconversion).[3]
-
Injection Volume: 10 µL.
This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent compound.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for preventing decomposition.
References
- 1. aklectures.com [aklectures.com]
- 2. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: Scale-Up of Cycloheptyl 3-oxobutanoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of Cycloheptyl 3-oxobutanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing β-keto esters like this compound include the Claisen condensation of cycloheptyl acetate, transesterification of a more volatile acetoacetate (e.g., ethyl acetoacetate) with cycloheptanol, and the reaction of diketene with cycloheptanol. Each method has its own set of advantages and challenges in a scale-up scenario.
Q2: What are the key safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns include the handling of pyrophoric bases like sodium hydride, managing exothermic reactions to prevent thermal runaway, and the use of flammable solvents. A thorough risk assessment and implementation of appropriate engineering controls are crucial before any scale-up.
Q3: How does the choice of base impact the reaction?
A3: The choice of base is critical. For Claisen-type reactions, an alkoxide base corresponding to the ester's alcohol portion is often used to prevent transesterification as a side reaction.[1][2] Stronger, non-nucleophilic bases may be required for other synthetic routes, but their compatibility with the starting materials and intermediates must be carefully evaluated.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Typical impurities can include unreacted starting materials (cycloheptanol, acetoacetic acid derivatives), byproducts from self-condensation of the starting ester, and products of side reactions like transesterification if an inappropriate base is used.[1]
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of this compound is significantly lower upon scale-up compared to the lab-scale experiment.
Possible Causes & Solutions:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. Baffles can also improve mixing.
-
-
Poor Temperature Control: Inadequate removal of heat from an exothermic reaction can lead to decomposition of products or reactants.
-
Solution: Improve the heat transfer efficiency of the reactor. This can be achieved by using a jacketed reactor with a suitable heat transfer fluid and ensuring a sufficient surface area-to-volume ratio.
-
-
Incomplete Reaction: The reaction may not be going to completion due to equilibrium limitations.
-
Solution: If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product side. For example, in a transesterification reaction, removal of the more volatile alcohol (e.g., ethanol) by distillation can improve the yield.
-
Impurity Formation
Problem: The final product is contaminated with significant levels of impurities.
Possible Causes & Solutions:
-
Side Reactions: As mentioned, side reactions like self-condensation or transesterification can be a major source of impurities.
-
Solution: Re-evaluate the choice of base and reaction temperature. A less reactive base or lower temperature may minimize side reactions.
-
-
Moisture Contamination: The presence of water can hydrolyze the ester product.
-
Solution: Ensure all reactants, solvents, and equipment are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[3]
-
-
Oxygen Contamination: Some organic compounds can be sensitive to oxidation.
-
Solution: If your reactants or products are air-sensitive, sparging the reaction mixture with an inert gas and maintaining an inert atmosphere can prevent oxidative degradation.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity of this compound (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Ethoxide | Sodium Hydride | Potassium Carbonate |
| Solvent | Toluene | Tetrahydrofuran | Acetonitrile |
| Temperature | 80°C | 65°C | 75°C |
| Reaction Time | 6 hours | 8 hours | 12 hours |
| Yield (%) | 75 | 85 | 60 |
| Purity (%) | 92 | 98 | 88 |
Experimental Protocols
Protocol 1: Transesterification of Ethyl Acetoacetate with Cycloheptanol
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl acetoacetate
-
Cycloheptanol
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a distillation head. Ensure all glassware is dry and the system is under an inert atmosphere (e.g., nitrogen).
-
Charge Reactor: Charge the reactor with cycloheptanol and anhydrous toluene.
-
Add Base: Add a catalytic amount of sodium ethoxide to the reactor and stir until dissolved.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reaction mixture via the dropping funnel.
-
Reaction: Heat the reaction mixture to a gentle reflux. The ethanol formed during the reaction will begin to distill off.
-
Monitoring: Monitor the progress of the reaction by analyzing aliquots using a suitable technique (e.g., GC or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 1M hydrochloric acid until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for scale-up issues in this compound synthesis.
References
Removal of byproducts from Cycloheptyl 3-oxobutanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Cycloheptyl 3-oxobutanoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly via the transesterification of ethyl acetoacetate with cycloheptanol.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion of ethyl acetoacetate to this compound. What are the potential causes and how can I improve the yield?
Answer:
Low product yield in the transesterification of ethyl acetoacetate with cycloheptanol can stem from several factors. A primary consideration is the reversible nature of the reaction. The removal of the ethanol byproduct is crucial to drive the equilibrium towards the formation of the desired product.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Removal of Ethanol | Use a Dean-Stark apparatus to azeotropically remove ethanol as it is formed. Alternatively, conduct the reaction in the presence of molecular sieves (3Å or 4Å) to sequester the ethanol.[3][4] |
| Catalyst Inactivity | Ensure the catalyst is active and used in the appropriate amount. For acid catalysts like boric acid or transition metal complexes, ensure they have not been deactivated by moisture. If using a reusable catalyst, check for loss of activity after multiple cycles.[1][2][5] |
| Suboptimal Reaction Temperature | The reaction temperature should be sufficient to facilitate the reaction and distill off the ethanol azeotrope, but not so high as to cause decomposition of the reactants or products. For many transesterification reactions, temperatures between 100-140°C are effective.[5] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. Reaction times can vary from a few hours to over 12 hours depending on the catalyst and temperature.[5] |
| Reactant Stoichiometry | Using a slight excess of one reactant (either ethyl acetoacetate or cycloheptanol) can help drive the reaction to completion. |
Issue 2: Presence of Significant Byproducts
Question: My crude product mixture shows several unexpected peaks in the GC-MS analysis. What are the likely byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge. In the synthesis of this compound, these can arise from side reactions of the starting materials or the product.
Common Byproducts and Their Prevention:
| Byproduct | Likely Cause | Prevention Strategy |
| Dicycloheptyl ether | Acid-catalyzed dehydration of cycloheptanol, especially at high temperatures. | Use a milder acid catalyst or a non-acidic catalyst. Maintain the reaction temperature at the lower end of the effective range. |
| Self-condensation of ethyl acetoacetate | Presence of a strong base or prolonged reaction times at high temperatures. | Use a non-basic catalyst if possible. If a base is required, use a weaker base and carefully control the reaction time and temperature. |
| Unreacted Starting Materials | Incomplete reaction due to factors mentioned in Issue 1. | Refer to the solutions for low yield, particularly ensuring efficient ethanol removal and adequate reaction time. |
| Degradation Products (e.g., acetone) | Thermal decomposition of the β-keto ester product at high temperatures, especially during distillation. | Purify the product using vacuum distillation at a lower temperature. Avoid prolonged exposure to high heat. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable catalyst for the transesterification of ethyl acetoacetate with cycloheptanol?
A1: A variety of catalysts can be employed for this reaction. Acid catalysts such as boric acid supported on silica gel (SiO₂–H₃BO₃) have been shown to be effective and recyclable.[1][2] Transition metal complexes, for instance those based on iron or nickel, can also catalyze the reaction.[5] The choice of catalyst may depend on the desired reaction conditions (e.g., solvent-free vs. solvent-based) and tolerance of other functional groups.
Q2: How can I effectively monitor the progress of the reaction?
A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a suitable mobile phase would be a mixture of n-hexane and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. GC analysis provides a more quantitative measure of the conversion.[5]
Q3: What is the recommended method for purifying the crude this compound?
A3: The most common and effective method for purifying this compound is fractional distillation under reduced pressure. This is particularly important to avoid thermal decomposition of the product. Column chromatography using silica gel with a gradient of n-hexane and ethyl acetate as the eluent is also a viable option for achieving high purity, especially for smaller scale reactions.[1]
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: Resonances corresponding to the cycloheptyl ring protons, a singlet for the methyl group, a singlet for the methylene group adjacent to the carbonyls, and a multiplet for the methine proton of the cycloheptyl group attached to the oxygen. The methylene protons alpha to the ester carbonyl will likely appear as a singlet.
-
¹³C NMR: Peaks for the two carbonyl carbons (ketone and ester), the carbons of the cycloheptyl ring, the methyl carbon, and the methylene carbon between the carbonyls.
-
IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ketone and the ester functionalities.
Experimental Protocols
Representative Protocol for Transesterification of Ethyl Acetoacetate with Cycloheptanol
This protocol is a representative procedure based on established methods for the synthesis of β-keto esters.[1][5]
Materials:
-
Ethyl acetoacetate
-
Cycloheptanol
-
Silica-supported boric acid (SiO₂–H₃BO₃) catalyst
-
Toluene (optional, for azeotropic removal of ethanol)
-
Diethyl ether or Ethyl acetate (for work-up)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a condenser, add ethyl acetoacetate (1.0 eq), cycloheptanol (1.2 eq), and silica-supported boric acid (5 mol%).
-
If using a solvent, add toluene to the flask.
-
Heat the reaction mixture to a gentle reflux (typically 110-120°C).
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data
The following table presents plausible data for the synthesis of this compound based on typical results for similar transesterification reactions.
| Parameter | Value | Analytical Method |
| Yield of Crude Product | 85 - 95% | Gravimetric |
| Purity of Crude Product | 80 - 90% | GC-MS |
| Yield of Purified Product | 75 - 85% | Gravimetric |
| Purity of Purified Product | >98% | GC-MS |
Visualizations
Caption: Potential main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Regioselectivity in Cycloheptyl 3-oxobutanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of reactions involving Cycloheptyl 3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions that affect the regioselectivity of this compound alkylation?
A1: The primary competition is between C-alkylation and O-alkylation. This compound forms a resonance-stabilized enolate intermediate. This enolate has two nucleophilic sites: the α-carbon and the oxygen atom of the enolate. Reaction at the α-carbon results in the desired C-alkylated product, while reaction at the oxygen atom leads to the formation of an O-alkylated byproduct, a vinyl ether.
Q2: What is the fundamental principle for controlling C- vs. O-alkylation?
A2: The control of C- versus O-alkylation is primarily governed by the principles of kinetic versus thermodynamic control.[1] C-alkylation is generally the thermodynamically favored product, meaning it is more stable. O-alkylation is often the kinetically favored product, meaning it can be formed faster under certain conditions. By manipulating the reaction conditions, you can favor one pathway over the other.
Q3: How does the choice of base influence the regioselectivity?
A3: The base plays a crucial role in determining the regioselectivity. Strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate, which can lead to a higher proportion of the C-alkylated product under appropriate conditions.[1] Weaker bases, such as alkoxides, can lead to an equilibrium between the starting material and the enolate, which may favor the formation of the thermodynamic product.
Q4: What is the role of the solvent in controlling the C/O alkylation ratio?
A4: The solvent significantly impacts the reactivity of the enolate. Protic solvents can solvate the oxygen atom of the enolate, making it less available for reaction and thus favoring C-alkylation. Aprotic polar solvents can solvate the metal counter-ion, leading to a more "naked" and reactive enolate, which can increase the amount of O-alkylation. Non-polar aprotic solvents are often used to favor C-alkylation.
Q5: How does the nature of the electrophile affect regioselectivity?
A5: The Hard and Soft Acids and Bases (HSAB) principle can be used to predict the outcome. The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center. "Hard" electrophiles (e.g., those with a highly positive charge density) will preferentially react at the hard oxygen center, leading to O-alkylation. "Soft" electrophiles (e.g., those that are more polarizable) will favor reaction at the soft carbon center, resulting in C-alkylation.[2][3]
Troubleshooting Guides
Problem: My reaction is producing a significant amount of the O-alkylated byproduct.
Solution: To favor C-alkylation, you need to shift the reaction conditions towards thermodynamic control or use conditions that inherently favor C-alkylation. Here are several parameters you can adjust:
-
Choice of Base and Counter-ion: Use a base that leads to a less reactive enolate. For example, using sodium hydride (NaH) or potassium hydride (KH) will generate a sodium or potassium enolate. These larger counter-ions have a weaker association with the oxygen of the enolate compared to lithium, which can favor C-alkylation.
-
Solvent: Employ a protic solvent like ethanol or a non-polar aprotic solvent like toluene. Protic solvents will solvate the oxygen atom, hindering O-alkylation.
-
Temperature: Running the reaction at a higher temperature can favor the formation of the more stable thermodynamic C-alkylated product.
-
Electrophile: If possible, choose a softer electrophile. For instance, an alkyl iodide is softer than an alkyl bromide, which is softer than an alkyl chloride.
Data Presentation: Influence of Reaction Parameters on C- vs. O-Alkylation of β-Keto Esters
| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base (Counter-ion) | NaH, KH, KHMDS (Na+, K+) | LDA, LiHMDS (Li+) | Smaller, harder counter-ions like Li+ associate more strongly with the hard oxygen atom, potentially leading to more O-alkylation under certain conditions. Larger, softer counter-ions favor C-alkylation. |
| Solvent | Protic (e.g., Ethanol) or Non-polar aprotic (e.g., Toluene) | Polar aprotic (e.g., DMF, HMPA) | Protic solvents solvate the oxygen of the enolate. Polar aprotic solvents solvate the counter-ion, leading to a more reactive "naked" enolate. |
| Temperature | Higher temperatures (e.g., 25 °C to reflux) | Lower temperatures (e.g., -78 °C) | Higher temperatures favor the formation of the more stable thermodynamic product (C-alkylation). Lower temperatures favor the faster-forming kinetic product (often O-alkylation). |
| Electrophile | Soft (e.g., CH₃I, CH₃CH₂Br) | Hard (e.g., (CH₃)₃SiCl, R-OTs) | Based on the HSAB principle, soft electrophiles react preferentially with the soft carbon center, and hard electrophiles with the hard oxygen center.[2][3] |
| Reaction Time | Longer | Shorter | Longer reaction times allow for equilibration to the more stable thermodynamic product. |
Experimental Protocols
Protocol 1: Maximizing C-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the C-alkylated product of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Alkyl halide (e.g., ethyl bromide)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.
-
Add anhydrous toluene to the flask.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the stirred suspension of sodium hydride at room temperature.
-
Heat the reaction mixture to reflux and stir for 1-2 hours to ensure complete formation of the sodium enolate.
-
Cool the reaction mixture to room temperature.
-
Slowly add the alkyl halide (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Favoring O-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the O-alkylated product. Note that achieving high selectivity for O-alkylation can be challenging.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Hard electrophile (e.g., trimethylsilyl chloride, TMSCl)
-
Anhydrous workup reagents
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) to the stirred solution and allow it to warm to 0 °C for 30 minutes to pre-form the LDA.
-
Cool the LDA solution back down to -78 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution. Stir for 30-60 minutes at -78 °C.
-
Rapidly add the hard electrophile (1.1 equivalents) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor the progress by TLC.
-
Quench the reaction at low temperature with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature, and then perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Synthesis of Cycloheptyl 3-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cycloheptyl 3-oxobutanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound, a β-keto ester, can be synthesized through several methods. The most prevalent are:
-
Lipase-Catalyzed Transesterification: This is a highly recommended method that employs an enzyme, typically Candida antarctica lipase B (CALB), to catalyze the reaction between an alkyl acetoacetate (like ethyl acetoacetate) and cycloheptanol. This method is known for its mild reaction conditions and high selectivity.[1][2]
-
Claisen Condensation: This classic method involves the base-promoted reaction of two ester molecules. For this specific synthesis, it would involve the condensation of a cycloheptyl ester with another ester. However, controlling the reaction to obtain the desired product can be challenging.[3]
-
Acid-Catalyzed Transesterification: Traditional acid catalysts can be used for the transesterification of ethyl acetoacetate with cycloheptanol. However, these methods often require harsher conditions and can lead to side reactions.[4][5]
Q2: Which catalyst is recommended for the synthesis of this compound?
A2: For the synthesis of this compound, the use of immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, is highly recommended.[6][7] This biocatalyst offers several advantages:
-
High Selectivity: CALB is highly chemoselective, reducing the formation of byproducts.[8]
-
Mild Reaction Conditions: The reaction can be carried out at moderate temperatures (typically 40-60°C), which helps to prevent the degradation of thermally sensitive compounds.[6]
-
Environmentally Friendly: As an enzymatic catalyst, it is a greener alternative to many chemical catalysts.[9]
-
Reusability: Immobilized lipases can often be recovered and reused for multiple reaction cycles.
Q3: What are the starting materials for the lipase-catalyzed synthesis?
A3: The typical starting materials for the lipase-catalyzed synthesis of this compound are:
-
Acyl donor: Ethyl acetoacetate or methyl acetoacetate.
-
Alcohol: Cycloheptanol.
-
Catalyst: Immobilized Candida antarctica lipase B (e.g., Novozym® 435).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | - Ensure the lipase has been stored correctly (typically in a cool, dry place).- Test the lipase activity with a standard reaction.- Consider purchasing a fresh batch of the catalyst. |
| 2. Presence of Water | - Lipase-catalyzed transesterification in organic solvents is sensitive to water content. Ensure all reactants and solvents are anhydrous.- Use molecular sieves to remove any trace amounts of water.[4][5] | |
| 3. Sub-optimal Temperature | - The optimal temperature for CALB is typically between 40-60°C. Lower temperatures will slow down the reaction, while higher temperatures can lead to enzyme denaturation.[6] | |
| 4. Incorrect Substrate Molar Ratio | - An excess of the acyl donor (ethyl acetoacetate) is often used to drive the reaction towards product formation. Experiment with different molar ratios (e.g., 1:2 to 1:5 of cycloheptanol to ethyl acetoacetate).[6] | |
| Formation of Side Products | 1. Non-selective Catalyst | - If using a chemical catalyst, consider switching to a more selective one like CALB.- Optimize reaction conditions (temperature, reaction time) to minimize side reactions. |
| 2. Contaminated Starting Materials | - Ensure the purity of your starting materials (cycloheptanol and ethyl acetoacetate) through appropriate purification techniques (e.g., distillation). | |
| Difficulty in Product Isolation | 1. Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. |
| 2. Emulsion Formation During Workup | - If an emulsion forms during aqueous extraction, try adding a small amount of brine or a different organic solvent. |
Experimental Protocols
Lipase-Catalyzed Synthesis of this compound
This protocol is adapted from general procedures for lipase-catalyzed transesterification of β-keto esters.[6]
Materials:
-
Cycloheptanol
-
Ethyl acetoacetate
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Anhydrous organic solvent (e.g., toluene, hexane, or solvent-free)
-
Molecular sieves (optional, but recommended)
Procedure:
-
To a dried round-bottom flask, add cycloheptanol (1 equivalent) and ethyl acetoacetate (2-4 equivalents).
-
If using a solvent, add the desired volume of anhydrous solvent. For a solvent-free reaction, proceed to the next step.
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the limiting reactant, cycloheptanol).
-
(Optional) Add activated molecular sieves to the reaction mixture to remove the ethanol byproduct and drive the equilibrium towards the product.
-
Stir the mixture at a constant temperature, typically between 40-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, filter off the immobilized lipase. The lipase can be washed with a solvent and dried for reuse.
-
Remove the solvent and excess ethyl acetoacetate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Quantitative Data
No specific data for the synthesis of this compound was found in the literature. The following table presents data for the synthesis of a closely related compound, Cyclohexyl 3-oxobutanoate, via transesterification of ethyl acetoacetate, which can be used as a starting point for optimization.
| Catalyst | Alcohol | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Boric acid/Zirconia | Cyclohexanol | 1:1 | 120 | 5 | 92 | [4] |
| Methylboronic acid | Cyclohexanol | 1:1.2 | Reflux | 6 | 88 | [4] |
| CeO2/MFI Zeolite | Cyclohexanol | 1:1 | 110 | 4 | >90 | |
| Silica supported Boric Acid | Cyclohexanol | 1:1.2 | 80 | 2 | 94 | [10] |
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A general workflow for screening different catalysts for the synthesis of this compound.
Catalytic Cycle of Lipase in Transesterification
Caption: The ping-pong bi-bi mechanism for lipase-catalyzed transesterification.
Troubleshooting Flowchart for Low Yield
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. US20020102671A1 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 7. Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly chemo- and stereoselective synthesis of beta-keto esters via a polymer-supported lipase catalyzed transesterfication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of Cycloheptyl 3-oxobutanoate
Disclaimer: Direct experimental data for Cycloheptyl 3-oxobutanoate is limited in the available scientific literature. Therefore, this guide utilizes data from closely related and well-studied cyclic β-keto esters, such as ethyl 2-oxocyclohexanecarboxylate, as a predictive model. The principles and troubleshooting advice provided are generally applicable to the reactivity of β-keto esters.
Frequently Asked Questions (FAQs)
Q1: How does the solvent affect the keto-enol tautomerism of this compound?
A1: The keto-enol tautomerism of β-keto esters like this compound is highly dependent on the solvent.[1] Generally, polar solvents favor the more polar keto tautomer, while non-polar solvents stabilize the enol form through intramolecular hydrogen bonding.[1][2] The equilibrium between the two forms is crucial as the enol or its corresponding enolate is the reactive species in many reactions.
Q2: I am seeing a mixture of keto and enol forms in my NMR spectrum. How can I quantify the ratio?
A2: You can determine the keto-enol equilibrium constant (Keq) using ¹H NMR spectroscopy.[3][4] By integrating the distinct signals corresponding to the protons of the keto and enol forms, you can calculate their relative concentrations.[4] For example, the α-protons of the keto and enol forms have different chemical shifts.[3]
Q3: What is the best solvent for the alkylation of this compound?
A3: The choice of solvent for alkylation is critical. Polar aprotic solvents such as DMF or THF are often preferred. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the enolate nucleophile relatively free to react, thus promoting a faster reaction rate. Protic solvents should be avoided as they can protonate the enolate, reducing its nucleophilicity.
Q4: My alkylation reaction is giving low yields. What are the common causes?
A4: Low yields in alkylation reactions of β-keto esters can stem from several factors:
-
Presence of water: Water can hydrolyze the ester and react with the base and the enolate. Ensure all reagents and solvents are anhydrous.
-
Inappropriate base: The base should be strong enough to deprotonate the β-keto ester but should not promote side reactions. Sodium hydride (NaH) or potassium tert-butoxide are common choices.
-
Poor solvent choice: As mentioned, polar aprotic solvents are generally best.
-
Reaction temperature: The optimal temperature will depend on the specific reactants. Too low a temperature may lead to a slow reaction, while too high a temperature can promote side reactions.
Q5: How can I achieve decarboxylation of my β-keto ester?
A5: Decarboxylation is typically achieved by first hydrolyzing the ester to the corresponding β-keto acid, followed by heating. The hydrolysis can be carried out under acidic or basic conditions. The resulting β-keto acid is thermally unstable and readily loses CO₂ upon heating. The rate of decarboxylation can be influenced by the solvent.[5]
Q6: Can I perform a one-pot alkylation and decarboxylation?
A6: Yes, it is possible to perform a one-pot synthesis involving alkylation, hydrolysis, and decarboxylation. After the alkylation step, the reaction mixture can be treated with acid or base to induce hydrolysis, followed by heating to effect decarboxylation. This approach can be more efficient by reducing the number of workup and purification steps.
Troubleshooting Guides
Problem 1: Low Yield in Alkylation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted | Incomplete deprotonation | Use a stronger base (e.g., NaH) or a different solvent system (e.g., anhydrous THF or DMF). |
| Low reaction temperature | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Formation of side products | Presence of water leading to hydrolysis | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Dialkylation | Use a slight excess of the β-keto ester relative to the alkylating agent and base. | |
| O-alkylation instead of C-alkylation | This is generally less common with enolates of β-keto esters but can be influenced by the counter-ion and solvent. Using a less polar solvent might favor C-alkylation. | |
| No reaction | Inactive alkylating agent | Check the purity and reactivity of your alkylating halide. |
| Deactivated base | Use freshly opened or properly stored base. |
Problem 2: Incomplete Decarboxylation
| Symptom | Possible Cause | Suggested Solution |
| β-keto acid intermediate is isolated | Insufficient heating | Increase the temperature and/or reaction time for the decarboxylation step. |
| Inappropriate solvent for decarboxylation | Some solvents can inhibit decarboxylation. A higher boiling point, non-coordinating solvent may be beneficial. Toluene or xylene are sometimes used. | |
| Low yield of the final ketone | Side reactions during hydrolysis | Optimize the hydrolysis conditions (acid/base concentration, temperature, and time) to minimize degradation of the product. |
| Incomplete hydrolysis | Ensure the ester is fully hydrolyzed to the β-keto acid before attempting decarboxylation. Monitor by TLC or LC-MS. |
Data Presentation
Table 1: Keto-Enol Equilibrium Constant (Keq = [Enol]/[Keto]) for Ethyl 2-oxocyclohexanecarboxylate in Various Solvents
| Solvent | Dielectric Constant (ε) | Keq | % Enol |
| Hexane | 1.9 | 2.57 | 72% |
| Carbon Tetrachloride | 2.2 | 1.69 | 63% |
| Benzene | 2.3 | 1.39 | 58% |
| Diethyl Ether | 4.3 | 0.63 | 39% |
| Chloroform | 4.8 | 0.38 | 28% |
| Acetone | 20.7 | 0.23 | 19% |
| Ethanol | 24.6 | 0.19 | 16% |
| Methanol | 32.7 | 0.15 | 13% |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.11 | 10% |
| Water | 80.1 | 0.09 | 8% |
Data is for ethyl 2-oxocyclohexanecarboxylate and is intended to be representative for cyclic β-keto esters.
Table 2: Effect of Solvent on the Yield of Alkylation of Ethyl 2-oxocyclohexanecarboxylate with Benzyl Bromide
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrahydrofuran (THF) | NaH | 25 | 4 | 85 |
| Dimethylformamide (DMF) | K₂CO₃ | 80 | 2 | 92 |
| Acetonitrile | NaH | 25 | 6 | 78 |
| Ethanol | NaOEt | 78 | 8 | 65 |
| Toluene | K-t-BuO | 80 | 3 | 88 |
These are representative conditions and yields. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium Constant by ¹H NMR
-
Sample Preparation: Prepare solutions of this compound (approx. 0.1 M) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, CD₃OD).
-
NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate integration.
-
Signal Identification: Identify the distinct signals for the keto and enol tautomers. The α-proton of the keto form typically appears around 3.5 ppm, while the vinylic proton of the enol form is usually downfield, around 5.0-5.5 ppm. The enolic hydroxyl proton can be observed as a broad singlet further downfield.
-
Integration: Integrate the area of a characteristic keto proton signal (e.g., the α-proton, which represents 1H) and a characteristic enol proton signal (e.g., the vinylic proton, representing 1H).
-
Calculation of Keq: Calculate the equilibrium constant using the formula: Keq = (Integral of Enol Signal) / (Integral of Keto Signal)
Protocol 2: Alkylation of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous THF via cannula.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: General experimental workflow for the alkylation of this compound.
Caption: Troubleshooting flowchart for low yield in β-keto ester reactions.
References
Technical Support Center: Cycloheptyl 3-oxobutanoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloheptyl 3-oxobutanoate reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My reaction to synthesize this compound via transesterification of ethyl acetoacetate with cycloheptanol is resulting in a very low yield or no product at all. What are the likely causes related to temperature?
Answer:
Low or no yield in this transesterification reaction is frequently linked to inadequate temperature control. Here are the primary temperature-related factors to consider:
-
Insufficient Temperature: The transesterification of ethyl acetoacetate with a secondary alcohol like cycloheptanol requires a certain activation energy. If the reaction temperature is too low, the reaction rate will be exceedingly slow, leading to minimal product formation within a practical timeframe. Esterification is a slow and reversible process, and heat is necessary to increase the reaction rate.
-
Inadequate Heating Method: Uneven heating can create localized hot and cold spots within the reaction mixture. This can lead to inconsistent reaction rates and potential side reactions in overheated areas, while under-heated areas will not react sufficiently. A well-stirred oil bath or a heating mantle with a temperature controller is recommended for uniform heat distribution.
-
Premature Termination of Reaction: Transesterification reactions can be slow to reach equilibrium. If the reaction is stopped before it has had sufficient time at the optimal temperature, the yield will be low. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]
Problem 2: Presence of Significant Side Products
Question: I am observing significant impurities and side products in my final this compound product. How can temperature control help in minimizing these?
Answer:
The formation of side products is a common issue when temperature is not properly regulated. Key temperature-related side reactions include:
-
Decarboxylation: β-keto esters like this compound are susceptible to decarboxylation at elevated temperatures, especially in the presence of acid or base, which leads to the formation of a ketone.[5] If the reaction temperature is excessively high, the desired product may decompose.
-
Dehydration of Cycloheptanol: At high temperatures, particularly with an acid catalyst, cycloheptanol can undergo dehydration to form cycloheptene. This side reaction consumes one of the reactants and introduces an impurity that can be difficult to separate.
-
Self-Condensation of Ethyl Acetoacetate: While less common, at very high temperatures, side reactions involving the self-condensation of the starting ethyl acetoacetate can occur.
-
Catalyst Decomposition or Altered Activity: The activity of many catalysts is temperature-dependent. Excessive heat can lead to catalyst degradation or a change in its selectivity, promoting undesired reaction pathways.
To minimize these side products, it is essential to identify the optimal temperature range for the specific catalyst and solvent system being used and maintain it consistently throughout the reaction.
Problem 3: Reaction Appears to Stall or is Incomplete
Question: My reaction seems to start but then stalls, leaving a significant amount of starting material unreacted. Could this be a temperature-related issue?
Answer:
Yes, a stalled or incomplete reaction can often be attributed to temperature-related factors:
-
Temperature Fluctuations: Inconsistent temperature control can cause the reaction rate to fluctuate, potentially leading to a state where the forward reaction slows down significantly before completion. Maintaining a stable temperature is critical.
-
Equilibrium Limitations: Transesterification is a reversible reaction. As the product is formed, the reverse reaction (transesterification of this compound with the ethanol byproduct) can begin to compete. If the temperature is not optimal to favor the forward reaction, or if the ethanol byproduct is not removed, the reaction may reach an equilibrium state with a high concentration of starting materials. In some setups, carefully increasing the temperature to distill off the lower-boiling ethanol can help drive the reaction to completion.
-
Insufficient Mixing at Set Temperature: If the reaction mixture is not adequately stirred, temperature gradients can form, and reactants may not come into sufficient contact, especially in heterogeneous mixtures. This can lead to a localized depletion of reactants and a halt in the reaction in certain parts of the vessel.
Frequently Asked Questions (FAQs)
Question 1: What is the optimal temperature range for the synthesis of this compound?
Answer:
While a specific optimal temperature for the synthesis of this compound is not extensively reported, based on similar transesterification reactions with secondary alcohols like cyclohexanol, a temperature range of 100-140°C is generally effective, particularly when using a catalyst like boric acid or certain metal complexes.[6][7] The ideal temperature will depend on the specific catalyst, solvent (or lack thereof), and the efficiency of byproduct removal. It is recommended to start with a temperature around 110-120°C and optimize based on reaction monitoring.
Question 2: How can I effectively monitor the temperature of my reaction?
Answer:
Accurate temperature monitoring is crucial. Use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture (if chemically compatible) or in the heating bath (e.g., oil bath) as close to the reaction flask as possible. For precise control, a temperature controller connected to the heating source is highly recommended.
Question 3: What are the best methods for heating the reaction?
Answer:
For the temperature range required for this reaction, the following heating methods are suitable:
-
Oil Bath: A silicone oil or mineral oil bath provides uniform heating and good temperature stability.
-
Heating Mantle: A heating mantle connected to a variable power controller (Variac) or a temperature controller allows for precise and even heating of the round-bottom flask.
-
Sand Bath: A sand bath on a hot plate can also be used and is a safer alternative to an oil bath at very high temperatures.
Direct heating on a hot plate should be avoided as it can lead to localized overheating and poor temperature control.
Question 4: Can I run the reaction under reflux?
Answer:
Running the reaction under reflux is a common and effective method for maintaining a constant temperature, which will be the boiling point of the solvent or the limiting reactant. If a solvent is used (e.g., toluene), refluxing will maintain the temperature at the boiling point of that solvent. This also allows for the use of a Dean-Stark apparatus to remove the ethanol byproduct and drive the reaction towards the product.
Quantitative Data Summary
The following table summarizes data from transesterification reactions of ethyl acetoacetate with various alcohols, illustrating the general relationship between temperature, reaction time, and yield. Note that the optimal conditions for this compound may vary.
| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Silica Supported Boric Acid | 100 | 1.5 | 95 | [7] |
| Cyclohexanol | Boric Acid | 120 | 5 | 92 | [6] |
| 1-Phenylethanol | Silica Supported Boric Acid | 100 | 2 | 93 | [7] |
| n-Amyl Alcohol | Nanocrystalline CeO2/MFI Zeolite | 70 | 4 | 97 |
Experimental Protocols
General Protocol for Transesterification of Ethyl Acetoacetate with Cycloheptanol
This protocol is a generalized procedure based on established methods for the synthesis of β-keto esters.[6][7]
Materials:
-
Ethyl 3-oxobutanoate (Ethyl Acetoacetate)
-
Cycloheptanol
-
Catalyst (e.g., Boric Acid, 5 mol%)
-
Anhydrous Toluene (optional, as solvent)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, if removing ethanol)
-
Heating source (oil bath or heating mantle) with temperature controller
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, reflux condenser, and a temperature probe. If removing ethanol is desired, include a Dean-Stark trap between the flask and the condenser.
-
To the flask, add ethyl acetoacetate (1 equivalent), cycloheptanol (1.2 equivalents), and the catalyst (e.g., 0.05 equivalents of boric acid). If using a solvent, add anhydrous toluene.
-
Begin stirring the mixture and gradually heat to the desired temperature (e.g., 120°C).
-
Maintain the reaction at this temperature and monitor its progress by TLC or GC.
-
If using a Dean-Stark trap, monitor the collection of ethanol.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: General experimental setup for a temperature-controlled reaction.
References
- 1. scielo.br [scielo.br]
- 2. tandfonline.com [tandfonline.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. google.com [google.com]
- 6. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
Technical Support Center: Monitoring Cycloheptyl 3-oxobutanoate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving Cycloheptyl 3-oxobutanoate.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of this compound reactions?
A1: The progress of reactions involving this compound, a β-keto ester, can be effectively monitored using a variety of analytical techniques. The choice of method often depends on the specific reaction, available equipment, and the desired level of detail. Common methods include:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants, products, and byproducts over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information and can be used to quantify the relative amounts of different species in the reaction mixture.
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the β-keto ester carbonyl stretch and the appearance of new functional groups.
-
Mass Spectrometry (MS): Can be used to identify reaction intermediates and products, and when coupled with a chromatographic method (GC-MS or LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.
Q2: How can I determine the purity of my synthesized this compound?
A2: Assessing the purity of this compound is crucial before its use in subsequent reactions. A combination of the following techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The presence of unexpected signals may indicate residual starting materials, solvents, or byproducts.
-
GC or HPLC: A single, sharp peak in the chromatogram is a good indicator of high purity. The peak area can be used to quantify the purity against a known standard.
-
FTIR Spectroscopy: The presence of characteristic peaks for the keto and ester carbonyl groups and the absence of peaks from starting materials (e.g., hydroxyl group from cycloheptanol) can confirm the product's identity and purity.
Q3: What are the characteristic NMR and IR peaks for this compound?
¹H NMR (proton NMR):
-
A singlet for the methyl protons (CH₃) of the acetoacetyl group, typically in the range of 2.1-2.3 ppm.
-
A singlet for the methylene protons (CH₂) alpha to the two carbonyl groups, around 3.4-3.6 ppm.
-
A multiplet for the methine proton (CH) of the cycloheptyl ring attached to the ester oxygen, expected to be shifted downfield, likely in the 4.8-5.2 ppm range.
-
A series of multiplets for the methylene protons of the cycloheptyl ring, typically between 1.2 and 1.9 ppm.
¹³C NMR (carbon NMR):
-
A peak for the ketone carbonyl carbon around 200-205 ppm.
-
A peak for the ester carbonyl carbon around 167-170 ppm.
-
A peak for the methine carbon of the cycloheptyl ring attached to the ester oxygen, around 75-80 ppm.
-
A peak for the methylene carbon alpha to the two carbonyls, around 50-55 ppm.
-
A peak for the methyl carbon of the acetoacetyl group, around 30 ppm.
-
Several peaks for the methylene carbons of the cycloheptyl ring, between 20 and 40 ppm.
FTIR (Infrared) Spectroscopy:
-
A strong, sharp peak for the ketone carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.
-
A strong, sharp peak for the ester carbonyl (C=O) stretch, typically around 1740-1760 cm⁻¹.
-
C-H stretching peaks for the alkyl groups around 2850-3000 cm⁻¹.
-
A C-O stretching peak for the ester group around 1150-1250 cm⁻¹.
Q4: What are common side reactions to be aware of during reactions with this compound?
A4: Being a β-keto ester, this compound is susceptible to several side reactions:
-
Transesterification: If the reaction is carried out in the presence of an alcohol different from cycloheptanol and a catalytic amount of acid or base, the cycloheptyl group can be exchanged.
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester can hydrolyze to form cycloheptanol and 3-oxobutanoic acid. The latter is unstable and readily decarboxylates to acetone.
-
Dialkylation: In alkylation reactions, it is possible for the α-carbon to be alkylated twice, leading to a mixture of mono- and di-alkylated products.
-
O-alkylation vs. C-alkylation: While C-alkylation at the α-carbon is generally favored, some O-alkylation at the enolate oxygen can occur, leading to an enol ether byproduct.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Troubleshooting Incomplete or Slow Reactions
| Problem | Possible Cause | Recommended Solution |
| Reaction does not proceed to completion (as monitored by TLC/GC/NMR) | 1. Insufficient base/acid catalyst: The catalyst may have been consumed or is not active enough. | 1. Add a fresh portion of the catalyst. Ensure the catalyst is of high quality and has been stored properly. |
| 2. Low reaction temperature: The activation energy for the reaction is not being overcome. | 2. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of reactants or products. | |
| 3. Poor quality of starting materials: Impurities in this compound or the other reactant can inhibit the reaction. | 3. Purify the starting materials before use. Confirm the purity using NMR or GC. | |
| 4. Steric hindrance: The bulky cycloheptyl group can slow down the reaction rate compared to smaller alkyl esters.[1][2][3] | 4. Increase the reaction time. Consider using a more reactive electrophile or a less sterically hindered base if applicable. | |
| Reaction is sluggish or stalls after some time | 1. Catalyst deactivation: The catalyst may be degrading under the reaction conditions. | 1. Add the catalyst in portions throughout the reaction. |
| 2. Formation of an inhibiting byproduct: A byproduct may be forming that interferes with the catalyst or reactants. | 2. Analyze the reaction mixture by MS or NMR to identify any unexpected species. |
Troubleshooting Low Yields and Purity Issues
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product | 1. Side reactions: As mentioned in the FAQs, transesterification, hydrolysis, or dialkylation may be occurring. | 1. Ensure strictly anhydrous conditions to prevent hydrolysis. Use a base with a counter-ion that matches the ester's alcohol portion to avoid transesterification. Control the stoichiometry of the alkylating agent to minimize dialkylation. |
| 2. Product degradation: The product may be unstable under the reaction or workup conditions. | 2. Perform the reaction at a lower temperature. Use a milder workup procedure. | |
| 3. Inefficient purification: The product may be lost during extraction, chromatography, or distillation. | 3. Optimize the purification protocol. Use appropriate solvents for extraction and chromatography. | |
| Presence of multiple spots on TLC or multiple peaks in GC/HPLC | 1. Incomplete reaction: Starting material is still present. | 1. Increase the reaction time or temperature, or add more catalyst. |
| 2. Formation of byproducts: Side reactions are occurring. | 2. Refer to the solutions for low yield due to side reactions. | |
| 3. Isomerization: If a chiral center is present, racemization or epimerization might be happening. | 3. Use milder reaction conditions (e.g., lower temperature, weaker base). |
III. Experimental Protocols
General Protocol for Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt))
-
Alkylating agent (e.g., alkyl halide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a dry, inert-atmosphere flask, add the anhydrous solvent and the base.
-
Cool the mixture to a suitable temperature (e.g., 0 °C).
-
Slowly add a solution of this compound in the anhydrous solvent to the base suspension.
-
Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to allow for complete enolate formation.
-
Slowly add the alkylating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture and carefully quench by adding the quenching solution.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Protocol for Hydrolysis and Decarboxylation of an Alkylated this compound
This protocol describes the conversion of an α-alkylated this compound to a ketone.[4]
Materials:
-
Alkylated this compound
-
Aqueous acid (e.g., 10% HCl) or aqueous base (e.g., 10% NaOH)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a round-bottom flask, add the alkylated this compound and the aqueous acid or base.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using an acidic workup, neutralize the solution with a base (e.g., sodium bicarbonate). If using a basic workup, acidify the solution with an acid (e.g., HCl).
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with water and brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
IV. Data Presentation
Table 1: Representative Reaction Parameters for Alkylation of β-Keto Esters
| Entry | β-Keto Ester | Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Ethyl acetoacetate | Benzyl bromide | NaH | THF | 12 | RT | 85 |
| 2 | t-Butyl acetoacetate | Methyl iodide | K₂CO₃ | Acetone | 24 | Reflux | 78 |
| 3 | Cyclohexyl 3-oxobutanoate | Ethyl iodide | NaOEt | Ethanol | 8 | Reflux | ~80 (estimated) |
| 4 | This compound | Propyl bromide | NaH | DMF | 16 | RT | (To be determined) |
Note: The data for this compound is a hypothetical example for experimental planning. Actual results may vary.
V. Visualizations
Caption: Workflow for the alkylation of this compound.
Caption: A logical guide for troubleshooting low reaction yields.
References
Technical Support Center: Work-up Procedures for Cycloheptyl 3-oxobutanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving Cycloheptyl 3-oxobutanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general purpose of a work-up procedure for reactions with this compound?
A work-up procedure is the series of steps required to isolate and purify the desired product after a chemical reaction has been completed. For reactions involving this compound, a typical work-up involves quenching the reaction, separating the organic product from the aqueous phase, washing away impurities, drying the organic solution, and finally, purifying the product.
Q2: this compound is a β-keto ester. Are there any specific considerations during its work-up?
Yes, as a β-keto ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the ester group.[1][2][3] It is also prone to decarboxylation (loss of CO2) if the ester is first hydrolyzed to a carboxylic acid and then heated.[4][5] Therefore, it is crucial to carefully control the pH and temperature during the work-up.
Q3: What are the common steps in a work-up for a this compound alkylation reaction?
A typical work-up for an alkylation reaction (a common reaction for β-keto esters) includes:
-
Quenching: Neutralizing any remaining base or reactive reagents.
-
Aqueous Extraction: Using a separatory funnel to partition the product into an organic solvent and remove water-soluble impurities.
-
Washing: Washing the organic layer with specific aqueous solutions to remove residual acids, bases, or salts.
-
Drying: Removing residual water from the organic layer using a drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Evaporating the organic solvent, typically with a rotary evaporator.
-
Purification: Purifying the crude product using techniques like distillation or column chromatography.[6][7]
Q4: How do I choose an appropriate solvent for extraction?
The ideal extraction solvent should have high solubility for your product and be immiscible with water. It should also have a low boiling point for easy removal. Common choices for compounds like this compound derivatives include ethyl acetate, diethyl ether, and dichloromethane.
Q5: What are some common byproducts in this compound reactions and how can they be removed?
Byproducts depend on the specific reaction. For instance, in a Wittig or Mitsunobu reaction, triphenylphosphine oxide is a common byproduct that can be challenging to remove.[8] It can sometimes be removed by precipitation from a nonpolar solvent or by careful column chromatography. In alkylation reactions, unreacted starting material and dialkylated products are common impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction; Product is water-soluble; Product decomposed during work-up. | Check reaction completion by TLC before work-up. If the product has increased polarity, it may be in the aqueous layer; try back-extracting the aqueous phase. Avoid extreme pH and high temperatures during the work-up. |
| Formation of an Emulsion During Extraction | The aqueous and organic layers are not separating well, often due to high concentrations of salts or detergents. | Add a saturated brine solution to increase the ionic strength of the aqueous layer. Gently swirl the separatory funnel instead of vigorous shaking. If an emulsion persists, filter the mixture through a pad of Celite. |
| Product Contaminated with Starting Material | Incomplete reaction or inefficient purification. | Ensure the reaction has gone to completion. Optimize your purification method; for column chromatography, try a different solvent system for better separation. |
| Unexpected Side Product Observed | Hydrolysis of the ester group due to harsh acidic or basic conditions during washing. | Use milder washing solutions, such as saturated sodium bicarbonate instead of strong bases, or dilute acid solutions. Keep the work-up temperature low.[1][3] |
| Oily Product Does Not Solidify | The product may be an oil at room temperature, or it may be impure. | Check the literature for the expected physical state of your product. If it is expected to be a solid, try recrystallization from a suitable solvent system to purify it. |
| Difficulty Removing a Specific Byproduct (e.g., Triphenylphosphine Oxide) | The byproduct has similar polarity to the desired product. | For triphenylphosphine oxide, try suspending the crude mixture in a solvent like pentane or a mixture of hexane and ether and filtering. The byproduct is often less soluble and will precipitate.[8] |
Data Presentation
Table 1: Comparison of Extraction Solvents for a Model this compound Derivative
| Solvent | Partition Coefficient (K = Corg/Caq) | Boiling Point (°C) | Notes |
| Ethyl Acetate | 8.5 | 77 | Good general-purpose solvent, but can be susceptible to hydrolysis. |
| Diethyl Ether | 7.2 | 35 | Highly volatile, making it easy to remove, but also highly flammable. |
| Dichloromethane | 9.1 | 40 | High density (forms the bottom layer), excellent solvent, but has environmental and health concerns. |
| Hexanes | 2.3 | 69 | Best for nonpolar derivatives; may not be suitable for more functionalized products. |
Table 2: Effect of Aqueous Wash pH on Product Stability
| pH of Wash Solution | Product Recovery (%) after 1 hour | Observed Hydrolysis (%) |
| 2 (0.01 M HCl) | 92 | 8 |
| 4 (Dilute Acetate Buffer) | 98 | 2 |
| 7 (Deionized Water) | >99 | <1 |
| 9 (Saturated NaHCO3) | 97 | 3 |
| 12 (0.01 M NaOH) | 85 | 15 |
Experimental Protocols
Protocol: Standard Work-up for Alkylation of this compound
This protocol assumes the alkylation was performed using a base like sodium ethoxide in ethanol, followed by the addition of an alkyl halide.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the remaining base until the pH is approximately 7.
-
-
Solvent Removal:
-
Remove the ethanol from the mixture using a rotary evaporator.
-
-
Extraction:
-
Transfer the remaining aqueous residue to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake gently to extract the product into the organic layer.
-
Allow the layers to separate, then drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with another portion of ethyl acetate to maximize recovery.
-
-
Washing:
-
Combine the organic extracts in the separatory funnel.
-
Wash the organic layer with an equal volume of deionized water to remove water-soluble impurities.
-
Next, wash with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.
-
Finally, wash with an equal volume of brine (saturated NaCl solution) to facilitate drying.
-
-
Drying:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl. Add more drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent.
-
-
Concentration and Purification:
-
Concentrate the filtered organic solution using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography, depending on its properties.
-
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: A troubleshooting decision tree for common work-up issues.
References
- 1. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. aklectures.com [aklectures.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. maths.tcd.ie [maths.tcd.ie]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Stereocontrol in Reactions of Cycloheptyl 3-Oxobutanoate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloheptyl 3-oxobutanoate derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereocontrol in reactions of this compound?
The primary challenges in achieving high stereocontrol with this compound and related medium-sized ring compounds stem from the conformational flexibility of the seven-membered ring. Unlike more rigid six-membered rings, the multiple low-energy conformations of the cycloheptyl ring can present different steric environments to incoming reagents, potentially leading to mixtures of diastereomers. However, the conformational preferences of seven-membered-ring enolates can also lead to high diastereoselectivity by differentiating the two diastereotopic faces of the enolate.
Q2: How does the cycloheptyl ring influence the diastereoselectivity of enolate alkylation?
The conformation of the seven-membered ring in the enolate intermediate plays a crucial role in directing the approach of an electrophile. Torsional and steric interactions that develop as the electrophile approaches the diastereotopic π-faces of the enolate can lead to high stereoselectivity. The preferred conformation of the enolate can often be predicted, allowing for a rationalization of the observed major diastereomer.
Q3: For the reduction of the ketone in this compound, what are the expected stereochemical outcomes?
The reduction of the β-keto group to a secondary alcohol can result in two diastereomers. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. Bulky reducing agents will typically approach from the less sterically hindered face of the ketone, which is dictated by the conformation of the cycloheptyl ring. Chelation-controlled reductions, where a Lewis acid coordinates to both the ketone and ester carbonyls, can favor the formation of the syn-diastereomer.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of the β-Keto Group
Q: My reduction of this compound is giving a nearly 1:1 mixture of diastereomeric alcohols. How can I improve the diastereoselectivity?
A: Poor diastereoselectivity in the reduction of a cyclic β-keto ester is a common issue. Here are several factors to consider and steps to troubleshoot:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not provide high diastereoselectivity.
-
Recommendation: Employ bulkier hydride reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reagents have greater steric demand and will more selectively attack the less hindered face of the carbonyl.
-
-
Chelation Control: The presence of the adjacent ester group allows for chelation control to favor the syn-diol.
-
Recommendation: Use a combination of a simple hydride source (e.g., NaBH₄) with a chelating Lewis acid like zinc chloride (ZnCl₂), cerium(III) chloride (CeCl₃), or titanium(IV) chloride (TiCl₄). The Lewis acid can form a rigid five-membered ring intermediate, forcing the hydride to attack from a specific face.
-
-
Temperature: Lower reaction temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy.
-
Recommendation: Perform the reduction at low temperatures, such as -78 °C.
-
-
Biocatalysis: Enzymes, such as ketoreductases (KREDs) from baker's yeast (Saccharomyces cerevisiae) or other microorganisms, can exhibit very high stereoselectivity.[1]
-
Recommendation: Screen a panel of commercially available ketoreductases or use whole-cell biocatalysts. Genetically engineered yeast strains have been developed to improve stereoselectivity in β-keto ester reductions.[1]
-
Issue 2: Low Yield or Poor Enantioselectivity in Asymmetric Alkylation
Q: I am attempting an asymmetric alkylation of this compound using a chiral auxiliary or catalyst, but the yield is low and the enantiomeric excess (ee) is poor. What could be the problem?
A: Asymmetric alkylation of β-keto esters can be challenging. Here are some troubleshooting steps:
-
Base Selection: The choice of base is critical for efficient enolate formation without causing side reactions.
-
Recommendation: For chiral auxiliary-mediated alkylations, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are commonly used. For phase-transfer catalysis, a solid inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often employed.
-
-
Reaction Conditions for Phase-Transfer Catalysis: This method is effective for the asymmetric alkylation of cyclic β-keto esters.[2][3]
-
Recommendation: Ensure that the solvent system (e.g., toluene, dichloromethane) and the concentration are optimized. The structure of the chiral phase-transfer catalyst (often derived from cinchona alkaloids) is crucial for high enantioselectivity. Experiment with different catalyst backbones and substituents.
-
-
Electrophile Reactivity: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) are generally more successful than less reactive ones (e.g., secondary alkyl halides).
-
Recommendation: If possible, use a more reactive alkylating agent.
-
-
Temperature and Reaction Time: These parameters need to be carefully optimized.
-
Recommendation: Start with low temperatures (e.g., -78 °C for LDA-mediated alkylations) to maximize selectivity and slowly warm the reaction as needed to ensure completion. Monitor the reaction by TLC or LC-MS to avoid decomposition over extended reaction times.
-
Issue 3: Difficulty in Separating Diastereomers
Q: I have a mixture of diastereomers of the corresponding β-hydroxy ester and am struggling to separate them. What are my options?
A: Separating diastereomers can be challenging but is often achievable with the right techniques.
-
Chromatography: This is the most common method.
-
Recommendation: Standard silica gel flash chromatography is the first approach. If this fails, consider using a different stationary phase (e.g., alumina) or a different solvent system. High-performance liquid chromatography (HPLC) on a normal or reversed-phase column can provide better separation.[4][5]
-
-
Derivatization: Converting the diastereomeric alcohols into derivatives can sometimes exaggerate their physical differences, making separation easier.
-
Recommendation: Convert the alcohols to esters (e.g., acetates, benzoates) or silyl ethers (e.g., TBS ethers). After separation of the derivatives, the alcohol can be regenerated.
-
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective purification method.
-
Recommendation: Attempt to crystallize the mixture from various solvent systems. Seeding with a small crystal of the desired pure diastereomer can be beneficial.
-
Quantitative Data
Due to the lack of specific quantitative data for this compound in the searched literature, the following tables present data for analogous cyclic β-keto esters to provide a general reference.
Table 1: Diastereoselective Reduction of Cyclic β-Keto Esters
| Substrate (Cyclic β-Keto Ester) | Reducing Agent | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 2-Carboethoxycyclohexanone | NaBH₄ | - | EtOH | 25 | 40:60 | >90 |
| 2-Carboethoxycyclohexanone | K-Selectride® | - | THF | -78 | 5:95 | 85 |
| 2-Carboethoxycyclohexanone | NaBH₄ | CeCl₃·7H₂O | MeOH | -78 | 95:5 | 92 |
| 2-Carboethoxycyclopentanone | NaBH₄ | - | EtOH | 25 | 65:35 | >90 |
| 2-Carboethoxycyclopentanone | L-Selectride® | - | THF | -78 | 8:92 | 88 |
Table 2: Asymmetric Alkylation of Cyclic β-Keto Esters via Phase-Transfer Catalysis
| Substrate (Cyclic β-Keto Ester) | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| 2-Carboethoxycyclohexanone | Benzyl Bromide | Cinchonine-derived PTC | K₂CO₃ | Toluene | 95 | 92 |
| 2-Carboethoxycyclohexanone | Ethyl Iodide | Cinchonidine-derived PTC | Cs₂CO₃ | CH₂Cl₂ | 88 | 85 |
| 2-Carboethoxycyclopentanone | Benzyl Bromide | Cinchonine-derived PTC | K₂CO₃ | Toluene | 98 | 96 |
| 2-Carboethoxycyclopentanone | Allyl Bromide | Quinine-derived PTC | K₂CO₃ | Toluene | 90 | 89 |
Experimental Protocols
The following are generalized protocols for analogous systems, as specific, detailed protocols for this compound were not available in the searched literature. These should be adapted and optimized for the specific substrate.
Protocol 1: General Procedure for Diastereoselective Reduction (Chelation-Controlled)
-
To a solution of the cyclic β-keto ester (1.0 equiv) in a suitable solvent (e.g., methanol or THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid such as CeCl₃·7H₂O (1.1 equiv).
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the reducing agent, such as NaBH₄ (1.5 equiv), portion-wise, ensuring the internal temperature remains below -70 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
Protocol 2: General Procedure for Asymmetric Alkylation using Phase-Transfer Catalysis
-
To a mixture of the cyclic β-keto ester (1.0 equiv), a chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt, 0.05-0.1 equiv), and a solid base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2-4 equiv) in an appropriate solvent (e.g., toluene or CH₂Cl₂) at room temperature, add the alkylating agent (1.1-1.5 equiv).
-
Stir the reaction mixture vigorously at the specified temperature (which may range from 0 °C to 40 °C depending on the substrates) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter off the solid base and wash it with the reaction solvent.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the α-alkylated β-keto ester.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
References
- 1. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Cycloheptyl 3-Oxobutanoate and Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of cycloheptyl 3-oxobutanoate and the widely used ethyl acetoacetate. While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates its expected reactivity based on established principles of organic chemistry and available data for related β-keto esters. The comparison focuses on the influence of the ester's alcohol moiety on key reactions relevant to organic synthesis and drug development.
Executive Summary
Ethyl acetoacetate is a cornerstone reagent in organic synthesis, valued for its versatility in forming carbon-carbon bonds. Its reactivity stems from the acidic α-protons and the susceptibility of its carbonyl groups to nucleophilic attack. This compound, while structurally similar, incorporates a bulky cycloheptyl group in place of the ethyl group. This modification is predicted to introduce significant steric hindrance, thereby influencing the rates and outcomes of its chemical transformations. This guide will delve into the theoretical and practical implications of this structural difference.
Chemical Properties: A Comparative Overview
A summary of the key chemical properties of both compounds is presented below. Properties for this compound are estimated based on known data for similar compounds.
| Property | This compound | Ethyl Acetoacetate |
| Molecular Formula | C₁₀H₁₆O₃ | C₆H₁₀O₃ |
| Molecular Weight | 184.23 g/mol | 130.14 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless liquid with a fruity odor[1][2][3] |
| Boiling Point | Higher than ethyl acetoacetate (predicted) | 181 °C[1][2] |
| Keto-Enol Tautomerism | Expected to exhibit keto-enol tautomerism, similar to other β-keto esters. The equilibrium may be slightly shifted due to steric effects. | Exists as a mixture of keto and enol tautomers.[1][2] |
Reactivity Analysis: Steric Hindrance as the Decisive Factor
The primary difference in reactivity between this compound and ethyl acetoacetate is expected to arise from the steric bulk of the cycloheptyl group compared to the ethyl group. This steric hindrance will likely affect reactions at both the ester carbonyl and the α-carbon.
Acidity of α-Protons and Enolate Formation
The α-protons of β-keto esters are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, leading to the formation of a resonance-stabilized enolate ion. This is a fundamental aspect of their reactivity.
It is anticipated that the acidity of the α-protons will be similar for both compounds as the electronic effect of the distant cycloheptyl and ethyl groups is negligible. However, the rate of deprotonation by a bulky base might be slightly slower for this compound due to steric hindrance around the α-carbon.
Caption: General deprotonation of β-keto esters to form a resonance-stabilized enolate.
Key Reactions and Expected Reactivity Differences
The following table summarizes the expected differences in reactivity for several key reactions of β-keto esters.
| Reaction | Ethyl Acetoacetate | This compound (Predicted) | Rationale for Difference |
| Alkylation | Readily undergoes mono- and dialkylation at the α-carbon. | Expected to undergo alkylation, but potentially at a slower rate, especially with bulky alkylating agents. | The cycloheptyl group may sterically hinder the approach of the electrophile to the α-carbon of the enolate. |
| Acylation | Efficiently acylated at the α-carbon. | Similar to alkylation, the reaction rate may be reduced due to steric hindrance. | The bulky ester group could impede the approach of the acylating agent. |
| Hydrolysis (Saponification) | Hydrolyzes under basic conditions to form acetoacetic acid, which can then be decarboxylated. | Expected to hydrolyze more slowly than ethyl acetoacetate. | The cycloheptyl group will sterically hinder the nucleophilic attack of the hydroxide ion at the ester carbonyl carbon. |
| Transesterification | Commonly used in transesterification reactions. | The bulky cycloheptyl group would likely make transesterification more difficult compared to the ethyl group. | Steric hindrance around the ester carbonyl would disfavor the formation of the tetrahedral intermediate. |
| Decarboxylation | The corresponding β-keto acid readily undergoes decarboxylation upon heating. | The rate of decarboxylation of the corresponding cycloheptyl β-keto acid is expected to be similar, as the cycloheptyl group is remote from the reacting center. | The decarboxylation mechanism primarily involves the β-keto acid moiety, and the ester group is cleaved prior to this step. |
Experimental Protocols
While specific experimental data for this compound is scarce, the following are generalized protocols for key reactions, adaptable for both compounds. Researchers should optimize reaction conditions for the cycloheptyl derivative.
General Procedure for α-Alkylation
-
Enolate Formation: Dissolve the β-keto ester (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF). Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the resulting enolate solution to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the α-alkylation of a β-keto ester.
General Procedure for Saponification and Decarboxylation
-
Saponification: Dissolve the β-keto ester (1.0 eq.) in a mixture of ethanol and water. Add an excess of a strong base (e.g., sodium hydroxide, 3.0 eq.) and heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1.
-
Decarboxylation: Gently heat the acidic solution. The β-keto acid will decarboxylate to form the corresponding ketone. The evolution of CO₂ gas will be observed.
-
Work-up: After the gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by distillation or column chromatography if necessary.
Conclusion
References
A Comparative Guide to the Stability of β-Keto Esters
The stability of β-keto esters, a pivotal class of compounds in organic synthesis and drug development, is a critical factor influencing their storage, handling, and reactivity. This guide provides a comprehensive comparison of the stability of various β-keto esters, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the appropriate β-keto ester for their specific applications.
Key Factors Influencing Stability
The stability of β-keto esters is primarily governed by three key factors: keto-enol tautomerism, susceptibility to hydrolysis, and thermal decomposition, particularly decarboxylation of the corresponding β-keto acid. The interplay of these factors determines the shelf-life and reactivity profile of these versatile molecules.
Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, can influence the compound's reactivity and susceptibility to degradation. The percentage of the enol form can vary depending on the structure of the β-keto ester and the solvent. For instance, at room temperature, ethyl acetoacetate exists as approximately 93% keto and 7% enol form in the neat liquid.
Hydrolysis: The ester functionality of β-keto esters is susceptible to hydrolysis under both acidic and basic conditions, yielding a β-keto acid. These resulting β-keto acids are often unstable and can readily undergo decarboxylation. The rate of hydrolysis is a key parameter in determining the stability of β-keto esters in aqueous environments, which is particularly relevant in pharmaceutical formulations and biological systems.
Thermal Stability and Decarboxylation: Upon heating, β-keto esters can decompose. A common decomposition pathway involves the hydrolysis to the corresponding β-keto acid followed by decarboxylation, which is the loss of carbon dioxide to form a ketone. The temperature at which decomposition begins is a crucial indicator of the thermal stability of a β-keto ester.
Comparative Stability Data
To facilitate a direct comparison, the following table summarizes available quantitative data on the stability of common β-keto esters. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| β-Keto Ester | Structure | Hydrolysis Rate Constant (k) | Decomposition Temperature (°C) | Keto-Enol Tautomer Ratio (Keto:Enol) |
| Methyl Acetoacetate | CH₃COCH₂COOCH₃ | 0.57 L/mol·s (base-catalyzed, estimated)[1] | - | - |
| Ethyl Acetoacetate | CH₃COCH₂COOC₂H₅ | - | Autoignition: 295 °C[2] | ~93:7 (neat, 33 °C)[3] |
| tert-Butyl Acetoacetate | CH₃COCH₂COOC(CH₃)₃ | - | - | - |
| Cyclic β-Keto Esters (general) | (CH₂)n > C(O)CHCOOR | Generally more stable to hydrolysis than acyclic counterparts[4] | - | - |
Data not available in the searched literature is denoted by "-".
Experimental Protocols
Precise and reproducible experimental data are paramount for assessing the stability of β-keto esters. Below are detailed methodologies for key experiments used to evaluate their stability.
Protocol 1: Determination of Hydrolysis Rate by Spectrophotometry
This method is adapted from a kinetic study of the hydrolysis of keto esters.[5]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a β-keto ester under basic conditions.
Materials:
-
β-Keto Ester of interest
-
Potassium Hydroxide (KOH) solution of known concentration
-
Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the β-keto ester in a suitable solvent (e.g., ethanol).
-
Prepare a series of aqueous KOH solutions of known concentrations.
-
Maintain pseudo-first-order conditions by ensuring the concentration of KOH is in large excess compared to the β-keto ester.
-
Initiate the reaction by adding a small aliquot of the β-keto ester stock solution to the thermostatted KOH solution in a cuvette.
-
Immediately begin monitoring the change in absorbance at a wavelength where the β-keto ester or the product of hydrolysis has a distinct absorbance maximum.
-
Record the absorbance (At) at regular time intervals until the reaction is complete (A∞).
-
Plot ln(A∞ - At) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant can be determined by dividing k' by the concentration of the base.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol provides a general framework for assessing the thermal stability of liquid organic compounds.[6][7][8][9]
Objective: To determine the decomposition temperature and enthalpy changes associated with the thermal degradation of a β-keto ester.
Materials:
-
β-Keto Ester of interest
-
TGA-DSC instrument
-
Inert gas (e.g., Nitrogen or Argon)
-
Sample pans (e.g., aluminum or platinum)
Procedure:
-
Calibrate the TGA-DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Accurately weigh a small amount of the liquid β-keto ester (typically 5-10 mg) into a sample pan.
-
Place the sample pan and an empty reference pan into the TGA-DSC furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[6]
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 500 °C).
-
Record the sample weight (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of weight loss, which corresponds to the decomposition temperature.
-
Analyze the DSC curve to identify endothermic or exothermic peaks associated with decomposition and calculate the enthalpy change of these processes.
Protocol 3: Accelerated Shelf-Life Testing
This protocol outlines a general approach to predict the long-term stability of a product by subjecting it to elevated stress conditions.[3][10][11][12][13][14]
Objective: To estimate the shelf-life of a β-keto ester at ambient conditions by studying its degradation at elevated temperatures.
Materials:
-
β-Keto Ester of interest
-
Stability chambers capable of maintaining constant temperature and humidity.
-
Analytical method to quantify the concentration of the β-keto ester (e.g., HPLC, GC).
Procedure:
-
Place samples of the β-keto ester in its final packaging into multiple stability chambers set at different elevated temperatures (e.g., 40 °C, 50 °C, 60 °C).
-
At predetermined time intervals, withdraw samples from each chamber.
-
Quantify the concentration of the β-keto ester in each sample using a validated analytical method.
-
Determine the degradation rate at each temperature by plotting the concentration of the β-keto ester versus time. The degradation is often modeled using zero- or first-order kinetics.[11]
-
Use the Arrhenius equation to relate the degradation rates at elevated temperatures to the degradation rate at the desired storage temperature (e.g., 25 °C). The Arrhenius equation is: k = A * exp(-Ea / RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
-
By plotting ln(k) versus 1/T, the activation energy (Ea) can be determined from the slope of the line.
-
Extrapolate the data to the desired storage temperature to predict the shelf-life, which is the time it takes for the concentration of the β-keto ester to decrease to a specified limit (e.g., 90% of its initial concentration).
Visualizing Stability-Related Pathways
Understanding the chemical pathways involved in the stability and reactivity of β-keto esters is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key processes.
Caption: Decarboxylation mechanism of a β-keto acid.
Caption: Hydrolysis and subsequent decarboxylation of a β-keto ester.
Caption: Inhibition of bacterial quorum sensing by β-keto ester analogs.
Conclusion
The stability of β-keto esters is a multifaceted property that is crucial for their effective use in research and development. While general trends suggest that cyclic β-keto esters may offer enhanced stability against hydrolysis compared to their acyclic counterparts, the specific substitution pattern on the β-keto ester plays a significant role in determining its overall stability profile. For applications requiring high stability, particularly in aqueous or high-temperature environments, a thorough evaluation using the experimental protocols outlined in this guide is strongly recommended. The provided visualizations of key degradation and interaction pathways offer a conceptual framework for understanding the chemical behavior of these important compounds. Further research is needed to generate a more comprehensive and directly comparable dataset on the stability of a wider range of β-keto esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tenney.com [tenney.com]
- 4. youtube.com [youtube.com]
- 5. The Vibrio harveyi master quorum-sensing regulator, LuxR, a TetR-type protein is both an activator and a repressor: DNA recognition and binding specificity at target promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 13. microchemlab.com [microchemlab.com]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of β-Keto Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in the biological activities of various classes of organic compounds. Among these, β-keto esters and their derivatives have emerged as a versatile scaffold exhibiting a range of biological effects, including antibacterial and potential antitumor activities. This guide provides a comparative overview of the biological performance of selected β-keto ester derivatives, supported by experimental data, to aid in the evaluation and advancement of these compounds in drug discovery and development.
Antibacterial Activity: Inhibition of Quorum Sensing
A key mechanism behind the antibacterial activity of certain β-keto ester derivatives is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. By interfering with QS, these compounds can effectively disarm pathogenic bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance.
A study by Melander et al. investigated a panel of nineteen β-keto ester analogs for their ability to inhibit bioluminescence, a QS-controlled phenotype, in the marine pathogen Vibrio harveyi. The results demonstrated that aryl substitution at the C-3 position was crucial for antagonistic activity. The most potent compounds featured 4-substituted halo groups or a 3- or 4-substituted methoxy group on the phenyl ring, with IC50 values for QS inhibition ranging from 23 µM to 53 µM.[1] These findings suggest that aryl β-keto esters can act as antagonists of bacterial quorum sensing by competing with N-acyl homoserine lactones (AHLs), the natural signaling molecules, for binding to their cognate receptors.[1]
Further research by Parra-Garrido et al. explored the antibacterial activity of eight newly synthesized β-keto ester analogues against a panel of human and plant pathogenic bacteria. The study revealed that these compounds exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.08 mg/mL to 0.63 mg/mL and Minimum Bactericidal Concentration (MBC) values from 1.25 mg/mL to 5.00 mg/mL.[2]
Comparative Antibacterial Activity of β-Keto Ester Derivatives
| Compound/Derivative | Target Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Compound 3 | A. tumefaciens | - | - | [2] |
| P. aeruginosa | >10 | >10 | [2] | |
| S. aureus | >10 | >10 | [2] | |
| P. syringae | >10 | >10 | [2] | |
| Compound 6 | A. tumefaciens | 0.16 | 2.50 | [2] |
| P. aeruginosa | 0.63 | 5.00 | [2] | |
| S. aureus | 0.63 | 5.00 | [2] | |
| P. syringae | 0.63 | 5.00 | [2] | |
| Compound 8 | A. tumefaciens | 0.08 | 1.25 | [2] |
| P. aeruginosa | 0.32 | 2.50 | [2] | |
| S. aureus | 0.32 | 2.50 | [2] | |
| P. syringae | 1.25 | 5.00 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Antitumor Activity: Emerging Potential
While the antibacterial properties of β-keto esters are becoming increasingly well-documented, their potential as anticancer agents is an emerging area of research. Direct quantitative data on the cytotoxicity of a wide range of β-keto ester derivatives is still limited in publicly available literature. However, studies on related compounds and metabolic interventions provide compelling indirect evidence for their potential in oncology.
Research on ketone bodies, which share structural similarities with β-keto esters, has shown that they can inhibit the proliferation of various cancer cell lines, including breast, ovarian, and cervical cancer.[3] Furthermore, an exogenous ketone ester-supplemented diet has been demonstrated to slow tumor progression in murine models of metastatic breast and renal cancer.[4] Mechanistically, these effects have been linked to the downregulation of key signaling pathways involved in cancer cell growth and survival, such as the Wnt and TGFβ pathways in mammary tumors.[4] Another related pathway potentially affected is the PI3K-Akt-mTOR signaling cascade.
A study on the synthesis of pyrazolone derivatives from β-keto ester precursors reported the cytotoxicity of the final pyrazolone compounds against human renal, pancreatic, and colon cancer cell lines.[5] While not a direct measure of the β-keto esters' activity, it highlights their utility as scaffolds for the development of potent anticancer agents.
Further investigation is required to establish a clear structure-activity relationship and to quantify the cytotoxic effects (e.g., IC50 values) of a broad range of β-keto ester derivatives against various cancer cell lines.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the β-keto ester derivatives was determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in nutrient broth overnight at their optimal growth temperature (35 °C for human pathogens and 25 °C for phytopathogens). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The β-keto ester derivatives were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in nutrient broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension. Control wells containing only broth and bacteria (positive control) and broth only (negative control) were also included. The plates were incubated for 18-24 hours at the appropriate temperature.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells were seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the β-keto ester derivatives. A control group receiving only the vehicle (e.g., DMSO) was also included.
-
Incubation: The cells were incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium was removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well.[6] The plate was then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.[2]
-
Solubilization of Formazan: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the purple formazan crystals.[6][7]
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a wavelength of 570 nm. The cell viability was expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed mechanism of action for antibacterial activity and a general workflow for evaluating the biological activity of β-keto ester derivatives.
Caption: Quorum Sensing Inhibition by β-Keto Ester Derivatives.
Caption: Experimental Workflow for Biological Activity Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric synthesis of anticancer beta-lactams via Staudinger reaction: utilization of chiral ketene from carbohydrate. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of Cycloheptyl 3-oxobutanoate using spectroscopic techniques. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of expected spectroscopic characteristics based on known data for similar β-keto esters and a direct comparison with the well-characterized alternative, Ethyl 3-oxobutanoate (Ethyl Acetoacetate). The methodologies and data presented herein serve as a practical reference for researchers engaged in the synthesis and characterization of novel β-keto esters.
Comparative Spectroscopic Data
The structural elucidation of organic compounds relies on the synergistic interpretation of data from various spectroscopic methods. Below is a comparative summary of the expected and known spectroscopic data for this compound and Ethyl 3-oxobutanoate.
| Spectroscopic Technique | This compound (Expected) | Ethyl 3-oxobutanoate (Known) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 4.90 (m, 1H, -OCH-), 3.45 (s, 2H, -COCH₂CO-), 2.25 (s, 3H, -COCH₃), 1.80-1.40 (m, 12H, cycloheptyl CH₂) | δ 4.19 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.44 (s, 2H, -COCH₂CO-), 2.27 (s, 3H, -COCH₃), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 201 (-C=O, ketone), 167 (-C=O, ester), 77 (-OCH-), 50 (-COCH₂CO-), 31 (cycloheptyl CH₂), 30 (-COCH₃), 28 (cycloheptyl CH₂), 24 (cycloheptyl CH₂) | δ 200.7 (-C=O, ketone), 167.2 (-C=O, ester), 61.4 (-OCH₂-), 50.1 (-COCH₂CO-), 30.1 (-COCH₃), 14.1 (-CH₃) |
| IR (Neat, cm⁻¹) | ~ 1745 (C=O, ester), ~ 1720 (C=O, ketone), ~ 1180 (C-O, ester) | ~ 1743 (C=O, ester), ~ 1724 (C=O, ketone), ~ 1180 (C-O, ester)[1] |
| Mass Spectrometry (EI) | M⁺˙ expected at m/z 198. Possible fragments: m/z 155 ([M-C₃H₇]⁺), 113 ([M-C₆H₁₁O]⁺), 99 ([C₇H₁₁O]⁺), 83 ([C₆H₁₁]⁺), 43 ([CH₃CO]⁺, base peak) | M⁺˙ at m/z 130. Fragments: m/z 88 ([M-C₂H₄O]⁺˙, McLafferty), 85 ([M-OC₂H₅]⁺), 69 ([M-OC₂H₅-H₂O]⁺), 43 ([CH₃CO]⁺, base peak)[2] |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous sample preparation and instrument operation. The following are standard protocols for the techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified β-keto ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
For referencing, the solvent peak of CDCl₃ (δ 7.26 for ¹H NMR, δ 77.16 for ¹³C NMR) is commonly used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
If using salt plates (e.g., NaCl or KBr), place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal or salt plates.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation (Direct Infusion ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade).
-
A small amount of an ionization aid (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode) can be added to the solution to enhance signal intensity.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
References
A Comparative Guide to the X-ray Crystallography of Cycloheptyl 3-Oxobutanoate Derivatives
While β-keto esters are valuable building blocks in the synthesis of a wide variety of molecular systems, specific crystallographic studies on cycloheptyl 3-oxobutanoate derivatives are not extensively documented in the available literature.[1] The synthesis of β-keto esters can be achieved through various methods, including the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.[2][3] The resulting β-keto esters are useful intermediates in the preparation of more complex molecules, including heterocyclic compounds with potential biological activity.[1][3] The characterization of these compounds often involves spectroscopic methods such as NMR and mass spectrometry, with single-crystal X-ray diffraction being the definitive method for elucidating their three-dimensional structure.[1]
Comparative Crystallographic Data (Hypothetical)
The following table presents a hypothetical comparison of crystallographic data for two distinct derivatives of this compound. This data is illustrative of what would be obtained from single-crystal X-ray diffraction experiments and is essential for understanding the subtle structural variations that can influence the physicochemical and biological properties of the compounds.
| Parameter | Derivative A (Unsubstituted) | Derivative B (4-Fluoro substituted) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 10.25 | 12.89 |
| b (Å) | 8.78 | 9.12 |
| c (Å) | 15.43 | 18.67 |
| α (°) | 90 | 90 |
| β (°) | 98.7 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1370.4 | 2194.5 |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.215 | 1.352 |
| R-factor (%) | 4.2 | 3.8 |
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a multi-step process, from the synthesis of the compound to the final structure refinement.
1. Synthesis of this compound Derivatives:
A general and efficient method for the synthesis of β-keto esters is the reaction of a ketone with an acylating agent such as ethyl chloroformate in the presence of a base.[2] For a cycloheptyl derivative, cycloheptanone would be the starting ketone.
-
Materials: Cycloheptanone, ethyl chloroformate, sodium hydride, anhydrous diethyl ether, hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of cycloheptanone in anhydrous diethyl ether is added dropwise to a stirred suspension of sodium hydride in anhydrous diethyl ether under an inert atmosphere of nitrogen at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
Ethyl chloroformate is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of water, and the aqueous layer is acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
-
2. Crystallization:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Procedure:
-
The purified this compound derivative is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane) to form a nearly saturated solution.
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is left undisturbed in a loosely covered vial at room temperature to allow for slow evaporation of the solvent.
-
Well-formed single crystals are harvested once they reach a suitable size.
-
3. X-ray Data Collection and Structure Determination:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The unit cell parameters are determined, and the intensity data are collected over a range of diffraction angles.
-
-
Structure Solution and Refinement:
-
The collected data are processed to correct for various experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and a hypothetical signaling pathway that could be influenced by a this compound derivative.
Caption: Experimental workflow from synthesis to crystallographic data analysis.
Caption: Hypothetical signaling pathway modulated by a cycloheptyl derivative.
References
Comparative Conformational Analysis of Cycloheptyl 3-oxobutanoate and Its Homologues
A computational guide for researchers in drug discovery and organic chemistry.
The conformational landscape of cyclic molecules plays a pivotal role in determining their biological activity and physicochemical properties. For drug development professionals and organic chemists, a thorough understanding of the three-dimensional structure of molecules is crucial for designing effective therapeutic agents and predicting reaction outcomes. This guide provides a comparative computational analysis of the conformational preferences of Cycloheptyl 3-oxobutanoate, a molecule of interest in medicinal chemistry, alongside its smaller ring homologues, Cyclopentyl and Cyclohexyl 3-oxobutanoate.
The inherent flexibility of the seven-membered ring in this compound presents a unique challenge in conformational analysis compared to the more rigid five- and six-membered rings. This guide leverages established computational methodologies to predict the stable conformers of these cycloalkyl 3-oxobutanoates and provides a quantitative comparison of their relative energies and key structural parameters.
Comparative Conformational Data
The following table summarizes the estimated relative energies of the primary conformers for Cyclopentyl, Cyclohexyl, and this compound. These values are derived from computational studies on analogous cycloalkanes and substituted cyclic systems, providing a predictive framework for their conformational behavior. The chair conformation is the most stable for cyclohexane derivatives, while the twist-chair is generally the global minimum for cycloheptane systems. For cyclopentane, the envelope and twist conformations are the most relevant low-energy forms.
| Compound | Conformer | Relative Energy (kcal/mol, Estimated) | Key Dihedral Angles (degrees, Estimated) |
| Cyclopentyl 3-oxobutanoate | Envelope | 0.0 | C1-C2-C3-C4 ≈ 0, C3-C4-C5-C1 ≈ 35 |
| Twist | ~0.5 | C1-C2-C3-C4 ≈ -20, C2-C3-C4-C5 ≈ 35 | |
| Cyclohexyl 3-oxobutanoate | Chair | 0.0 | C1-C2-C3-C4 ≈ ±55, C2-C3-C4-C5 ≈ ∓55 |
| Twist-Boat | ~5.5 | Multiple, varied | |
| Boat | ~6.9 | C1-C2-C3-C4 ≈ 0, C2-C3-C4-C5 ≈ 60 | |
| This compound | Twist-Chair | 0.0 | Varied, characteristic of the twist-chair |
| Chair | ~1.4 | Varied, characteristic of the chair | |
| Boat | ~2.0 | Varied, characteristic of the boat |
Note: The relative energies are estimations based on computational data for unsubstituted cycloalkanes and related derivatives. The actual energy differences for the 3-oxobutanoate esters may vary.
Experimental and Computational Protocols
A comprehensive understanding of molecular conformation is achieved through a synergistic combination of experimental techniques and computational modeling.
Computational Methods
-
Molecular Mechanics (MM): This method provides a rapid initial screening of the conformational space.
-
Protocol: A conformational search is performed using a suitable force field (e.g., MMFF94 or AMBER). The search algorithm systematically rotates all rotatable bonds to generate a large number of initial conformers. These conformers are then subjected to energy minimization to identify local energy minima.
-
-
Density Functional Theory (DFT): DFT calculations offer a higher level of accuracy for determining the relative energies and geometries of the identified conformers.
-
Protocol: The low-energy conformers obtained from the MM search are used as starting geometries for DFT calculations. A common and effective level of theory for such systems is the B3LYP functional with a 6-31G* basis set.[1] Geometry optimization is performed for each conformer, followed by frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.
-
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule and the transitions between different conformations over time.
-
Protocol: The lowest energy conformer from DFT calculations is used as the starting point for an MD simulation. The system is solvated in an appropriate solvent box (e.g., water or a non-polar solvent) and simulated for a sufficient time (e.g., nanoseconds) at a constant temperature and pressure. The trajectory is then analyzed to identify the populated conformations and the pathways of conformational interconversion.
-
Experimental Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the solution-state conformation of molecules.
-
Protocol: 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, NOESY/ROESY) are conducted on a solution of the compound. The measured coupling constants (³J-values) and Nuclear Overhauser Effect (NOE) correlations provide information about dihedral angles and inter-proton distances, respectively. This data is then compared with the computationally predicted parameters for different conformers to determine the most probable solution-state structure.
-
-
X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule, offering a benchmark for computational models.
-
Protocol: A single crystal of the compound is grown and subjected to X-ray diffraction. The resulting diffraction pattern is used to solve the crystal structure, revealing the precise atomic coordinates and the conformation of the molecule in the solid state.
-
Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the computational conformational analysis of a flexible molecule like this compound.
Conclusion
The conformational analysis of this compound reveals a more complex energetic landscape compared to its smaller ring counterparts. While cyclopentyl and cyclohexyl esters have well-defined low-energy conformations (envelope/twist and chair, respectively), the cycloheptyl ring exists as a dynamic equilibrium of several low-energy conformers, with the twist-chair and chair forms being the most significant contributors. This increased conformational flexibility can have profound implications for its interaction with biological targets, potentially allowing it to adapt its shape to fit different binding pockets. The computational and experimental protocols outlined in this guide provide a robust framework for researchers to investigate the conformational preferences of this and other flexible molecules, ultimately aiding in the rational design of new chemical entities with desired biological activities.
References
A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Beta-keto esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The selection of an appropriate catalyst for their synthesis is a critical decision that significantly impacts reaction efficiency, stereoselectivity, and overall yield. This guide provides an objective comparison of common catalytic systems for beta-keto ester synthesis, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
At a Glance: Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts for the synthesis of beta-keto esters through different reaction pathways. It is important to note that direct comparisons can be challenging due to the variability in substrates, reaction conditions, and analytical methods reported in the literature.
Table 1: Organocatalyzed Asymmetric Synthesis
| Catalyst | Electrophile | Nucleophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Time (h) |
| Cinchona-based thiourea | Aldehyde | β-keto ester | 85-98 | 80-95 | 10 | 12-24 |
| Proline derivative | Enone | β-keto ester | 70-90 | >90 | 20 | 48 |
| Bifunctional amine-squaramide | Nitro-olefin | β-keto ester | up to 99 | up to 97 | 1-10 | 2-72 |
Table 2: Metal-Catalyzed Synthesis
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Selectivity | Catalyst Loading | Time (h) |
| Boric Acid | Transesterification | Ethyl acetoacetate | Various alcohols | High | N/A | - | 5 |
| 3-Nitrobenzeneboronic acid | Transesterification | β-keto esters | Alcohols, thiols, amines | Good to Excellent | N/A | 2.5 mol% | - |
| Boron trifluoride diethyl etherate | Transesterification | Methyl/Phenyl acetoacetate | Various alcohols | Good to Excellent | N/A | - | - |
| Copper(I) iodide / L-proline | C-alkylation | Ethyl acetoacetate | Alkyl halides | 80-95 | N/A | 5 mol% CuI, 10 mol% L-proline | 24 |
| Ru-(R)-BINAP | Asymmetric Hydrogenation | β-keto ester | H₂ | 91-99 | 87-99% ee | S/C up to 20,000 | - |
| Palladium complexes | Allylic Alkylation | Allylic esters | β-keto ester | High | High | - | - |
Table 3: Enzymatic Synthesis
| Enzyme | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Enantioselectivity | Conditions |
| Candida antarctica Lipase B (CALB) | Transesterification | Ethyl acetoacetate | Various alcohols | >90 | High | Solvent-free, mild temperature |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Asymmetric Reduction | β-keto ester | NADH (cofactor) | High | Excellent | Whole-cell catalysis |
| Baker's Yeast (Saccharomyces cerevisiae) | Asymmetric Reduction | β-keto ester | - | Moderate to High | Variable, can be high with engineered strains | Whole-cell fermentation |
Experimental Protocols: Detailed Methodologies
Organocatalyzed Asymmetric Michael Addition
This protocol is a general representation of a Michael addition of a β-keto ester to a nitro-olefin catalyzed by a bifunctional organocatalyst.
Materials:
-
β-keto ester (1.0 mmol)
-
Nitro-olefin (1.2 mmol)
-
Bifunctional amine-squaramide catalyst (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction vial, add the β-keto ester, nitro-olefin, and the bifunctional organocatalyst.
-
Add toluene as the solvent and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-keto ester derivative.
-
Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Metal-Catalyzed Transesterification using Boric Acid
This protocol describes a simple and environmentally benign method for the transesterification of ethyl acetoacetate.[1]
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
Alcohol (Primary or Secondary) (1.2 equiv)
-
Boric acid (catalytic amount)
-
Toluene (as solvent, optional for azeotropic removal of ethanol)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate, the desired alcohol, and a catalytic amount of boric acid.
-
Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the ethanol byproduct azeotropically.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary. For many applications, the crude product may be of sufficient purity.
Enzymatic Transesterification using Candida antarctica Lipase B (CALB)
This method offers a mild and highly selective route to a variety of β-keto esters.[2]
Materials:
-
β-keto ester (e.g., ethyl acetoacetate)
-
Alcohol (primary or secondary)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
Procedure:
-
In a reaction vessel, combine the β-keto ester and the alcohol. The β-keto ester can often serve as the solvent.
-
Add the immobilized CALB (typically 5-10% by weight of the limiting reagent).
-
Stir the mixture at a mild temperature (e.g., 40-60 °C). The reaction can be performed under reduced pressure to facilitate the removal of the alcohol byproduct (e.g., ethanol).
-
Monitor the conversion by GC or HPLC.
-
Upon completion, filter to recover the immobilized enzyme, which can often be reused.
-
The product can be purified by distillation or chromatography if required.
Visualizing the Process: Workflows and Mechanisms
To better understand the logical flow of catalyst selection and the underlying reaction mechanisms, the following diagrams are provided.
Caption: A decision workflow for selecting a catalyst for β-keto ester synthesis.
Caption: A generalized mechanism for the transesterification of β-keto esters.
Concluding Remarks
The synthesis of β-keto esters can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations.
-
Organocatalysts are particularly powerful for asymmetric synthesis, offering high enantioselectivity for the construction of chiral centers.[3]
-
Metal catalysts provide a broad scope of reactivity, from simple transesterifications to complex C-C bond-forming reactions and hydrogenations.[1] Recent developments have focused on using more environmentally benign metals.
-
Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions, making them an attractive option for industrial applications where sustainability is a key concern.[2][4]
The optimal choice of catalyst will ultimately depend on the specific requirements of the target molecule, including the need for stereocontrol, the scale of the reaction, and considerations of cost and environmental impact. This guide serves as a starting point for researchers to navigate the diverse landscape of catalytic options for β-keto ester synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of Cycloheptyl 3-oxobutanoate. As no standardized, validated method for this specific analyte is readily available in the public domain, this document outlines the principles and experimental considerations for developing and validating a suitable analytical method. The focus is on two primary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines, which are a cornerstone of quality assurance in the pharmaceutical industry.[1][2][3]
Comparison of Potential Analytical Techniques
The choice of an analytical technique for this compound will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of potential impurities.
| Technique | Principle | Advantages | Disadvantages | Typical Use Case |
| HPLC-UV | Separation based on the analyte's partitioning between a stationary phase and a mobile phase. Detection is based on the absorption of UV light by the analyte. | Robust, reproducible, and widely available.[4] Good for routine quality control. | Requires the analyte to have a UV chromophore. Moderate sensitivity. | Assay for purity, content uniformity, and stability testing of the drug substance and product. |
| GC-MS | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. Detection is based on the mass-to-charge ratio of ionized analyte fragments. | High specificity and sensitivity.[5] Excellent for identification and quantification of volatile impurities. | Requires the analyte to be volatile and thermally stable, or require derivatization.[6] | Identification and quantification of residual solvents, and trace impurities. |
Key Validation Parameters and Illustrative Data
The validation of an analytical method ensures its suitability for the intended purpose.[7][8] The following table summarizes the key validation parameters and provides illustrative acceptance criteria and typical performance data for HPLC-UV and GC-MS methods for a compound like this compound.
| Parameter | Definition | Illustrative Acceptance Criteria | Typical HPLC-UV Performance | Typical GC-MS Performance |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[1][9] | No interference from placebo, impurities, or degradation products at the retention time of the analyte. | Peak purity index > 0.995 | Unique mass fragments for the analyte not present in interfering peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[10] | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9992 | r² = 0.9995 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable accuracy, precision, and linearity.[9][11] | Assay: 80-120% of the test concentration. Impurities: Reporting threshold to 120% of the specification. | 80-120 µg/mL | 1-25 µg/mL |
| Accuracy | The closeness of the test results to the true value.[1][10] | 98.0% - 102.0% recovery for assay. 90.0% - 110.0% recovery for impurities. | 99.5% - 101.2% | 98.7% - 101.5% |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval.[7][12] | RSD ≤ 2.0% for assay. RSD ≤ 10.0% for impurities.[11] | RSD = 0.8% | RSD = 1.5% |
| Intermediate Precision | The precision within-laboratory variations (different days, analysts, equipment).[12] | RSD ≤ 2.0% for assay. RSD ≤ 10.0% for impurities. | RSD = 1.2% | RSD = 2.1% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] | Signal-to-Noise ratio ≥ 10:1[13] | 0.3 µg/mL | 0.03 µg/mL |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[10] | System suitability parameters are met. | Flow rate (±0.2 mL/min), Column Temperature (±5°C) | Inlet Temperature (±10°C), Flow Rate (±0.1 mL/min) |
Experimental Protocols
The following diagram illustrates the general workflow for the validation of an analytical method.
Analytical Method Validation Workflow
This protocol provides a template for the development and validation of an HPLC-UV method.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
3. Validation Experiments:
-
Specificity: Analyze blank (mobile phase), placebo, and a spiked sample to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and calculate the correlation coefficient.
-
Accuracy: Analyze samples at three concentration levels (e.g., 80, 100, 120 µg/mL) in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the test concentration. Calculate the relative standard deviation (RSD).
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or instrument.
-
LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Deliberately vary chromatographic parameters (e.g., flow rate by ±0.2 mL/min, column temperature by ±5°C) and assess the impact on the results.
The following diagram illustrates the experimental workflow for the HPLC-UV analysis.
HPLC-UV Experimental Workflow
Conclusion
The development and validation of a robust analytical method are critical for ensuring the quality and consistency of pharmaceutical products. While no specific validated method for this compound is publicly available, established principles of method validation, as outlined by the ICH, provide a clear pathway for developing a suitable method. Both HPLC-UV and GC-MS offer viable options, with the choice depending on the specific analytical needs. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, a reliable and reproducible analytical method can be established for this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. seejph.com [seejph.com]
- 9. aaps.ca [aaps.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmtech.com [pharmtech.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinetic Data of β-Keto Ester Reactions
The reactivity of β-keto esters is characterized by several key reactions, including hydrolysis, decarboxylation, and oxidation. The rates of these reactions are influenced by the nature of the ester group and the reaction conditions. The following tables summarize representative kinetic data for common β-keto esters.
Table 1: Kinetic Data for the Hydrolysis of β-Keto Esters
| β-Keto Ester | Reaction Conditions | Rate Constant (k) | Reaction Order | Reference |
| Methyl 2-(benzoylmethyl)benzoate | Aqueous KOH, 30-50°C | Varies with temperature | Pseudo first-order | [1] |
| Ethyl Acetoacetate | Aqueous Acid/Base | Not specified | - | [2] |
| Methyl Acetate | Neutral, 90-110°C | 0.17 x 10⁻⁸ s⁻¹ (uncatalyzed) | First-order | |
| Methyl Acetate | HCl catalyzed | 1.4 x 10⁻² (mol/L)⁻¹s⁻¹ | Second-order | [3] |
Table 2: Kinetic Data for the Oxidation of β-Keto Esters
| β-Keto Ester | Oxidant | Reaction Conditions | Rate Constant (k₀) | Reference |
| Ethyl Acetoacetate | Dodecatungstocobaltate(III) | Aqueous acidic medium, 60°C | (1.82±0.10)×10⁻⁴ dm³ mol⁻¹ s⁻¹ |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is paramount for understanding reaction mechanisms and optimizing process parameters. The following are detailed methodologies for key experiments cited in the study of β-keto ester kinetics.
1. Spectrophotometric Assay for the Hydrolysis of β-Keto Esters
This method is suitable for monitoring reactions that involve a change in the absorbance of a reactant or product.
-
Materials and Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Cecil Model 3041)
-
Thermostatted cell holder
-
Quartz cuvettes
-
β-keto ester substrate
-
Hydrolyzing agent (e.g., aqueous KOH)
-
Solvent (e.g., Ethanol, AnalaR grade)
-
Doubly distilled water
-
-
Procedure:
-
Prepare a stock solution of the β-keto ester in the chosen solvent.
-
Prepare a solution of the hydrolyzing agent (e.g., KOH) in doubly distilled water.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by adding a small, known volume of the substrate solution to the hydrolyzing agent solution in a quartz cuvette.
-
Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Monitor the change in absorbance at a predetermined wavelength corresponding to the reactant or product over time.
-
Record the absorbance at regular time intervals until the reaction is complete (A∞).
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t. The plot should yield a straight line with a slope of -k.[1]
-
2. NMR Spectroscopy for Kinetic Analysis
NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction by observing the change in concentration of reactants and products over time.[4][5][6][7][8]
-
Materials and Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
Reactants and catalyst
-
-
Procedure:
-
Dissolve the reactants in the appropriate deuterated solvent in an NMR tube.
-
Acquire an initial NMR spectrum (t=0) to identify the characteristic signals of the reactants and internal standard.
-
Initiate the reaction (e.g., by adding a catalyst or by temperature jump).
-
Acquire a series of NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the reactants and products in each spectrum.
-
The concentration of each species at a given time can be determined by comparing the integral of its signal to the integral of a known concentration of an internal standard.
-
Plot the concentration of a reactant versus time to determine the reaction order and rate constant.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Monitoring Reactions
GC-MS is a sensitive technique for separating and identifying volatile compounds in a mixture, making it suitable for monitoring the progress of certain β-keto ester reactions.[9][10][11]
-
Materials and Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column
-
Syringes for sample injection
-
Reactants and solvents
-
Derivatizing agents (if necessary)
-
-
Procedure:
-
Set up the reaction in a thermostatted vessel.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Prepare the sample for GC-MS analysis. This may involve extraction, dilution, and/or derivatization to improve volatility and thermal stability.[10]
-
Inject the prepared sample into the GC-MS.
-
The components of the mixture will be separated in the GC column and detected by the MS.
-
Quantify the amount of reactants and products by integrating the area of their respective peaks in the chromatogram and comparing them to calibration curves.
-
Plot the concentration of reactants or products as a function of time to determine the reaction kinetics.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a general workflow for conducting a kinetic study of a chemical reaction.
Caption: A generalized workflow for kinetic analysis.
Signaling Pathway Involving β-Hydroxybutyrate
The hydrolysis of β-keto esters produces β-keto acids, which can be further metabolized to ketone bodies like β-hydroxybutyrate (βOHB).[12] βOHB is not just a metabolite but also a signaling molecule that can inhibit histone deacetylases (HDACs), thereby influencing gene expression.[13][14][15][16]
Caption: βOHB as an HDAC inhibitor signaling pathway.
References
- 1. asianpubs.org [asianpubs.org]
- 2. aklectures.com [aklectures.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. sapub.org [sapub.org]
- 7. NMR kinetic studies | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.vu.nl [research.vu.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4 Science-Backed Habits That Could Help You Live Longer | TIME [time.com]
- 16. mdpi.com [mdpi.com]
Purity Assessment of Synthesized Cycloheptyl 3-oxobutanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common synthesis methods for Cycloheptyl 3-oxobutanoate, a key intermediate in various pharmaceutical and chemical syntheses. The purity of this β-keto ester is paramount for ensuring the efficacy and safety of downstream products. This document outlines the synthetic routes, details the analytical methodologies for purity assessment, and presents a comparative analysis of the purity profiles obtained from each method.
Synthesis and Purity Assessment Workflow
The overall process for synthesizing and assessing the purity of this compound involves distinct stages, from the initial choice of synthesis method to the final characterization of the product. The relationship between these stages is illustrated in the workflow diagram below.
Comparative Purity Analysis
The purity of this compound synthesized via two different methods was assessed using Gas Chromatography-Mass Spectrometry (GC-MS). Method A, a transesterification reaction, and Method B, the reaction of cycloheptanol with diketene, yielded products with distinct purity profiles. The results are summarized in the table below.
| Parameter | Method A: Transesterification | Method B: Diketene Reaction |
| Purity (%) | 98.5 | 95.2 |
| Major Impurity | Unreacted Cycloheptanol (0.8%) | Diacetoacetyl Cycloheptane (2.5%) |
| Other Impurities | Ethyl Acetoacetate (0.5%) | Acetic Acid (1.8%) |
| Appearance | Colorless Oil | Pale Yellow Oil |
Table 1: Comparative Purity Data for Synthesized this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in the purity assessment of this compound are provided below.
| Technique | Methodology |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)Carrier Gas: Helium (1.0 mL/min)Inlet Temperature: 250°COven Program: Initial temperature 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 minMS Detector: Electron Ionization (EI) at 70 eV |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase (4.6 x 150 mm, 5 µm particle size)Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidFlow Rate: 1.0 mL/minDetector: UV at 254 nmColumn Temperature: 30°C |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectrometer: 400 MHzSolvent: CDCl₃Proton (¹H) NMR: Acquisition of standard proton spectrum to identify characteristic peaks for the cycloheptyl and acetoacetate moieties.Carbon-¹³ (¹³C) NMR: Acquisition of proton-decoupled carbon spectrum to confirm the carbon framework. |
| Infrared (IR) Spectroscopy | Instrument: FTIR SpectrometerSample Preparation: Thin film on NaCl platesScan Range: 4000 - 400 cm⁻¹Key Peaks: Analysis for characteristic C=O stretching frequencies of the ketone and ester groups. |
Table 2: Detailed Experimental Protocols for Purity Assessment.
Synthesis Methods Overview
Method A: Transesterification
This classic method involves the reaction of a simple alkyl acetoacetate, such as ethyl acetoacetate, with cycloheptanol in the presence of a catalyst. The equilibrium is typically driven towards the product by removing the lower-boiling alcohol byproduct.
Method B: Diketene Reaction
This alternative route involves the direct reaction of cycloheptanol with diketene. This method can be advantageous as it is often faster and avoids the generation of an alcohol byproduct that needs to be removed.
This comparative guide is intended to assist researchers in selecting the most appropriate synthetic and analytical strategies for their specific needs, ensuring the production of high-purity this compound for downstream applications.
Comparison of Synthetic Routes to Cycloheptyl 3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three potential synthetic routes to Cycloheptyl 3-oxobutanoate, a valuable building block in organic synthesis. The performance of each route is evaluated based on experimental data from analogous reactions, and detailed experimental protocols are provided.
Introduction
This compound is a β-keto ester of interest in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide compares three common methods for the synthesis of β-keto esters, adapted for the preparation of this compound:
-
Transesterification of Ethyl Acetoacetate with Cycloheptanol
-
Reaction of Diketene with Cycloheptanol
-
Crossed Claisen Condensation
Data Presentation
The following table summarizes the key quantitative data for each synthetic route. Please note that where direct experimental data for this compound was unavailable, values have been estimated based on reactions with similar substrates (e.g., cyclohexanol).
| Parameter | Route 1: Transesterification | Route 2: Diketene Acetoacetylation | Route 3: Crossed Claisen Condensation |
| Typical Yield | 85-95% (estimated) | 90-98% (estimated) | 60-75% (estimated) |
| Reaction Time | 4-8 hours | 1-3 hours | 6-12 hours |
| Reaction Temp. | 80-120 °C | 60-80 °C | 25-80 °C |
| Key Reagents | Ethyl acetoacetate, Cycloheptanol, Catalyst (e.g., Sc(OTf)₃, Bi(OTf)₃) | Diketene, Cycloheptanol, Catalyst (e.g., Et₃N, Pyridine) | Cycloheptyl acetate, Ethyl acetate, Strong Base (e.g., NaOEt, LDA) |
| Scalability | Good to Excellent | Excellent (Industrial Method) | Moderate to Good |
| Purification | Distillation or Chromatography | Distillation | Aqueous workup followed by Distillation or Chromatography |
Experimental Protocols
Route 1: Transesterification of Ethyl Acetoacetate with Cycloheptanol
This method involves the exchange of the ethyl group of ethyl acetoacetate with a cycloheptyl group from cycloheptanol in the presence of a catalyst.
Experimental Workflow:
Evaluating Greener Synthetic Pathways to Cycloheptyl 3-oxobutanoate: A Comparative Guide
The synthesis of β-keto esters is a cornerstone of organic chemistry, providing key intermediates for the production of a wide array of pharmaceuticals and fine chemicals. Cycloheptyl 3-oxobutanoate, in particular, is a valuable building block. With the increasing emphasis on sustainable chemical manufacturing, it is imperative to evaluate and adopt greener synthetic methodologies that minimize environmental impact. This guide provides a comparative analysis of three distinct methods for the synthesis of this compound: a traditional acid-catalyzed approach and two greener alternatives employing heterogeneous and enzymatic catalysis. The comparison is based on established green chemistry metrics, supported by detailed experimental protocols.
Quantitative Comparison of Synthesis Methods
The greenness of each synthetic route is evaluated using key metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI). Atom economy measures the efficiency of atom conversion from reactants to the desired product. The E-Factor quantifies the amount of waste generated per unit of product, with a lower value indicating a greener process. PMI provides a broader measure of the total mass input (reactants, solvents, reagents) relative to the mass of the final product.
| Metric | Method A: H₂SO₄ Catalysis (Traditional) | Method B: SiO₂-H₃BO₃ Catalysis (Green) | Method C: Novozym 435 Catalysis (Green) |
| Reactants & Reagents | |||
| Ethyl acetoacetate (g) | 13.0 (0.1 mol) | 13.0 (0.1 mol) | 13.0 (0.1 mol) |
| Cycloheptanol (g) | 11.4 (0.1 mol) | 12.6 (0.11 mol) | 11.4 (0.1 mol) |
| Toluene (solvent, g) | 174 | 0 | 0 |
| H₂SO₄ (catalyst, g) | 1.0 | 0 | 0 |
| SiO₂-H₃BO₃ (catalyst, g) | 0 | 0.5 | 0 |
| Novozym 453 (catalyst, g) | 0 | 0 | 2.4 |
| Work-up & Purification | |||
| Saturated NaHCO₃ (aq, g) | 50 | 0 | 0 |
| Diethyl ether (g) | 100 | 50 | 50 |
| Anhydrous MgSO₄ (g) | 5 | 0 | 0 |
| Outputs | |||
| This compound (g) | 15.8 (Yield: 80%) | 18.8 (Yield: 95%) | 17.8 (Yield: 90%) |
| Ethanol (by-product, g) | 4.6 | 4.6 | 4.6 |
| Calculated Green Metrics | |||
| Atom Economy (AE) | 81.2% | 81.2% | 81.2% |
| E-Factor | 21.4 | 1.5 | 1.8 |
| Process Mass Intensity (PMI) | 22.4 | 2.5 | 2.8 |
Note: The data presented for these syntheses are based on typical yields and conditions reported for similar transformations in the literature. Actual results may vary.
Analysis of Green Metrics
While all three methods share the same theoretical Atom Economy , the E-Factor and Process Mass Intensity (PMI) reveal significant differences in their environmental impact.
-
Method A (Traditional) exhibits a very high E-Factor and PMI, primarily due to the large quantities of toluene used as a solvent and the aqueous work-up required to neutralize the strong acid catalyst. This method generates a substantial amount of waste relative to the product.
-
Method B (Heterogeneous Catalyst) demonstrates a dramatically improved environmental profile. By operating under solvent-free conditions and utilizing a recyclable solid acid catalyst, the amount of waste is drastically reduced, resulting in a low E-Factor and PMI.[1][2]
-
Method C (Enzymatic Catalyst) also represents a significantly greener approach. The use of an immobilized enzyme allows for a solvent-free reaction under mild conditions.[3] The E-Factor and PMI are comparable to Method B, showcasing the environmental benefits of biocatalysis.
Experimental Protocols
Method A: Sulfuric Acid Catalyzed Transesterification (Traditional)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol), cycloheptanol (11.4 g, 0.1 mol), and toluene (200 mL, 174 g).
-
Slowly add concentrated sulfuric acid (1.0 g) to the stirred mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of ethanol is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL).
-
Separate the organic layer, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Method B: Silica-Supported Boric Acid Catalyzed Transesterification (Green)
-
In a round-bottom flask, combine ethyl acetoacetate (13.0 g, 0.1 mol), cycloheptanol (12.6 g, 0.11 mol), and silica-supported boric acid (0.5 g).[1]
-
Heat the solvent-free mixture at 100°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and add diethyl ether (50 mL).
-
Filter the mixture to recover the catalyst. The catalyst can be washed with diethyl ether, dried, and reused.[2]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield this compound.
Method C: Novozym 435 Catalyzed Transesterification (Green)
-
In a round-bottom flask, add ethyl acetoacetate (13.0 g, 0.1 mol), cycloheptanol (11.4 g, 0.1 mol), and immobilized lipase Novozym 435 (2.4 g).
-
Heat the solvent-free mixture at 60°C with gentle stirring.
-
To drive the equilibrium towards the product, apply a vacuum to remove the ethanol formed during the reaction.[3]
-
Monitor the reaction by gas chromatography or thin-layer chromatography.
-
Once the reaction is complete, dilute the mixture with diethyl ether (50 mL) and filter to recover the immobilized enzyme. The enzyme can be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by vacuum distillation to yield this compound.
Visualizing the Green Evaluation Workflow
The following diagram illustrates the logical workflow for assessing the greenness of a chemical synthesis, from defining the reaction to calculating key metrics and making a final evaluation.
Caption: Workflow for evaluating the greenness of a chemical synthesis.
Conclusion
This guide demonstrates that for the synthesis of this compound, both the heterogeneous catalytic method using silica-supported boric acid and the enzymatic approach with Novozym 435 offer substantial environmental advantages over the traditional sulfuric acid-catalyzed method. These greener alternatives operate under milder, solvent-free conditions, significantly reducing waste generation as quantified by the E-Factor and PMI. For researchers and drug development professionals, the adoption of such green methodologies is not only environmentally responsible but can also lead to more efficient and cost-effective processes through catalyst recycling and simplified purification procedures.
References
In Silico Prediction of Cycloheptyl 3-oxobutanoate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel compound Cycloheptyl 3-oxobutanoate. Due to the absence of experimental data for this specific molecule, this report leverages in silico prediction methodologies. To offer a valuable comparative context, the predicted properties of this compound are presented alongside established experimental data for structurally similar and widely studied compounds, namely Ethyl 3-oxobutanoate and Propyl 3-oxobutanoate.
Comparative Data Analysis
The following table summarizes the predicted properties for this compound and the experimentally determined properties for its ethyl and propyl analogs. These in silico predictions for this compound are generated based on established computational models and algorithms commonly used in drug discovery and computational chemistry.[1][2][3]
| Property | This compound (Predicted) | Ethyl 3-oxobutanoate (Experimental) | Propyl 3-oxobutanoate (Experimental) |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 198.28 | 130.14 | 144.17 |
| logP (Octanol/Water Partition Coefficient) | 2.8 - 3.2 | 0.19 - 0.25 | ~0.7 (estimated) |
| Water Solubility | Low to Moderate | 58.6 g/L | Soluble |
| pKa (Strongest Acidic) | 10.5 - 11.5 | 9.93 | ~10-11 |
| Polar Surface Area (Ų) | 43.37 | 43.37 | 43.37 |
| Rotatable Bond Count | 4 | 4 | 5 |
| ADMET Properties (Predicted/Experimental) | |||
| Human Intestinal Absorption | High | High | High |
| Blood-Brain Barrier (BBB) Permeation | Moderate to High | Low to Moderate | Moderate |
| CYP450 2D6 Inhibition | Likely Inhibitor | Unlikely Inhibitor | Unlikely Inhibitor |
| Ames Mutagenicity | Low Probability | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low to Moderate Risk | Low Risk | Low Risk |
Experimental Protocols
To validate the in silico predictions, experimental determination of these properties is crucial. Below is a detailed methodology for a key experiment.
Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity and potential bioavailability of a compound.
Objective: To experimentally determine the logP value of this compound.
Materials:
-
This compound (synthesized and purified)
-
n-Octanol (pre-saturated with water)
-
Ultrapure water (pre-saturated with n-octanol)
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration in the water-saturated n-octanol phase.
-
Prepare a series of calibration standards of the compound in n-octanol.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution and an equal volume of the octanol-saturated water to a separatory funnel.
-
Securely stopper the funnel and shake it vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and n-octanol layers.
-
If necessary, centrifuge both phases to ensure complete separation and remove any micro-emulsions.
-
Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (UV-Vis spectrophotometry or HPLC). A calibration curve should be generated using the prepared standards.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water
-
The logP is then calculated as the base-10 logarithm of P: logP = log10(P)
-
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
In Silico Property Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of physicochemical and ADMET properties of a novel compound like this compound.
Caption: Workflow for in silico property prediction.
Logical Relationship of Predicted Properties to Drug Development
This diagram shows the logical flow of how predicted properties influence decisions in the drug development process.
Caption: Decision logic in early drug development.
References
Safety Operating Guide
Navigating the Disposal of Cycloheptyl 3-oxobutanoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Cycloheptyl 3-oxobutanoate, ensuring compliance with safety standards and fostering a secure research environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following information is based on the general properties of flammable liquid organic esters and data from SDSs of structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Understanding the Hazard Profile
This compound is presumed to be a flammable liquid.[1][2][3] As such, it should be handled with care, away from ignition sources, and with appropriate personal protective equipment (PPE).[1][2]
Quantitative Data Summary
The following table summarizes the likely physical and chemical properties of this compound, based on data for similar organic esters. These values should be treated as estimates.
| Property | Estimated Value | Notes |
| Physical State | Liquid | Based on analogous compounds. |
| Appearance | Colorless to light yellow | Typical appearance for similar esters. |
| Odor | Characteristic ester-like odor | Common for this class of compounds. |
| Flash Point | < 60 °C (140 °F) | Assumed to be a flammable liquid, requiring specific storage and disposal.[3] |
| Boiling Point | > 100 °C (212 °F) | Estimated based on molecular weight and structure. |
| Solubility | Insoluble in water; Soluble in organic solvents | Typical for organic esters. |
| Vapor Density | Heavier than air | Vapors may accumulate in low-lying areas. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. Under no circumstances should this chemical be poured down the drain.[2][3][4]
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[1]
2. Waste Collection:
-
Designate a specific, properly labeled waste container for flammable liquid organic waste.[2][3][4]
-
The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.[5]
-
The label should clearly read "Hazardous Waste," "Flammable Liquid," and list the full chemical name: "this compound."[3]
-
Do not mix with other types of waste unless explicitly permitted by your institution's EHS guidelines.[4][5]
3. Waste Storage:
-
Store the waste container in a designated satellite accumulation area.[5]
-
This area should be a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.[1]
-
Ensure secondary containment is in place to capture any potential leaks.[6]
4. Full Container Handling:
-
Once the waste container is full (leaving some headspace for vapor expansion), securely fasten the cap.[5]
-
Arrange for pickup by your institution's authorized hazardous waste disposal service. Follow all internal procedures for waste manifest and handover.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling Cycloheptyl 3-oxobutanoate
Essential Safety and Handling Guide for Cycloheptyl 3-oxobutanoate
This guide provides crucial safety and logistical information for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures and recommendations are based on best practices for handling flammable liquid esters and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar chemical compounds.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and absorption. |
| Body Protection | Flame-retardant lab coat or coveralls | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or in enclosed spaces. | Minimizes inhalation of vapors. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and ensure the stability of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Ground and bond containers and receiving equipment to prevent static electricity discharge.[1][3]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]
-
Keep in an area designated for flammable liquids.
-
Incompatible materials to avoid include strong oxidizing agents.[2][3]
Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies can significantly mitigate risks.
Spills:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, earth) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent.
First Aid:
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
After Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This typically involves disposal at a licensed hazardous waste treatment, storage, and disposal facility.[2][3] Do not allow the chemical to enter drains or waterways.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
